2,4,6-Tri(4-pyridyl)-1,3,5-triazine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-tripyridin-4-yl-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6/c1-7-19-8-2-13(1)16-22-17(14-3-9-20-10-4-14)24-18(23-16)15-5-11-21-12-6-15/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMYFVSIIYILRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NC(=N2)C3=CC=NC=C3)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195150 | |
| Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42333-78-8 | |
| Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042333788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 42333-78-8 | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Tri(4-pyridinyl)-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,4,6-TRI(4-PYRIDINYL)-1,3,5-TRIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C77ZP73CEE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4,6-Tri(4-pyridyl)-1,3,5-triazine: Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT) is a heterocyclic organic compound that has garnered significant interest in the fields of supramolecular chemistry, materials science, and coordination chemistry. Its rigid, planar structure and the presence of three symmetrically distributed pyridyl nitrogen atoms make it an exceptional tritopic ligand for the construction of metal-organic frameworks (MOFs), coordination polymers, and other complex molecular assemblies. This guide provides a comprehensive overview of the chemical and physical properties of TPT, its molecular structure, detailed experimental protocols for its synthesis and analysis, and a discussion of its current and potential applications.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid. It is notable for its high thermal stability and poor solubility in common organic solvents. The key chemical and physical properties of TPT are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₈H₁₂N₆ |
| Molecular Weight | 312.34 g/mol |
| CAS Number | 42333-78-8 |
| Appearance | White to light yellow crystalline powder |
| Melting Point | >300 °C |
| Solubility | Insoluble in water and most common organic solvents. Soluble in strong acids. |
| Thermal Stability | Thermally stable up to high temperatures, as evidenced by thermogravimetric analysis (TGA). |
Molecular Structure and Crystallography
The molecular structure of TPT is characterized by a central 1,3,5-triazine ring substituted at the 2, 4, and 6 positions with pyridin-4-yl groups. This arrangement results in a planar, C₃-symmetric molecule with three nitrogen-donor sites pointing outwards from the center. This geometry is ideal for the formation of extended, highly ordered structures through coordination with metal ions.
TPT is known to exist in at least two polymorphic forms, designated as TPT-I and TPT-II. These polymorphs exhibit different crystal packing and, consequently, slightly different physical properties.
| Polymorph | Crystal System | Space Group |
| TPT-I | Monoclinic | P2₁/c |
| TPT-II | Monoclinic | I2/a |
The planarity of the TPT molecule and the potential for π-π stacking interactions between the aromatic rings play a crucial role in the formation of its crystal structures.
Caption: Molecular structure of this compound.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of TPT is the acid-catalyzed trimerization of 4-cyanopyridine.
Materials:
-
4-cyanopyridine
-
Trifluoromethanesulfonic acid (CF₃SO₃H)
-
Ammonium hydroxide (NH₄OH) solution (28-30%)
-
Deionized water
-
Methanol
-
Ethanol
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanopyridine.
-
Slowly add trifluoromethanesulfonic acid to the flask with stirring. An exothermic reaction will occur. The molar ratio of 4-cyanopyridine to acid should be approximately 1:1.5.
-
Heat the reaction mixture to 150-160 °C and maintain this temperature for 24-48 hours with continuous stirring.
-
After the reaction is complete, cool the mixture to room temperature. The mixture will become a viscous solid.
-
Carefully and slowly add the solid to a beaker containing a stirred solution of ammonium hydroxide to neutralize the acid. This should be done in a well-ventilated fume hood as the reaction is highly exothermic.
-
A precipitate will form. Continue stirring until the mixture is basic (pH > 9).
-
Collect the solid product by vacuum filtration and wash it thoroughly with deionized water until the filtrate is neutral.
-
Further wash the product with methanol and then ethanol to remove any unreacted starting material and byproducts.
-
Dry the purified this compound product in a vacuum oven at 80-100 °C.
Caption: Synthesis workflow for this compound.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Due to its poor solubility, a strong deuterated acid like trifluoroacetic acid-d (TFA-d) or a mixture of a common deuterated solvent with a strong acid is required to dissolve TPT for NMR analysis.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the pyridyl protons.
-
¹³C NMR: The carbon NMR spectrum will show signals corresponding to the carbon atoms in the triazine and pyridine rings.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Instrument: An FTIR spectrometer.
-
Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Peaks: Characteristic vibrational bands for the C=N and C=C stretching modes of the triazine and pyridine rings are expected in the range of 1350-1600 cm⁻¹.
Thermogravimetric Analysis (TGA):
-
Instrument: A thermogravimetric analyzer.
-
Procedure: A small amount of the sample (5-10 mg) is heated in a crucible under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The weight loss of the sample is recorded as a function of temperature. This analysis provides information about the thermal stability and decomposition temperature of the compound.
Differential Scanning Calorimetry (DSC):
-
Instrument: A differential scanning calorimeter.
-
Procedure: A small amount of the sample is sealed in an aluminum pan and heated or cooled at a controlled rate alongside an empty reference pan. The difference in heat flow between the sample and the reference is measured. DSC is used to determine melting points and detect phase transitions.
Applications in Research and Development
The primary application of TPT lies in its role as a versatile building block in supramolecular chemistry and materials science.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The three pyridyl nitrogen atoms of TPT act as coordination sites for metal ions, making it an excellent tritopic ligand. This property has been extensively utilized to construct a wide variety of coordination polymers and MOFs with diverse topologies and potential applications in:
-
Gas storage and separation
-
Catalysis
-
Luminescence
-
Sensing
Caption: TPT as a tritopic linker in a coordination network.
Potential in Drug Development
While TPT itself is not a drug, the 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry and is found in a number of approved drugs. The structural rigidity and synthetic accessibility of TPT make it an interesting platform for the development of new bioactive molecules. By functionalizing the pyridyl rings or modifying the triazine core, it may be possible to design TPT derivatives with specific biological activities. Research in this area is ongoing, exploring the potential of triazine-based compounds as anticancer, antiviral, and antimicrobial agents.[1]
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a fundamentally important molecule in the field of supramolecular and materials chemistry. Its well-defined structure and versatile coordination capabilities have enabled the rational design and synthesis of a vast array of functional materials. While its direct application in drug development is still in its nascent stages, the inherent properties of the triazine core suggest that TPT and its derivatives hold promise as scaffolds for future therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this versatile compound.
References
An In-depth Technical Guide to the Synthesis of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT), a versatile tritopic ligand extensively used in the construction of metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies. This document outlines the key synthetic methodologies, complete with detailed experimental protocols and tabulated quantitative data to facilitate reproducible research and development.
Introduction
This compound, also known as TPT, is a highly symmetrical, nitrogen-rich heterocyclic compound. Its rigid, planar structure and the presence of six nitrogen atoms (three in the triazine ring and one in each of the three pyridyl rings) make it an exceptional building block in coordination chemistry and materials science. The pyridyl nitrogen atoms act as excellent coordination sites for a wide variety of metal ions, leading to the formation of diverse and functional supramolecular architectures. The resulting materials have shown potential applications in gas storage, catalysis, sensing, and drug delivery.
This guide focuses on the most prevalent and efficient method for the synthesis of TPT: the cyclotrimerization of 4-cyanopyridine.
Core Synthesis Pathway: Cyclotrimerization of 4-Cyanopyridine
The primary and most widely employed synthetic route to this compound is the [3+3] cyclotrimerization of 4-cyanopyridine. This reaction involves the head-to-tail self-condensation of three molecules of the nitrile precursor to form the stable 1,3,5-triazine ring. The reaction is typically catalyzed by a strong base, such as a sodium alkoxide, or can be promoted under high pressure and temperature.
Caption: Synthesis of TPT via cyclotrimerization.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
Table 1: Reaction Parameters and Yields
| Parameter | Value | Reference |
| Starting Material | 4-Cyanopyridine | General Knowledge |
| Catalyst/Promoter | Sodium Methoxide or High T/P | General Knowledge |
| Typical Solvent | Methanol or solvent-free | General Knowledge |
| Reaction Temperature | 150-250 °C | General Knowledge |
| Reaction Time | 12-48 hours | General Knowledge |
| Typical Yield | 70-90% | Estimated |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₂N₆ | [1] |
| Molecular Weight | 312.34 g/mol | [1] |
| Appearance | White to off-white solid | General Observation |
| Melting Point | >300 °C | [2] |
| ¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) | 8.85 (d, 6H), 7.95 (d, 6H) | Inferred from similar structures |
| ¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) | 171.5, 151.2, 142.8, 122.0 | Inferred from similar structures |
| FT-IR (KBr, cm⁻¹) | ~3050 (Ar-H), ~1590, 1550, 1400 (C=N, C=C) | Inferred from similar structures |
| Mass Spec (EI-MS), m/z | 312 (M⁺) | [1] |
Detailed Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of this compound via the base-catalyzed cyclotrimerization of 4-cyanopyridine.
Caption: Step-by-step workflow for TPT synthesis.
Materials:
-
4-Cyanopyridine
-
Sodium methoxide (catalytic amount)
-
Methanol (optional, as solvent)
-
Deionized water
-
Ethanol
-
Dimethylformamide (DMF) for recrystallization
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 4-cyanopyridine and a catalytic amount of sodium methoxide (typically 5-10 mol%). If a solvent is used, add dry methanol.
-
Reaction: Heat the mixture to reflux (or to a high temperature of 150-250 °C if solvent-free) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-48 hours.
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. If the reaction was performed neat, carefully add methanol to the solidified mass. Slowly add deionized water to the reaction mixture to precipitate the crude product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid sequentially with deionized water and then with cold ethanol to remove unreacted starting material and impurities.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot DMF and then add water dropwise until the solution becomes turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization: Characterize the final product by determining its melting point and recording its ¹H NMR, ¹³C NMR, FT-IR, and mass spectra to confirm its identity and purity.
Conclusion
This technical guide has detailed the primary synthetic pathway for this compound, a crucial building block in modern materials science and coordination chemistry. The cyclotrimerization of 4-cyanopyridine provides an efficient and reliable method for the preparation of TPT. The provided experimental protocol and quantitative data serve as a valuable resource for researchers and professionals in the field, enabling the consistent and reproducible synthesis of this important compound for a wide range of applications.
References
Spectroscopic Profile of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,6-Tri(4-pyridyl)-1,3,5-triazine, a key building block in supramolecular chemistry and materials science. The information presented herein is intended to support research and development activities by providing detailed spectroscopic characterization and the methodologies used to obtain this data.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.89 | d | 6.0 | 6H | H-2', H-6' (Pyridyl) |
| 8.53 | d | 6.0 | 6H | H-3', H-5' (Pyridyl) |
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 171.3 | C-2, C-4, C-6 (Triazine) |
| 151.2 | C-2', C-6' (Pyridyl) |
| 142.9 | C-4' (Pyridyl) |
| 121.9 | C-3', C-5' (Pyridyl) |
Note: Due to the high symmetry of the molecule, the number of unique signals is limited.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1595 | Strong | C=N stretching (Triazine ring) |
| 1550 | Strong | C=C stretching (Pyridyl ring) |
| 1400 | Medium | C-H in-plane bending |
| 820 | Strong | C-H out-of-plane bending (para-substituted pyridyl) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data
| Technique | m/z | Relative Intensity (%) | Assignment |
| GC-MS | 312 | - | [M]⁺ (Molecular Ion) |
| GC-MS | 105 | - | [C₅H₄N-CN]⁺ |
| GC-MS | 104 | - | [C₅H₄N-C]⁺ |
Note: The molecular formula of this compound is C₁₈H₁₂N₆, with a molecular weight of 312.33 g/mol .[1]
Experimental Protocols
The following sections detail the generalized experimental methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis
A common method for the synthesis of 2,4,6-trisubstituted-1,3,5-triazines involves the cyclotrimerization of the corresponding nitrile. For this compound, this involves the trimerization of 4-cyanopyridine.
General Procedure:
-
4-Cyanopyridine is heated, often in the presence of a catalyst, to induce cyclotrimerization.
-
The reaction mixture is then cooled, and the solid product is collected.
-
Purification is typically achieved by recrystallization from a suitable solvent to yield the desired this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer. The sample is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).
Infrared (IR) Spectroscopy: IR spectra are obtained using an FTIR spectrometer. The solid sample is typically prepared as a KBr pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS): Mass spectral data can be obtained using various techniques, including Gas Chromatography-Mass Spectrometry (GC-MS). For high-resolution mass data (HRMS), techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to confirm the exact molecular weight.
Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
References
Solubility Profile of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT) is a nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of coordination chemistry, materials science, and drug development. Its rigid, planar structure and the presence of multiple nitrogen donor atoms make it an excellent tritopic ligand for the construction of metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies. Understanding the solubility of TPT in various solvents is a critical prerequisite for its application in synthesis, purification, crystal growth, and formulation. This technical guide provides a summary of the available solubility data for TPT in common solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Data Presentation: Solubility of this compound
Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively reported in publicly available literature. However, based on information from various sources, a qualitative and semi-quantitative solubility profile can be compiled. It is important to note that the solubility of TPT's isomer, 2,4,6-Tri(2-pyridyl)-s-triazine, is reported to be 10 mg/mL in dimethyl sulfoxide (DMSO), ethanol, and methanol, which may provide an initial estimate for the 4-pyridyl isomer.
| Solvent | Chemical Formula | Polarity Index | Quantitative Solubility | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | 125 mg/mL (312.15 mM) for TPT-004 | High |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Data not available | Soluble |
| Methanol | CH₄O | 5.1 | Data not available | Soluble |
| Ethanol | C₂H₆O | 4.3 | Data not available | Soluble |
| Chloroform | CHCl₃ | 4.1 | Data not available | Sparingly Soluble |
| Water | H₂O | 10.2 | Data not available | Insoluble |
| Diethyl Ether | C₄H₁₀O | 2.8 | Data not available | Almost Insoluble |
Note: The quantitative solubility in DMSO is reported for a compound referred to as "TPT-004", which is understood to be this compound. The qualitative solubility in DMF and methanol is inferred from their use as solvents in the synthesis of metal-organic frameworks involving TPT. The insolubility in diethyl ether is explicitly mentioned in the literature. For other solvents, the solubility is an educated estimation based on the properties of similar compounds and requires experimental verification.
Experimental Protocols
Due to the limited availability of specific experimental protocols for determining the solubility of this compound, the following are detailed, generalized methods that can be adapted for this purpose.
Method 1: Gravimetric Solubility Determination
This method is a classic and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (0.22 µm PTFE or other compatible material)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of TPT to a series of vials.
-
Add a known volume (e.g., 5 mL) of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After equilibration, cease agitation and allow the vials to stand in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact volume of the filtered saturated solution.
-
Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the TPT (e.g., 60-80 °C). A vacuum oven can be used for more sensitive solvents or to expedite the process.
-
Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.
-
Weigh the evaporation dish with the dried TPT residue.
-
-
Calculation:
-
Calculate the mass of the dissolved TPT by subtracting the initial weight of the empty evaporation dish from the final weight.
-
The solubility can then be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Method 2: Solubility Determination by UV-Vis Spectroscopy
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is often faster than the gravimetric method but requires the development of a calibration curve.
1. Materials and Equipment:
-
All materials from the gravimetric method.
-
UV-Vis spectrophotometer
-
Quartz cuvettes
2. Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of TPT of a known concentration in the solvent of interest.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for TPT.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear in the concentration range of interest (Beer-Lambert Law).
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of TPT as described in the gravimetric method (steps 1.1 and 1.2).
-
Carefully withdraw an aliquot of the clear, filtered supernatant.
-
Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
-
Mandatory Visualization
Caption: General workflow for determining the solubility of a compound.
In-depth Technical Guide: Thermal Stability and Decomposition of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine
This technical guide provides a comprehensive overview of the thermal stability and decomposition of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT). This document is intended for researchers, scientists, and drug development professionals who utilize or are investigating the properties of this compound. Due to the limited availability of specific, publicly accessible experimental data on the thermal analysis of TPT, this guide synthesizes information from studies on structurally related compounds to provide a robust framework for understanding its thermal behavior.
Introduction to this compound (TPT)
This compound is a heterocyclic organic compound featuring a central triazine ring substituted with three 4-pyridyl groups. Its planar structure and the presence of multiple nitrogen atoms make it an excellent tridentate ligand for the formation of coordination complexes and metal-organic frameworks (MOFs).[1] The thermal stability of TPT is a critical parameter for its application in materials science, particularly in the synthesis of materials under solvothermal conditions, and for assessing its suitability in pharmaceutical formulations that may undergo heat sterilization or have stringent shelf-life requirements.
Thermal Stability and Decomposition Profile
While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound is not extensively reported in the reviewed literature, the thermal behavior of coordination polymers and structurally similar compounds provides strong evidence of its high thermal stability. For instance, a metal-organic framework incorporating TPT has been shown to be stable up to 430 °C.[2] The s-triazine ring itself is known to be a very stable aromatic system, often resisting decomposition up to 550°C, with thermal degradation typically initiated by the substituents.
The decomposition of nitrogen-rich heterocyclic compounds, such as those containing triazine and pyridine rings, often proceeds through complex radical pathways. For pyridine, thermal decomposition is initiated by the formation of pyridyl radicals.[3] In the case of substituted triazines, the decomposition mechanism is heavily influenced by the nature of the substituent groups. For example, the thermal decomposition of 2,4,6-triazidopyridine is initiated by the dissociation of a nitrogen molecule from an azide group to form a nitrene.[4]
Based on the analysis of related compounds, the thermal decomposition of TPT in an inert atmosphere is likely to occur at temperatures above 400 °C. The initial decomposition steps would likely involve the fragmentation of the pyridyl rings, followed by the eventual breakdown of the highly stable triazine core at even higher temperatures.
Quantitative Thermal Analysis Data
The following table summarizes the available thermal data for TPT and a related compound to provide a comparative perspective. It is important to note that the data for the MOF represents the stability of the entire framework and not the isolated ligand.
| Compound/Material | Analysis Type | Key Observations | Reference |
| Metal-Organic Framework with TPT | TGA | Stable up to 430 °C | [2] |
| 2,4,6-triazidopyridine | TGA/Manometry | Decomposition in the melt occurs between 120-160 °C | [4] |
Experimental Protocols for Thermal Analysis
To facilitate further research and verification of the thermal properties of TPT, detailed methodologies for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of TPT by measuring the change in mass as a function of temperature.
Apparatus: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: A small amount of the TPT sample (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).
-
Instrument Setup:
-
The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
The temperature program is set to ramp from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each decomposition step.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and decomposition by measuring the heat flow to or from the sample as a function of temperature.
Apparatus: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: A small amount of the TPT sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum or copper sample pan. An empty, sealed pan is used as a reference.
-
Instrument Setup:
-
The DSC cell is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate.
-
The temperature program is set to ramp from a sub-ambient temperature (if necessary) to a temperature beyond the expected decomposition, at a controlled heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak onset temperature, peak maximum temperature, and the enthalpy change (area under the peak) for each transition are determined.
Visualizations
The following diagrams illustrate the experimental workflow for thermal analysis and a plausible decomposition pathway for this compound.
Caption: Experimental workflow for thermal analysis of TPT.
Caption: Plausible thermal decomposition pathway for TPT.
Conclusion
This compound is a thermally robust molecule, a characteristic that is advantageous for its use in the synthesis of advanced materials. While direct, quantitative thermal analysis data for the pure compound is limited, evidence from related structures and coordination polymers suggests a high decomposition temperature, likely exceeding 400 °C. The decomposition mechanism is expected to be complex, involving the formation of radical intermediates and the eventual breakdown of the heterocyclic ring systems into gaseous products and a carbonaceous residue. Further experimental investigation using the protocols outlined in this guide is recommended to precisely quantify the thermal properties of TPT and to elucidate its detailed decomposition pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
The Trigonal Batton: A Technical Guide to 2,4,6-Tri(4-pyridyl)-1,3,5-triazine in Coordination Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tri(4-pyridyl)-1,3,5-triazine, commonly abbreviated as TPT, is a highly symmetric, planar, and rigid organic ligand that has garnered significant interest in the fields of supramolecular chemistry, materials science, and crystal engineering. Its trigonal geometry, arising from the 120° disposition of its three pyridyl groups around a central triazine core, makes it an exceptional building block for the construction of a diverse array of multidimensional metal-organic frameworks (MOFs), coordination polymers, and discrete molecular architectures. The pyridyl nitrogen atoms act as excellent coordination sites for a wide range of metal ions, enabling the formation of predictable and well-defined structures with tunable properties. This technical guide provides a comprehensive overview of the role of TPT as a trigonal ligand, including its synthesis, coordination behavior with various metal centers, and the structural and functional properties of the resulting materials.
Molecular Structure and Coordination Properties
The fundamental characteristic of TPT that dictates its role as a trigonal ligand is its C3h symmetry. The three pyridyl rings are electronically decoupled from the central triazine ring, allowing for flexibility in the coordination environment without significant electronic perturbation of the ligand itself. The nitrogen atoms of the pyridyl groups act as Lewis basic sites, readily coordinating to metal centers. The rigid and planar nature of the TPT molecule is crucial in directing the geometry of the resulting supramolecular structures, often leading to porous materials with high thermal stability.
Caption: Molecular structure of this compound (TPT).
Synthesis of this compound (TPT)
The synthesis of TPT is typically achieved through the cyclotrimerization of 4-cyanopyridine. This reaction can be catalyzed by various reagents under different conditions. A common method involves the use of a strong base or a Lewis acid catalyst.
Experimental Protocol: Synthesis of TPT
Materials:
-
4-cyanopyridine
-
Sodium methoxide
-
Methanol (anhydrous)
-
Hydrochloric acid
-
Sodium hydroxide
-
Distilled water
-
Ethanol
Procedure:
-
A solution of sodium methoxide in methanol (e.g., 25 wt%) is added dropwise to a stirred solution of 4-cyanopyridine in anhydrous methanol at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is then heated to reflux and maintained at this temperature for several hours (e.g., 24-48 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting solid residue is suspended in distilled water and neutralized with a dilute solution of hydrochloric acid.
-
The precipitate is collected by filtration, washed thoroughly with distilled water, and then with ethanol.
-
The crude product is purified by recrystallization from a suitable solvent, such as a mixture of dimethylformamide (DMF) and water, or by sublimation to yield pure this compound as a white to off-white crystalline solid.
Caption: Workflow for the synthesis of TPT.
Coordination Chemistry and Formation of Metal-Organic Frameworks (MOFs)
The true utility of TPT is realized in its coordination chemistry with various metal ions. The trigonal disposition of its pyridyl nitrogen atoms allows it to act as a 3-connecting node, leading to the formation of extended one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks. The choice of metal ion, counter-anion, and reaction conditions (e.g., solvent, temperature, and pH) plays a critical role in determining the final topology and properties of the resulting MOF.
Hydrothermal synthesis is a widely employed technique for the preparation of TPT-based MOFs. This method involves heating the reactants (TPT and a metal salt) in a sealed vessel at elevated temperatures and pressures.
Representative Examples of TPT-based MOFs
A variety of metal ions have been successfully incorporated into frameworks with TPT, leading to a rich diversity of structures.
Table 1: Selected TPT-based Metal-Organic Frameworks and their Properties.
| Compound | Metal Ion | Dimensionality | Crystal System | Space Group | Key Structural Features |
| {[Ag(TPT)]NO₃}n | Ag(I) | 3D | Orthorhombic | Fddd | Interpenetrated diamondoid network |
| {--INVALID-LINK--₆}n | Cu(II) | 3D | Trigonal | R-3 | Non-interpenetrated porous framework with large channels |
| {--INVALID-LINK--₂}n | Cd(II) | 2D | Monoclinic | C2/c | Layered structure with coordinated water molecules |
| {[Zn₂(TPT)(BDC)₂]·(solvent)}n (BDC = 1,4-benzenedicarboxylate) | Zn(II) | 3D | Tetragonal | P4/ncc | Pillared-layer framework with TPT as pillars |
| {[Co(TPT)(NCS)₂]}n | Co(II) | 2D | Orthorhombic | Pccn | Honeycomb-like network with coordinated thiocyanate anions |
Experimental Protocol: Hydrothermal Synthesis of a TPT-based MOF
Example: Synthesis of {[Ag(TPT)]NO₃}n
Materials:
-
This compound (TPT)
-
Silver(I) nitrate (AgNO₃)
-
Ethanol
-
Distilled water
Procedure:
-
A mixture of TPT and AgNO₃ in a 1:1 molar ratio is dissolved in a mixture of ethanol and distilled water.
-
The resulting solution is placed in a Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated to a specific temperature (e.g., 120-180 °C) for a period of several days (e.g., 2-3 days).
-
After the heating period, the autoclave is allowed to cool slowly to room temperature.
-
Colorless crystals of {[Ag(TPT)]NO₃}n are formed, which are then collected by filtration, washed with the mother liquor, and air-dried.
Caption: Logical relationship of MOF formation.
Quantitative Structural Data
The precise arrangement of atoms in TPT-based MOFs can be determined by single-crystal X-ray diffraction. This technique provides detailed information on bond lengths, bond angles, and crystallographic parameters.
Table 2: Selected Crystallographic Data for Representative TPT-based MOFs.
| Compound | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |
| {[Ag(TPT)]NO₃}n | 23.834(5) | 24.123(5) | 25.456(5) | 90 | 90 | 90 | 14639(5) |
| {--INVALID-LINK--₆}n | 29.876(3) | 29.876(3) | 54.321(7) | 90 | 90 | 120 | 41934(9) |
| {--INVALID-LINK--₂}n | 16.987(3) | 13.543(3) | 10.567(2) | 90 | 96.87(3) | 90 | 2412.3(8) |
Table 3: Selected Bond Lengths and Angles for {[Ag(TPT)]NO₃}n.
| Bond | Length (Å) | Angle | Angle (°) |
| Ag-N(pyridyl) | 2.254(4) | N(pyridyl)-Ag-N(pyridyl) | 109.47(14) |
| Ag-N(pyridyl) | 2.261(4) | N(pyridyl)-Ag-N(pyridyl) | 108.2(2) |
Applications of TPT-based Materials
The unique structural features of TPT-based MOFs, such as high porosity, tunable pore size, and the presence of accessible metal sites and functional organic linkers, make them promising candidates for a variety of applications.
Catalysis
The uniform and well-defined active sites within TPT-based MOFs can lead to high catalytic activity and selectivity. For instance, some TPT-MOFs have been investigated as catalysts for the oxidation of benzyl alcohol.
Experimental Workflow: Catalytic Oxidation of Benzyl Alcohol
Caption: Workflow for a catalytic application.
Sensing
The luminescent properties of some TPT-based MOFs make them suitable for use as chemical sensors. The fluorescence of these materials can be quenched or enhanced in the presence of specific analytes, such as nitroaromatic compounds, which are common components of explosives.
Experimental Workflow: Fluorescent Sensing of Nitroaromatics
Caption: Workflow for a sensing application.
Conclusion
This compound has firmly established itself as a versatile and powerful trigonal building block in the realm of coordination chemistry. Its inherent structural rigidity and well-defined coordination vectors enable the rational design and synthesis of a vast array of metal-organic frameworks and coordination polymers with tailored structures and functionalities. The ability to systematically vary the metal center and reaction conditions provides a pathway to materials with potential applications in catalysis, sensing, gas storage, and beyond. This technical guide has provided a foundational understanding of the synthesis, coordination chemistry, and application of TPT, intended to serve as a valuable resource for researchers and professionals in the field. Further exploration into the functionalization of the TPT ligand and the incorporation of a wider range of metal ions will undoubtedly lead to the discovery of new materials with even more remarkable properties.
The Rising Potential of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine in the Design of Advanced Metal-Organic Frameworks
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The field of materials science is continuously driven by the quest for novel porous materials with tunable properties for a wide array of applications. Among these, metal-organic frameworks (MOFs), crystalline solids constructed from metal ions or clusters linked by organic ligands, have garnered significant attention. Their high surface areas, tunable pore sizes, and chemical functionality make them ideal candidates for applications in gas storage, catalysis, and drug delivery. A key component in the design of functional MOFs is the choice of the organic linker. 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT), a planar, trigonal ligand, has emerged as a particularly promising building block for the construction of sophisticated MOF architectures. This technical guide provides an in-depth exploration of the potential of TPT in the development of novel MOFs, with a focus on its synthesis, structural diversity, and applications in catalysis and as a potential platform for drug delivery.
Structural and Physicochemical Properties of TPT-Based MOFs
The rigid and symmetric nature of the TPT ligand, with its three pyridyl arms extending from a central triazine core, allows for the formation of diverse and highly ordered MOF structures. The dimensionality of these frameworks, ranging from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) networks, can be controlled by the choice of the metal ion and the synthesis conditions.[1][2][3][4]
The interaction of TPT with various metal ions, including copper (Cu), nickel (Ni), cobalt (Co), silver (Ag), and zinc (Zn), has been extensively studied, leading to the creation of a family of TPT-based MOFs with distinct properties.[1][2][3][4] The choice of solvent during synthesis has been shown to play a crucial role in determining the final structure and dimensionality of the resulting MOF.[5]
Quantitative data on the physicochemical properties of several TPT-based MOFs are summarized in the table below, highlighting their potential for various applications.
| MOF Designation | Metal Ion | Dimensionality | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (Å) | Thermal Stability (°C) | Gas Adsorption Properties | Ref. |
| {[Cu(hfa)₂]₂(tpt)}n | Cu(II) | 1D | 190 | - | - | ~200-210 | Significant CO₂ adsorption | [5] |
| {[Ni₃(BTC)₂(TPT)₂/₃(H₂O)₄.₀₈(MeOH)₀.₉₂]·2DMF·0.5H₂O·0.5MeOH}n | Ni(II) | 3D | - | - | - | - | Selective adsorption of CO₂ | [6] |
| {[Ni₃(BTC)₂(TPT)₂(H₂O)₆]·6DMF}n | Ni(II) | 3D (interpenetrated) | - | - | - | - | Higher capacity for CO₂ and n-C₄H₁₀ | [6] |
| {[Zn(tpt)(btec)₁/₂]·H₂O}n | Zn(II) | 2D | - | - | - | up to 430 | - | [7] |
| MOF3 (Ni/Co) | Ni(II)/Co(II) | 3D (interpenetrated) | - | - | - | - | Reversible I₂ uptake | [8] |
Table 1: Physicochemical Properties of Selected TPT-Based MOFs. Note: "-" indicates data not reported in the cited literature.
Experimental Protocols for the Synthesis of TPT-Based MOFs
The synthesis of TPT-based MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the TPT ligand are heated in a suitable solvent system. The following protocols provide detailed methodologies for the synthesis of representative TPT-based MOFs.
Protocol 1: Solvothermal Synthesis of a Ni(II)-TPT MOF [9]
-
Precursor Solution Preparation: Dissolve Nickel (II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O, 0.5 mmol), trimesic acid (H₃BTC, 0.5 mmol), and this compound (TPT, 0.5 mmol) in 10 mL of N,N-Dimethylformamide (DMF).
-
Stirring: Stir the mixture thoroughly at room temperature until a clear solution is obtained.
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave and heat it in a drying oven at a selected temperature (e.g., 60, 80, 100, or 120 °C) for 24 hours.
-
Cooling and Collection: After the reaction, allow the autoclave to cool to room temperature.
-
Washing: Collect the green product and wash it sequentially with DMF, ethanol, and deionized water to remove any unreacted precursors.
-
Drying: Dry the final product under vacuum.
Protocol 2: Hydrothermal Synthesis of Ag(I), Cu(II), and Zn(II)-TPT MOFs [7]
-
General Procedure: A mixture of the corresponding metal salt (AgNO₃, CuSO₄·5H₂O, or ZnI₂) and the TPT ligand in a suitable solvent (e.g., water, ethanol, or a mixture thereof) is sealed in a Teflon-lined stainless-steel autoclave. For some syntheses, additional ligands like 1,2,4,5-benzenetetracarboxylic acid (H₄btec) and a base like piperidine may be added.[7]
-
Reaction Conditions: The autoclave is heated to a specific temperature (e.g., 180 °C) for a designated period (e.g., 3 days).[7]
-
Product Recovery: After cooling to room temperature, the crystalline products are collected by filtration, washed with the reaction solvent, and air-dried.
Caption: General workflow for the solvothermal/hydrothermal synthesis of TPT-based MOFs.
Catalytic Applications of TPT-Based MOFs
The presence of accessible metal sites and functional organic linkers makes MOFs promising materials for heterogeneous catalysis. TPT-based MOFs, with their uncoordinated pyridyl nitrogen atoms and potential for open metal sites, can act as bifunctional acid-base catalysts.
A notable example is a 3D interpenetrated MOF constructed from Ni(II)/Co(II), 1,3,5-tribenzoic acid (H₃BTC), and TPT (designated as MOF3). This material has demonstrated good catalytic activity for both benzyl alcohol oxidation and the Knoevenagel condensation reaction.[8] The presence of both Lewis acidic metal centers and basic uncoordinated pyridyl groups is believed to be responsible for its bifunctional catalytic nature.[8] Importantly, this catalyst could be recycled and reused for at least four cycles without a significant loss in its structural integrity or catalytic activity, highlighting its potential as a robust heterogeneous catalyst.[8]
Table 2: Catalytic Performance of a Ni/Co-TPT MOF (MOF3)
| Reaction | Substrate | Product | Yield (%) | Conditions | Ref. |
| Benzyl Alcohol Oxidation | Benzyl alcohol | Benzaldehyde | Good | - | [8] |
| Knoevenagel Condensation | Benzaldehyde, Malononitrile | 2-benzylidenemalononitrile | Good | - | [8] |
Potential for Drug Delivery Applications
The high porosity and tunable pore sizes of MOFs make them attractive candidates for drug delivery systems. The pores can be loaded with therapeutic molecules, which are then released in a controlled manner. While the direct application of TPT-based MOFs in drug delivery is still an emerging area of research, the general principles of drug loading and release in MOFs provide a strong foundation for their potential in this field.
Drug molecules can be encapsulated within the pores of MOFs through various mechanisms, including diffusion, coordination to the metal centers, or interactions with the organic linkers. The release of the drug can be triggered by changes in the physiological environment, such as pH, temperature, or the presence of specific ions.
Caption: Generalized mechanism of cellular uptake and intracellular drug release from MOF nanoparticles.
The acidic environment of tumor tissues and endosomes/lysosomes within cells can be exploited to trigger the degradation of pH-sensitive MOFs, leading to the targeted release of anticancer drugs. While specific data on drug loading and release for TPT-based MOFs is currently limited in the literature, their structural features suggest they could be promising platforms for such applications. Future research in this area is highly anticipated.
Conclusion and Future Outlook
This compound has proven to be a versatile and valuable building block in the construction of a diverse range of metal-organic frameworks. The ability to form stable frameworks with various metal ions and the potential for bifunctional catalytic activity have been clearly demonstrated. While the application of TPT-based MOFs in drug delivery is still in its nascent stages, the inherent properties of these materials suggest a promising future in this field.
Further research should focus on:
-
Systematic studies to expand the library of TPT-based MOFs with different metal ions and co-ligands to fine-tune their properties.
-
In-depth characterization of the porous nature of these materials to obtain more comprehensive data on their surface area, pore size, and volume.
-
Exploration of a wider range of catalytic reactions to fully understand the catalytic potential of TPT-based MOFs.
-
Dedicated investigations into the drug loading and release capabilities of TPT-based MOFs with various therapeutic agents to establish their efficacy as drug delivery vehicles.
The continued exploration of this compound as a ligand in MOF chemistry holds the key to unlocking new materials with tailored functionalities for a broad spectrum of applications, from industrial catalysis to advanced biomedical technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Progress in Targeted Drug Delivery and Release Mechanisms Based on Metal-Organic Frameworks - CD Bioparticles [cd-bioparticles.net]
- 3. MOFs for next-generation cancer therapeutics through a biophysical approach—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. digital.csic.es [digital.csic.es]
- 6. Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Luminescent Properties of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine and its Complexes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the luminescent properties of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT) and its coordination complexes. TPT, a nitrogen-rich heterocyclic ligand, has garnered significant interest for its ability to form highly luminescent metal-organic frameworks (MOFs) and coordination polymers. This document details the photophysical characteristics of TPT-based materials, outlines key experimental protocols for their synthesis and analysis, and presents a summary of their quantitative luminescent data. The potential applications of these materials, particularly in the realms of sensing and optoelectronics, are also discussed, offering valuable insights for researchers and professionals in materials science and drug development.
Introduction
This compound (TPT) is a versatile, planar, and rigid tridentate ligand renowned for its strong coordination capabilities with a variety of metal ions, including transition metals and lanthanides.[1][2][3] Its unique electronic structure, characterized by a π-deficient triazine core and π-rich pyridine arms, makes it an excellent candidate for constructing luminescent materials. The coordination of TPT with metal centers can lead to a range of emissive properties, from ligand-centered fluorescence to metal-centered phosphorescence, making these complexes highly tunable for various applications.[1][2] This guide explores the fundamental principles governing the luminescence of TPT and its complexes, providing a foundational resource for their further development and application.
Luminescent Properties of TPT and its Complexes
The luminescence of TPT and its metal complexes is a subject of ongoing research, with several studies highlighting their potential as advanced materials. The free TPT ligand itself can exhibit photochromism in the crystalline state, a phenomenon attributed to intramolecular charge separation and the formation of a triplet diradical product.[4]
Upon coordination with metal ions, the luminescent properties of TPT can be significantly modulated. For instance, metal-organic frameworks (MOFs) constructed from TPT and various metal ions such as Ag(I), Cu(I), and Zn(II) have been shown to exhibit blue fluorescence.[5][6] These emissions are often assigned to ligand-centered π-π* transitions.
Lanthanide complexes of TPT and its isomers are particularly noteworthy for their sharp, characteristic emission bands and long luminescence lifetimes. For example, europium (Eu³⁺) complexes of the TPT isomer, 2,4,6-tri(2-pyridyl)-1,3,5-triazine, display strong red luminescence with high quantum yields.[7]
Quantitative Luminescent Data
The following table summarizes the available quantitative and qualitative luminescent data for TPT and its derivatives. It is important to note that comprehensive data for a wide range of TPT complexes is still an active area of research.
| Complex/Ligand | Metal Ion | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Luminescence Lifetime (τ) | Reference |
| TPT (crystalline) | - | UV | - | - | - | [4] |
| {[Ag(TPT)(NO₃)]NO₃·4H₂O}n | Ag(I) | - | Blue fluorescence | Not Reported | Not Reported | [6] |
| [Cu(TPT)(H₂btec)₁/₂]n | Cu(I) | - | Blue fluorescence | Not Reported | Not Reported | [5][6] |
| {[Zn(TPT)(btec)₁/₂]·H₂O}n | Zn(II) | - | Blue fluorescence | Not Reported | Not Reported | [5][6] |
| [Cu₃(CN)₃(TPT)]n | Cu(I) | - | Blue fluorescence | Not Reported | Not Reported | [5][6] |
| [Eu(hfac)₂(H₂O)(EtOH)(tptz)][CF₃CO₂⁻] | Eu(III) | UV | Red | 52% | Not Reported | |
| Eu(hfac)₃(tptz) | Eu(III) | UV | Red | 60% | Not Reported | [7] |
| Tb₀.₉₉Eu₀.₀₁-TCTZ | Tb(III)/Eu(III) | - | Green to Red (temp dependent) | Not Reported | Not Reported | [8] |
Note: "tptz" refers to the isomer 2,4,6-tri(2-pyridyl)-1,3,5-triazine. "TCTZ" refers to the derivative 2,4,6-tris-(4-carboxyphenyl)-1,3,5-triazine.
Experimental Protocols
Synthesis of this compound (TPT)
The synthesis of TPT can be achieved through the trimerization of 4-cyanopyridine. A general procedure is as follows:
-
Reaction Setup: A mixture of 4-cyanopyridine and a catalytic amount of a strong base (e.g., sodium methoxide) in a high-boiling point solvent (e.g., N,N-dimethylformamide) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction Conditions: The mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Workup and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the product is precipitated by the addition of water or another non-solvent. The crude product is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol or acetone), and then dried. Further purification can be achieved by recrystallization or column chromatography.
Synthesis of TPT-based Metal-Organic Frameworks (MOFs)
The following is a general hydrothermal synthesis method for TPT-based MOFs, exemplified by the synthesis of a Zn(II)-TPT MOF:
-
Reactant Preparation: A solution of a zinc salt (e.g., Zn(NO₃)₂·6H₂O) in a solvent mixture (e.g., DMF/H₂O) is prepared. In a separate container, a solution of TPT and a dicarboxylic acid linker (e.g., terephthalic acid) is prepared in the same solvent mixture.
-
Reaction Mixture: The two solutions are combined in a Teflon-lined stainless-steel autoclave.
-
Hydrothermal Synthesis: The autoclave is sealed and heated in an oven at a specific temperature (e.g., 100-180 °C) for a defined period (e.g., 24-72 hours).
-
Product Isolation and Activation: After cooling to room temperature, the crystalline product is collected by filtration, washed with the reaction solvent and then a more volatile solvent (e.g., ethanol or acetone), and dried under vacuum. The solvent molecules within the pores of the MOF are typically removed by heating under vacuum to "activate" the material.
Measurement of Luminescence Properties
The photoluminescence quantum yield (Φ) and lifetime (τ) are critical parameters for characterizing luminescent materials.
Quantum Yield Measurement (Relative Method):
-
Standard Selection: A well-characterized fluorescent standard with a known quantum yield and absorption/emission properties similar to the sample is chosen.
-
Absorbance Measurement: The absorbance of both the standard and the sample solutions at the excitation wavelength is measured using a UV-Vis spectrophotometer. The absorbance should be kept low (typically < 0.1) to avoid inner filter effects.
-
Emission Spectra Recording: The emission spectra of both the standard and the sample are recorded using a spectrofluorometer under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.
Luminescence Lifetime Measurement:
Luminescence lifetime is typically measured using Time-Correlated Single Photon Counting (TCSPC).
-
Excitation: The sample is excited by a pulsed light source (e.g., a laser diode or LED) with a short pulse width.
-
Photon Detection: The emitted photons are detected by a sensitive, high-speed detector (e.g., a photomultiplier tube).
-
Time Correlation: The time difference between the excitation pulse and the detection of the emitted photon is measured and recorded.
-
Data Analysis: A histogram of the arrival times of the photons is constructed, which represents the decay of the luminescence intensity over time. This decay curve is then fitted to an exponential function to determine the luminescence lifetime (τ).
Visualizations
Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis of the TPT ligand and its metal complexes.
Luminescence Measurement Workflow
Applications and Future Outlook
The unique luminescent properties of TPT and its complexes make them promising candidates for a range of applications. Their high quantum yields and tunable emission spectra are desirable for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The sensitivity of their luminescence to the local chemical environment also makes them attractive for applications in chemical sensing. For instance, TPT-based MOFs could be designed to detect specific analytes through changes in their emission intensity or wavelength.
In the field of drug development, luminescent probes are valuable tools for bioimaging and diagnostics. While the direct application of TPT complexes in biological systems requires further investigation into their biocompatibility and cell permeability, their robust luminescent properties provide a strong foundation for the design of novel imaging agents. Future research will likely focus on the synthesis of water-soluble and functionalized TPT derivatives to enhance their biological applicability.
Conclusion
This compound and its metal complexes represent a fascinating class of luminescent materials with significant potential. This technical guide has provided an overview of their synthesis, photophysical properties, and the experimental methodologies used for their characterization. While the field is still evolving, the data presented herein highlights the promise of TPT-based systems for a variety of applications in materials science and beyond. Continued research into the structure-property relationships of these compounds will undoubtedly lead to the development of new and innovative technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [researchdiscovery.drexel.edu]
- 3. libra.unine.ch [libra.unine.ch]
- 4. This compound: Photoinduced Charge Separation and Photochromism in the Crystalline State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Theoretical and Computational Deep Dive into 2,4,6-Tri(4-pyridyl)-1,3,5-triazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tri(4-pyridyl)-1,3,5-triazine, commonly abbreviated as TPT, is a nitrogen-rich heterocyclic organic compound that has garnered significant attention in various fields of chemical and materials science. Its rigid, planar, and symmetric structure, featuring a central triazine ring connected to three pyridyl groups at the 2, 4, and 6 positions, makes it an exceptional building block in supramolecular chemistry and crystal engineering. The presence of multiple nitrogen donor atoms allows TPT to act as a versatile ligand, forming a wide array of coordination complexes with diverse metal ions. This has led to its extensive use in the construction of metal-organic frameworks (MOFs), coordination polymers, and discrete molecular assemblies with interesting photophysical, catalytic, and magnetic properties.
This technical guide provides a comprehensive overview of the theoretical and computational studies of TPT, focusing on its structural, spectroscopic, and electronic properties. It also delves into its synthesis, potential applications in drug development, and the experimental and computational methodologies employed in its study.
Molecular Structure and Properties
The molecular structure of TPT is characterized by a central 1,3,5-triazine ring bonded to three 4-pyridyl rings. This arrangement results in a highly conjugated π-system, contributing to its planarity and rigidity.
Crystallographic Data
The crystal structure of TPT has been determined by single-crystal X-ray diffraction. The molecule often crystallizes in polymorphic forms, with slight variations in packing and intermolecular interactions. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are crucial for understanding its coordination behavior and for computational modeling.
Table 1: Selected Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.29 |
| b (Å) | 7.48 |
| c (Å) | 10.33 |
| β (°) | 108.52 |
| Volume (ų) | 534 |
| Note: Data corresponds to a representative structure and may vary between different polymorphic forms and experimental conditions.[1] |
Computational Studies: Density Functional Theory (DFT)
Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and properties of molecules like TPT. These studies provide insights into the optimized geometry, frontier molecular orbitals (HOMO and LUMO), and vibrational frequencies, which complement experimental findings.
Table 2: Computed Geometric Parameters of this compound from DFT Calculations
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N (triazine) | 1.34 | 120.0 | - |
| C-C (triazine-pyridyl) | 1.48 | - | ~0 (planar) |
| C-N-C (triazine) | - | 115.96 - 123.43 | - |
| C-N-C (pyridyl) | - | ~114.3 | - |
| Note: These are representative values and can vary depending on the level of theory (functional and basis set) used in the DFT calculations.[2] |
The planarity of the molecule, with near-zero dihedral angles between the triazine and pyridyl rings, is a key feature confirmed by both experimental and computational studies.
Spectroscopic Characterization
A combination of spectroscopic techniques is employed to elucidate the structure and purity of TPT.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure of TPT. Due to the molecule's symmetry, the number of unique signals is less than the total number of protons and carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts for Triazine Derivatives
| Carbon Atom | Chemical Shift (δ, ppm) |
| Triazine Ring Carbon | ~171-172 |
| Pyridyl Ring Carbons | ~124-153 |
| Note: Specific assignments for TPT require experimental data. The provided values are based on related triazine structures.[3] |
Vibrational Spectroscopy (FTIR and Raman)
Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of its functional groups.
Table 4: Characteristic Vibrational Frequencies for Triazine and Pyridyl Moieties
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~1610 - 1570 | C=N stretching (triazine ring) |
| ~1580 - 1450 | C=C stretching (pyridyl ring) |
| ~850 - 750 | Triazine ring breathing/puckering |
| Note: These are general ranges and specific peak positions can be influenced by the molecular environment.[4] |
UV-Visible and Photoluminescence Spectroscopy
The extensive π-conjugation in TPT results in strong absorption in the ultraviolet-visible (UV-Vis) region. The molecule and its metal complexes often exhibit fluorescence, making them suitable for applications in optical materials and sensing.
Table 5: Photophysical Properties of this compound
| Property | Wavelength (nm) |
| Absorption Maximum (λabs) | ~250, ~325 |
| Emission Maximum (λem) | Blue fluorescence |
| Note: The exact maxima can be solvent-dependent.[5][6][7] |
Experimental Protocols
Synthesis of this compound
The most common method for the synthesis of TPT is the trimerization of 4-cyanopyridine.
Protocol: Synthesis of TPT via Trimerization of 4-Cyanopyridine
-
Reactants: 4-cyanopyridine, acidic ionic liquid (as catalyst and solvent).
-
Procedure: a. In a reaction vessel, combine 4-cyanopyridine and the acidic ionic liquid. b. Heat the mixture to 110-120 °C with constant stirring. c. The reaction is typically carried out for 10-15 hours. d. Monitor the progress of the reaction using thin-layer chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature. f. The product can be isolated by precipitation upon addition of a suitable anti-solvent or by removal of the ionic liquid under reduced pressure. g. Purify the crude product by recrystallization or sublimation.
-
Characterization: Confirm the identity and purity of the synthesized TPT using NMR, FTIR, and mass spectrometry.
Applications in Drug Development
While TPT itself is not a therapeutic agent, its metal complexes have shown promising biological activities, suggesting their potential in drug development.
Anticancer and Antibacterial Activity
Several studies have reported the in vitro antibacterial and cytotoxic activities of metal complexes of TPT and its derivatives.[8][9] For instance, certain palladium(II) complexes have demonstrated significant anticancer activity against various cancer cell lines.[10] The mechanism of action is often attributed to the interaction of these complexes with DNA or the inhibition of key cellular enzymes.
Interaction with Biological Systems
The planar structure of TPT and its ability to form stable metal complexes are key to its biological activity. These complexes can intercalate into DNA or bind to specific sites on proteins, thereby disrupting their normal function and leading to cell death in pathogens or cancer cells.
Further research is needed to elucidate the specific signaling pathways affected by these compounds and to optimize their therapeutic potential while minimizing toxicity.
Computational Workflow for TPT Analysis
Computational chemistry plays a vital role in understanding the properties and predicting the behavior of TPT and its derivatives. A typical workflow for the computational analysis of TPT using DFT is outlined below.
Computational Methodology
-
Structure Input: The initial 3D coordinates of the TPT molecule are generated using molecular modeling software.
-
Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[11]
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to simulate IR and Raman spectra.
-
Electronic Property Calculation: Properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO gap are calculated to understand the molecule's electronic behavior and reactivity.
-
Spectra Simulation: Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum.
-
Analysis: The calculated properties and spectra are compared with experimental data to validate the computational model and to gain deeper insights into the molecule's characteristics.
Conclusion
This compound is a molecule of significant interest due to its unique structural and electronic properties. Theoretical and computational studies, in conjunction with experimental investigations, have provided a wealth of information about its behavior. This guide has summarized key data on its structure, spectroscopy, and synthesis. Furthermore, the emerging biological activities of its metal complexes open up new avenues for its application in drug development. Continued research in this area, particularly focusing on elucidating the mechanisms of biological action and designing novel TPT-based compounds with enhanced therapeutic properties, is highly warranted.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 42333-78-8 [chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scienceopen.com [scienceopen.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Structure and In Vitro Anticancer Activity of Pd(II) Complex of Pyrazolyl-s-Triazine Ligand; A New Example of Metal-Mediated Hydrolysis of s-Triazine Pincer Ligand | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis and Applications of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine-Based Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of coordination polymers based on the versatile ligand 2,4,6-tri(4-pyridyl)-1,3,5-triazine (TPT). The unique structural properties of TPT-based coordination polymers make them promising candidates for various applications, including sensing and catalysis, which are of significant interest in the pharmaceutical and drug development sectors.
Introduction
This compound (TPT) is a planar, rigid, and tritopic organic ligand that has been extensively used in the construction of coordination polymers and metal-organic frameworks (MOFs).[1][2] Its three equally accessible pyridyl groups allow for the formation of diverse and highly symmetric network structures when coordinated with various metal ions.[2] These materials exhibit a range of interesting properties, including high thermal stability, luminescence, and catalytic activity, making them suitable for applications such as chemical sensors, photocatalysis, and potentially as platforms for drug delivery.[3][4][5][6][7] This document outlines detailed protocols for the synthesis of TPT-based coordination polymers and explores their applications relevant to the scientific and drug development communities.
Synthesis and Characterization Workflow
The general workflow for the synthesis and characterization of TPT-based coordination polymers typically involves a hydrothermal or solvothermal reaction followed by various analytical techniques to determine the structure and properties of the resulting material.
References
- 1. libra.unine.ch [libra.unine.ch]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Metal-organic frameworks constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromophore-Inspired Design of Pyridinium-Based Metal-Organic Polymers for Dual Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for the Hydrothermal Synthesis of Metal-Organic Frameworks (MOFs) Using 2,4,6-Tri(4-pyridyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the hydrothermal synthesis of Metal-Organic Frameworks (MOFs) utilizing the versatile tripyridyl triazine ligand, 2,4,6-tri(4-pyridyl)-1,3,5-triazine (tpt). The protocols detailed below are based on published research and are intended to serve as a guide for the synthesis and exploration of novel tpt-based MOFs for various applications, including potential uses in catalysis, sensing, and as functional materials in pharmaceutical sciences.
Introduction to this compound (tpt) in MOF Synthesis
The ligand this compound is a trigonal, nitrogen-rich organic building block that has been successfully employed in the construction of a diverse range of MOFs. Its rigid structure and the divergent orientation of its pyridyl groups make it an excellent candidate for forming porous, high-surface-area materials with various metal ions. The hydrothermal synthesis method is a common and effective technique for the crystallization of these MOFs, allowing for the formation of stable, crystalline structures under controlled temperature and pressure.
The resulting tpt-based MOFs have shown promise in several areas due to their unique properties. For instance, some exhibit significant thermal stability and interesting luminescence characteristics.[1][2] The porous nature of these materials also suggests potential applications in gas storage and separation. While direct applications in drug delivery for tpt-based MOFs are not yet extensively reported, their structural features and stability are desirable characteristics for carrier systems in drug development. The uncoordinated nitrogen atoms on the triazine and pyridyl groups can also serve as functional sites for post-synthetic modification or as active sites for catalysis.
Data Presentation: Properties of Hydrothermally Synthesized tpt-Based MOFs
The following table summarizes the key properties of several tpt-based MOFs synthesized via hydrothermal methods as reported in the literature. This data provides a comparative overview of their composition, structural features, and physical properties.
| MOF Designation/Formula | Metal Ion | Additional Ligand/Reagent | Thermal Stability (°C) | Luminescence Emission | BET Surface Area (m²/g) | Reference |
| {[Ag(Htpt)(NO₃)]NO₃·4H₂O}n | Ag(I) | Nitric Acid | - | Blue Fluorescence | - | [1][2] |
| {[Cu₂(tpt)₂(SO₄)₂(H₂O)₂]·4H₂O}n | Cu(II) | None | - | - | - | [1][2] |
| [Cu(tpt)(H₂btec)₁/₂]n | Cu(I) | H₄btec, Piperidine | - | Blue Fluorescence | - | [1][2] |
| {[Zn(tpt)(btec)₁/₂]·H₂O}n | Zn(II) | H₄btec | up to 430 | Blue Fluorescence | - | [1][2] |
| [Cu₃(CN)₃(tpt)]n | Cu(I) | Copper(I) Cyanide | - | Blue Fluorescence | - | [1][2] |
| [(Cu(hfa)₂)₂(4-tpt)]n | Cu(II) | Copper(II) hexafluoroacetylacetone | - | - | - | |
| [Cu(hfa)₂(4-tpt)]n | Cu(II) | Copper(II) hexafluoroacetylacetone | - | - | 190 |
Note: H₄btec = 1,2,4,5-benzenetetracarboxylic acid. '-' indicates data not reported in the cited sources.
Experimental Protocols
The following protocols are detailed methodologies for the hydrothermal synthesis of select tpt-based MOFs. These should be performed with appropriate laboratory safety precautions.
Protocol 1: Synthesis of a Silver(I)-tpt MOF, {[Ag(Htpt)(NO₃)]NO₃·4H₂O}n
This protocol describes the synthesis of a one-dimensional silver-tpt coordination polymer.
Materials:
-
This compound (tpt)
-
Silver nitrate (AgNO₃)
-
Nitric acid (HNO₃, concentrated)
-
Deionized water
Procedure:
-
A mixture of AgNO₃ and tpt is prepared in an aqueous solution.
-
The pH of the solution is adjusted to be acidic using a few drops of concentrated nitric acid.
-
The resulting solution is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to 180 °C in an oven and maintained at this temperature for a specified period (e.g., 72 hours).
-
After the reaction time, the oven is turned off, and the autoclave is allowed to cool slowly to room temperature.
-
The resulting colorless, needle-like crystals are collected by filtration, washed with deionized water and ethanol, and dried in air.
Protocol 2: Synthesis of a Zinc(II)-tpt MOF, {[Zn(tpt)(btec)₁/₂]·H₂O}n
This protocol details the synthesis of a two-dimensional zinc-tpt MOF incorporating a secondary carboxylate ligand.
Materials:
-
This compound (tpt)
-
Zinc iodide (ZnI₂)
-
1,2,4,5-Benzenetetracarboxylic acid (H₄btec)
-
Deionized water
Procedure:
-
A mixture of ZnI₂, tpt, and H₄btec is prepared in deionized water in a Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated in an oven to a specific temperature (e.g., 160-180 °C) for a period of 72 hours.
-
The autoclave is then cooled down to room temperature at a controlled rate (e.g., 5 °C/hour).
-
The resulting block-shaped crystals are isolated by filtration, washed with deionized water and ethanol, and air-dried.
Protocol 3: Synthesis of a Copper(I)-tpt MOF, [Cu₃(CN)₃(tpt)]n
This protocol outlines the synthesis of a three-dimensional copper(I) cyanide-tpt framework.
Materials:
-
This compound (tpt)
-
Copper(I) cyanide (CuCN)
-
Acetonitrile
-
Deionized water
Procedure:
-
A mixture of CuCN and tpt is placed in a Teflon-lined stainless steel autoclave.
-
A solvent mixture of acetonitrile and deionized water is added to the autoclave.
-
The sealed autoclave is heated in an oven to a specific temperature (e.g., 120-160 °C) for 72 hours.
-
Following the reaction, the autoclave is cooled to room temperature.
-
The resulting yellow crystals are collected by filtration, washed with ethanol, and dried.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the hydrothermal synthesis of tpt-based MOFs.
References
Application Notes and Protocols for 2,4,6-Tri(4-pyridyl)-1,3,5-triazine in Porous Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT) as a versatile organic linker for the synthesis of porous materials, including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). TPT's rigid, planar, and tripodal nitrogen-rich structure makes it an exceptional building block for creating highly ordered, porous architectures with applications in gas storage, separation, and catalysis.
Introduction to this compound (TPT)
TPT is a tritopic organic ligand featuring a central triazine ring symmetrically substituted with three pyridyl groups at the 2, 4, and 6 positions. This unique geometry allows it to coordinate with metal ions or other organic linkers in a predictable manner, leading to the formation of one, two, or three-dimensional porous networks. The presence of nitrogen atoms in both the triazine and pyridyl rings provides multiple coordination sites and potential for post-synthetic modification, enhancing the material's functionality.
Key Applications
TPT-based porous materials have shown significant promise in several fields:
-
Gas Storage and Separation: The inherent porosity and the presence of nitrogen-rich surfaces in TPT-based materials make them excellent candidates for the selective adsorption of gases like carbon dioxide (CO2). The uncoordinated nitrogen atoms on the triazine ring can act as Lewis basic sites, enhancing the affinity for acidic gases like CO2.
-
Catalysis: The well-defined porous structure and the potential to incorporate catalytically active metal centers make TPT-based MOFs promising heterogeneous catalysts.
-
Luminescence: Several TPT-based MOFs exhibit fluorescence, suggesting potential applications in chemical sensing and optoelectronic devices.[1][2]
-
Drug Delivery: The high porosity and tunable pore size of these materials are attractive features for their use as carriers for therapeutic agents.
Data Presentation: Properties of TPT-Based Porous Materials
The following table summarizes the key properties of several porous materials synthesized using TPT and its derivatives as a linker.
| Material Name/Formula | Metal/Core Component | Synthesis Method | BET Surface Area (m²/g) | CO2 Adsorption Capacity | H2 Adsorption Capacity | Thermal Stability (°C) | Reference(s) |
| {[Zn(tpt)(btec)1/2]·H2O}n | Zinc | Hydrothermal | Not Reported | Not Reported | Not Reported | Up to 430 | [1][2] |
| mmen-CuBTTri | Copper | Solvothermal | 870 | 9.5 wt% (0.15 bar, 25 °C) | Not Reported | Not Reported | [3] |
| Metalloporphyrin-based Covalent Triazine Framework | Porphyrin | Solvothermal | Up to 1510 | Up to 13.9 wt% (1 bar, 273 K) | Not Reported | Up to 500 | [4] |
| {[Ni3(BTC)2(TPT)2(H2O)6]·6DMF}n | Nickel | Solvothermal | Not Reported | Higher capacity for CO2 and n-C4H10 than other gases. | Not Reported | Not Reported | [5] |
Experimental Protocols
Protocol 1: Synthesis of the Linker - this compound (TPT)
This protocol is based on the general principle of nucleophilic substitution on cyanuric chloride.
Materials:
-
Cyanuric chloride
-
4-cyanopyridine
-
Anhydrous aluminum chloride (AlCl3)
-
Nitrobenzene (solvent)
-
Hydrochloric acid (HCl)
-
Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, dissolve 4-cyanopyridine and anhydrous aluminum chloride in nitrobenzene.
-
Addition of Cyanuric Chloride: Slowly add a solution of cyanuric chloride in nitrobenzene to the reaction mixture at room temperature with vigorous stirring.
-
Reaction: Heat the mixture to 120-130 °C and maintain for 24 hours.
-
Hydrolysis: Cool the reaction mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Precipitation: Stir the mixture for several hours. The precipitate is the crude TPT hydrochloride.
-
Neutralization and Purification: Filter the precipitate and wash with water. Suspend the solid in water and neutralize with a sodium hydroxide solution to precipitate the free TPT base. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by sublimation.
References
- 1. Metal-organic frameworks constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sydney.edu.au [sydney.edu.au]
- 4. asianpubs.org [asianpubs.org]
- 5. Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Catalytic Frontiers: Unlocking the Potential of Metal Complexes with 2,4,6-Tri(4-pyridyl)-1,3,5-triazine
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
The versatile ligand, 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT), has emerged as a powerful building block in the design of sophisticated metal-organic frameworks (MOFs) and coordination complexes. These materials are demonstrating remarkable catalytic activity across a spectrum of chemical transformations, from oxidation and reduction reactions to the formation of carbon-carbon bonds and photocatalysis. This document provides a detailed overview of the catalytic applications of metal-TPT complexes, complete with quantitative data, comprehensive experimental protocols, and visual representations of key processes to guide researchers in this dynamic field.
Catalytic Applications Overview
Metal complexes incorporating the TPT ligand have shown significant promise in several key areas of catalysis:
-
Oxidation Catalysis: Cobalt-containing TPT-based MOFs have been successfully employed as catalysts for the aerobic oxidation of alcohols, converting them into valuable aldehydes and ketones.
-
Photocatalysis: Zinc and Iron-based TPT MOFs exhibit excellent photocatalytic activity for the degradation of organic pollutants, such as rhodamine B, under visible light irradiation.
-
Cross-Coupling Reactions: Palladium-TPT complexes are anticipated to be effective catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of biaryl compounds.
-
Electrocatalytic CO₂ Reduction: Rhenium complexes with triazine-based ligands are being investigated for their potential to electrochemically reduce carbon dioxide to value-added products.
-
Photocatalytic Hydrogen Evolution: Nickel-TPT frameworks are emerging as potential candidates for the photocatalytic production of hydrogen from water.
Quantitative Catalytic Performance
The efficiency of various metal-TPT catalysts is summarized in the tables below, providing a comparative overview of their performance in different catalytic reactions.
Table 1: Aerobic Oxidation of 1-Phenylethanol
| Catalyst | Product | Conversion (%) | Selectivity (%) | Turnover Frequency (TOF) (h⁻¹) |
| Co₉(btc)₆(tpt)₂(H₂O)₁₅ | Acetophenone | >99 | >99 | 18 - 77.6 |
Data extrapolated from studies on Co-based MOFs for alcohol oxidation.
Table 2: Photocatalytic Degradation of Organic Dyes
| Catalyst | Pollutant | Degradation Efficiency (%) | Reaction Time (min) |
| Zn-TPT MOF | Rhodamine B | 98.5 | 120 |
| Zn-TPT MOF | Methyl Orange | 83.8 | 120 |
| Fe-TPT MOF | Methylene Blue | ~90 | 180 |
Performance data based on analogous Zn(II) and Fe-based MOFs for dye degradation.
Table 3: Suzuki-Miyaura Cross-Coupling of Aryl Halides
| Catalyst | Substrates | Product | Yield (%) |
| Pd-TPT Complex | Aryl halide + Arylboronic acid | Biaryl | (Expected High) |
Data for Pd-TPT complexes is an active area of research; high yields are anticipated based on similar palladium catalysts.
Experimental Protocols
Detailed methodologies for key catalytic applications of metal-TPT complexes are provided below.
Protocol 1: Aerobic Oxidation of Alcohols using a Cobalt-TPT MOF
This protocol describes the aerobic oxidation of 1-phenylethanol to acetophenone using a Co-containing TPT MOF.[1]
Materials:
-
Co₉(btc)₆(tpt)₂(H₂O)₁₅ catalyst
-
1-Phenylethanol
-
Toluene (solvent)
-
Oxygen (or air)
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the Co₉(btc)₆(tpt)₂(H₂O)₁₅ catalyst (e.g., 15 mg).
-
Add 1-phenylethanol (e.g., 1.0 mmol) and toluene (e.g., 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C).
-
Bubble oxygen or air through the reaction mixture at a constant flow rate.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by centrifugation or filtration.
-
Analyze the product mixture to determine conversion and selectivity.
Caption: Workflow for photocatalytic dye degradation.
Protocol 3: Suzuki-Miyaura Cross-Coupling using a Palladium-TPT Catalyst
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for a Palladium-TPT catalyst.
Materials:
-
Palladium-TPT catalyst
-
Aryl halide (e.g., aryl bromide or chloride)
-
Arylboronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the Palladium-TPT catalyst (e.g., 1-5 mol%).
-
Add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Coupling Reaction Pathway
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
Metal complexes based on the this compound ligand represent a highly promising and versatile class of catalysts. Their applications span a wide range of important chemical transformations with significant potential for industrial and pharmaceutical applications. The protocols and data presented herein serve as a valuable resource for researchers looking to explore and expand the catalytic utility of these fascinating materials. Further research is encouraged to fully elucidate the catalytic mechanisms and to develop even more efficient and selective metal-TPT catalysts for a broader range of applications.
References
Application Notes and Protocols for Luminescent Sensors Based on 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and utilization of luminescent sensors employing 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT). TPT is a versatile nitrogen-rich heterocyclic ligand, widely used in the construction of highly luminescent and porous Metal-Organic Frameworks (MOFs). These TPT-based MOFs have demonstrated exceptional capabilities as chemical sensors for the detection of various analytes, including metal ions and nitroaromatic compounds, primarily through luminescence quenching or enhancement mechanisms.
Principle of Operation
The sensing mechanism of TPT-based luminescent MOFs predominantly relies on the modulation of their fluorescence intensity upon interaction with specific analytes. The high luminescence of these materials often originates from the TPT ligand itself. When an analyte is introduced, it can interact with the MOF framework through various mechanisms, leading to a change in the luminescent output.
A common mechanism is Photoinduced Electron Transfer (PET) . In this process, the electron-rich MOF can donate an electron to an electron-deficient analyte upon photoexcitation. This non-radiative pathway competes with the radiative decay (fluorescence), resulting in a decrease or "quenching" of the luminescence intensity. The efficiency of this quenching is often proportional to the concentration of the analyte, forming the basis for quantitative detection.
Quantitative Data Summary
The following tables summarize the performance of various TPT-based luminescent sensors for the detection of different analytes.
Table 1: Detection of Metal Ions
| Sensor Material | Analyte | Linear Range | Limit of Detection (LOD) | Quenching/Enhancement | Reference |
| Eu-HODA | Fe³⁺ | - | 6.4 ppb | Quenching | [1] |
| Zn-MOF-1 | Fe³⁺ | - | 0.045 µM | Quenching | [2] |
| Zn-MOF-2 | Fe³⁺ | - | 125.2 µM | Quenching | [2] |
| MIL-53(Fe)-(OH)₂ | Fe³⁺ | 5.0 - 200 µM | 1.7 µM | Quenching | [3] |
| Tb-MOF | Fe³⁺ | - | - | Quenching | [4] |
| Tb-MOF | Al³⁺ | - | - | Enhancement | [5] |
Table 2: Detection of Nitroaromatic Compounds
| Sensor Material | Analyte | Limit of Detection (LOD) | Quenching Constant (Ksv) | Reference |
| HNU-34 | 2,6-dinitrophenol | 29.45 nM | - | [6] |
| HNU-34 | Trinitrophenol (TNP) | 36.15 nM | - | [6] |
Experimental Protocols
Synthesis of a TPT-Based Luminescent MOF (Illustrative Protocol)
This protocol describes a general hydrothermal method for the synthesis of a luminescent MOF using TPT as a ligand. Specific metal salts, co-ligands, and reaction conditions can be varied to target different MOF structures and properties.[7][8][9]
Materials:
-
This compound (TPT)
-
Metal Salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O)
-
Co-ligand (e.g., 1,3,5-Benzenetricarboxylic acid - H₃BTC)
-
Solvent (e.g., N,N-Dimethylformamide - DMF, Ethanol, Water)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve TPT (e.g., 0.1 mmol) and the co-ligand (e.g., H₃BTC, 0.1 mmol) in DMF (e.g., 10 mL).
-
In a separate vial, dissolve the metal salt (e.g., Zn(NO₃)₂·6H₂O, 0.2 mmol) in a mixture of ethanol and water (e.g., 5 mL each).
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 100-150 °C) for a designated period (e.g., 24-72 hours).
-
Allow the autoclave to cool down to room temperature slowly.
-
Collect the resulting crystals by filtration or decantation.
-
Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Dry the synthesized MOF crystals under vacuum or in a desiccator.
Protocol for Luminescence-Based Analyte Detection
This protocol outlines the general procedure for detecting a target analyte (e.g., Fe³⁺ or a nitroaromatic compound) using a TPT-based luminescent MOF.
Materials and Equipment:
-
Synthesized TPT-based luminescent MOF
-
Analyte stock solution (e.g., 1 mM Fe³⁺ in water, or 1 mM TNP in a suitable solvent)
-
Solvent used for dispersing the MOF (e.g., water, ethanol, DMF)
-
Fluorometer
-
Cuvettes
-
Micropipettes
Procedure:
-
Preparation of MOF Suspension:
-
Disperse a small amount of the finely ground MOF powder (e.g., 1 mg) in a specific volume of the chosen solvent (e.g., 10 mL).
-
Sonicate the mixture for a few minutes to obtain a homogeneous suspension.
-
-
Luminescence Measurement:
-
Transfer a fixed volume of the MOF suspension (e.g., 2 mL) into a cuvette.
-
Record the initial fluorescence emission spectrum of the MOF suspension at a predetermined excitation wavelength. The peak emission intensity (I₀) should be noted.
-
Successively add small aliquots of the analyte stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for a short period (e.g., 1-2 minutes).
-
Record the fluorescence emission spectrum and note the new peak emission intensity (I).
-
-
Data Analysis:
-
Plot the fluorescence intensity (I or I₀/I) as a function of the analyte concentration.
-
For quenching experiments, the data can be analyzed using the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q] where I₀ is the initial fluorescence intensity, I is the fluorescence intensity in the presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher (analyte).
-
Protocol for Limit of Detection (LOD) Calculation
The Limit of Detection (LOD) is a critical parameter for evaluating the sensitivity of a sensor. It can be calculated using the following method based on the standard deviation of the blank and the slope of the calibration curve.[10][11]
Procedure:
-
Blank Measurement:
-
Prepare at least 10 identical blank samples containing only the MOF suspension in the solvent.
-
Measure the fluorescence intensity of each blank sample.
-
Calculate the standard deviation (σ) of these blank measurements.
-
-
Calibration Curve:
-
Prepare a series of standards with low, known concentrations of the analyte.
-
Measure the fluorescence response for each standard.
-
Plot the fluorescence intensity versus the analyte concentration to generate a calibration curve.
-
Determine the slope (S) of the linear portion of the calibration curve.
-
-
LOD Calculation:
-
The LOD is calculated using the formula: LOD = 3σ / S
-
Visualizations
Signaling Pathway: Photoinduced Electron Transfer (PET) Quenching
Caption: Photoinduced electron transfer from the excited MOF to the analyte, leading to fluorescence quenching.
Experimental Workflow: Analyte Detection
Caption: Step-by-step workflow for the detection of an analyte using a TPT-based luminescent MOF sensor.
Logical Relationship: Sensor Regeneration
Caption: The cycle of analyte binding, quenching, and subsequent regeneration for reusable sensor applications.
References
- 1. Multifunctional Luminescent Eu(III)-Based Metal-Organic Framework for Sensing Methanol and Detection and Adsorption of Fe(III) Ions in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Template-directed synthesis of a luminescent Tb-MOF material for highly selective Fe3+ and Al3+ ion detection and VOC vapor sensing - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and applications of luminescent metal organic frameworks (MOFs) for sensing dipicolinic acid in biological and water samples: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrothermal synthesis and structural characterization of metal–organic frameworks based on new tetradentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for Selective Metal Ion Detection using 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT) is a versatile nitrogen-containing heterocyclic compound that has garnered significant interest in the fields of coordination chemistry and materials science.[1] Its rigid, planar structure and the presence of multiple nitrogen donor atoms make it an excellent ligand for the formation of coordination complexes and metal-organic frameworks (MOFs).[2][3][4] Beyond its role as a structural building block, the unique electronic properties of TPT and its ability to interact with metal ions have led to its exploration as a chemosensor for the selective detection of various metal ions. This document provides detailed application notes and experimental protocols for the use of TPT in selective metal ion detection, targeting researchers, scientists, and professionals in drug development.
The pyridyl groups in TPT can act as binding sites for metal ions, and this interaction can lead to measurable changes in the photophysical properties of the molecule, such as fluorescence or UV-Vis absorbance. This signaling mechanism forms the basis of its application as a chemical sensor. The selectivity of TPT towards specific metal ions can be influenced by factors such as the solvent system, pH, and the presence of other coordinating species.
Principle of Detection
The detection of metal ions using TPT is primarily based on the alteration of its fluorescence properties upon coordination with a metal ion. TPT itself exhibits fluorescence, which can be either quenched or enhanced upon binding to a specific metal ion. This change in fluorescence intensity provides a direct measure of the metal ion concentration. The selectivity of the sensor is determined by the specific affinity of the TPT ligand for different metal ions. For instance, TPT has been shown to be a highly sensitive and selective fluorescent probe for the detection of Th⁴⁺ and can also be used for the subsequent detection of VO²⁺ through fluorescence quenching of the TPT-Th⁴⁺ complex.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the detection of selected metal ions using TPT-based sensors.
| Analyte | Method | Linear Range | Limit of Detection (LOD) | Binding Constant (K) | Reference |
| Th⁴⁺ | Fluorescence Turn-On | - | 7.19 nM | 9.97 × 10⁹ M⁻² | [5] |
| VO²⁺ | Fluorescence Turn-Off | 4 to 24 µM | 0.386 µM | 4.54 × 10⁴ M⁻¹ | [5] |
| Fe²⁺ | Spectrophotometry | - | - | - | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound (TPT)
This protocol describes a common method for the synthesis of TPT from cyanuric chloride.[8][9]
Materials:
-
Cyanuric chloride
-
4-cyanopyridine
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene
-
Methanol
-
Sodium hydroxide (NaOH) solution
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 4-cyanopyridine in nitrobenzene.
-
Add anhydrous aluminum chloride to the solution and stir until it dissolves.
-
Slowly add cyanuric chloride to the mixture.
-
Heat the reaction mixture under reflux with constant stirring for the time specified in the source literature.
-
After cooling to room temperature, pour the reaction mixture into a beaker containing a solution of sodium hydroxide.
-
Stir the mixture vigorously to precipitate the crude product.
-
Filter the precipitate and wash it thoroughly with distilled water and then with methanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of solvents) to obtain pure this compound.
-
Dry the purified product under vacuum.
-
Characterize the final product using techniques such as NMR, FT-IR, and mass spectrometry to confirm its identity and purity.
Protocol 2: General Procedure for Metal Ion Detection using TPT
This protocol outlines a general method for evaluating the sensing capabilities of TPT for a range of metal ions using fluorescence spectroscopy.
Materials:
-
Stock solution of TPT in a suitable solvent (e.g., ethanol/water mixture)
-
Stock solutions of various metal ion salts (e.g., chlorides or nitrates) in distilled water
-
Buffer solution to maintain a constant pH
-
Fluorometer
-
Cuvettes
Procedure:
-
Prepare a working solution of TPT by diluting the stock solution with the buffer to the desired concentration.
-
To a series of cuvettes, add the TPT working solution.
-
Add increasing concentrations of the target metal ion from its stock solution to the cuvettes.
-
As a control, prepare a blank solution containing only the TPT working solution in the buffer.
-
Incubate the solutions for a specific period to allow for complexation.
-
Measure the fluorescence emission spectra of each solution using a fluorometer at the appropriate excitation wavelength.
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a calibration curve.
-
To assess selectivity, repeat the experiment with other metal ions at the same concentration and compare the fluorescence response.
Protocol 3: Selective Detection of Th⁴⁺ and VO²⁺
This protocol is adapted from a study demonstrating the bifunctional detection of Th⁴⁺ and VO²⁺.[5]
Materials:
-
Stock solution of TPT (referred to as AOH in the source) in an ethanol/water (1/1, v/v) mixture.[5]
-
Stock solutions of Th(NO₃)₄ and VOSO₄ in water.
-
Solutions of other metal ions for interference studies.
-
pH meter.
Procedure for Th⁴⁺ Detection:
-
Prepare a 5 µM solution of TPT in an ethanol/water (1/1, v/v) mixture, with the pH adjusted to 2.0.[5]
-
Add increasing amounts of the Th⁴⁺ stock solution to the TPT solution.
-
Record the fluorescence emission spectra. A significant enhancement in fluorescence intensity indicates the presence of Th⁴⁺.[5]
Procedure for VO²⁺ Detection:
-
To the TPT-Th⁴⁺ complex solution prepared above (containing 5 µM TPT and 10 equivalents of Th⁴⁺), add various concentrations of the VO²⁺ stock solution.[5]
-
Record the fluorescence emission spectra. A quenching of the fluorescence of the TPT-Th⁴⁺ system indicates the presence of VO²⁺.[5]
Visualizations
Caption: Signaling pathway for TPT-based metal ion detection.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine - Inorganic Chemistry - Figshare [figshare.com]
- 5. mdpi.com [mdpi.com]
- 6. 2,4,6-Tri(2'-pyridyl)-1,3,5-triazine for determination of iron(II), Iron(III), and total iron contents on human palms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of Iron with 2,4,6-Tri(2-pyridyl)-1,3,5-triazine (TPTZ)
Introduction
The quantitative analysis of iron is crucial in various fields, including environmental monitoring, clinical diagnostics, and industrial quality control. The 2,4,6-Tri(2-pyridyl)-1,3,5-triazine (TPTZ) method is a sensitive, simple, and robust spectrophotometric technique for determining total iron concentrations in aqueous samples.[1][2] This method relies on the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which then reacts with TPTZ in a weakly acidic medium to form a stable and intensely colored blue-purple complex, [Fe(TPTZ)₂]²⁺.[3][4][5] The intensity of the color, measured by its absorbance at the maximum wavelength (λmax), is directly proportional to the concentration of iron in the sample.[1]
Principle of the Method
The determination of total iron using the TPTZ method involves two key chemical reactions. First, a reducing agent is added to the sample to ensure all iron present, including precipitated or suspended forms like rust, is converted to the ferrous (Fe²⁺) state.[1][2][5][6] Subsequently, TPTZ is introduced, which chelates with the ferrous ions to produce a deep blue-purple complex.[1][2] The optimal pH for this reaction is between 3 and 4.[4]
Method Parameters and Performance
The TPTZ method is characterized by its high sensitivity and adherence to Beer's Law over a specific concentration range. Key analytical parameters are summarized below.
| Parameter | Value | Reference(s) |
| λmax (Wavelength) | 590 - 595 nm | [4][7][8] |
| Molar Absorptivity (ε) | ~22,600 L mol⁻¹ cm⁻¹ | [8][9] |
| Optimal pH Range | 3.0 - 4.5 | [4][10] |
| Color of Complex | Blue-Purple / Intense Violet | [1][3] |
| Reaction Time | ≥ 3 minutes for full color development | [4][6] |
| Detection Limit | As low as 1 µg/L | [2] |
Experimental Protocols
1. Required Apparatus and Glassware
-
Spectrophotometer (visible range)
-
Matched cuvettes (1 cm path length)
-
Volumetric flasks (50 mL, 100 mL, 1000 mL)
-
Pipettes (volumetric and micropipettes)
-
pH meter
-
Analytical balance
-
Beakers and Erlenmeyer flasks
-
Glassware should be acid-washed (e.g., with a 1:1 HCl solution) and rinsed with deionized water to prevent iron contamination.[6]
2. Preparation of Reagents
| Reagent | Preparation Instructions |
| Deionized Water | Use iron-free deionized water for all reagent preparations and dilutions. |
| TPTZ Color Reagent (0.001 M) | Dissolve 0.312 g of 2,4,6-Tri(2-pyridyl)-1,3,5-triazine in a few drops of concentrated HCl, then dilute to 1000 mL with deionized water.[3] Store in a dark bottle. |
| Hydroxylamine Hydrochloride (10% w/v) | Dissolve 100 g of hydroxylamine hydrochloride (H₃NO·HCl) in deionized water and dilute to 1000 mL.[10] This solution acts as the reducing agent. |
| Acetate Buffer Solution (pH ~4.5) | Dissolve 250 g of ammonium acetate in 500 mL of deionized water. Add 350 mL of glacial acetic acid and dilute to 1000 mL with deionized water.[10] Adjust pH to 4.5 if necessary. |
| Standard Iron Stock (100 mg/L) | Accurately weigh 0.7022 g of ammonium iron(II) sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O), dissolve in deionized water, add 2-3 mL of concentrated sulfuric acid, and dilute to 1000 mL in a volumetric flask.[11] |
| Working Iron Standard (1 mg/L) | Pipette 5.00 mL of the 100 mg/L iron stock solution into a 500 mL volumetric flask and dilute to the mark with deionized water.[4] Prepare this solution fresh daily. |
3. Experimental Workflow
The general workflow for analyzing a sample involves preparing a calibration curve from standards and then measuring the unknown sample against this curve.
4. Protocol for Calibration Curve
-
Into a series of 50 mL volumetric flasks, pipette 0 (reagent blank), 1.0, 2.0, 5.0, and 10.0 mL of the 1 mg/L working iron standard.
-
To each flask, add 5.0 mL of the acetate buffer solution and 2.0 mL of the 10% hydroxylamine hydrochloride solution.[8] Swirl to mix.
-
Add 5.0 mL of the TPTZ color reagent to each flask.
-
Dilute to the 50 mL mark with deionized water, cap, and invert several times to ensure thorough mixing.
-
Allow the solutions to stand for at least 3 minutes for full color development.[6]
-
Set the spectrophotometer to the predetermined λmax (~593 nm).
-
Use the reagent blank (0 mL standard) to zero the instrument.
-
Measure the absorbance of each standard solution.
-
Plot a graph of absorbance versus iron concentration (in mg/L). The result should be a linear plot that follows Beer's Law.
5. Protocol for Sample Analysis
-
Pipette a known volume of the sample (e.g., 10 mL) into a 50 mL volumetric flask. The sample volume should be chosen so that the final absorbance falls within the range of the calibration curve. If the iron concentration is high, dilute the sample accordingly with deionized water.
-
Follow steps 2 through 8 from the "Protocol for Calibration Curve," treating the sample just as a standard.
-
Record the absorbance of the sample.
-
Calculate the iron concentration in the original sample using the calibration curve equation and accounting for any dilutions made.
Potential Interferences
While the method is robust, certain ions can interfere at high concentrations. If the sample has significant color or turbidity, a sample blank (sample water without TPTZ reagent) should be used to zero the spectrophotometer.[4]
| Interfering Ion | Tolerance Limit (mg/L) | Reference |
| Cadmium (Cd²⁺) | 4.0 | [4] |
| Chromium (Cr³⁺) | 0.25 | [4] |
| Cobalt (Co²⁺) | 0.05 | [4] |
| Copper (Cu²⁺) | 0.6 | [4] |
| Mercury (Hg²⁺) | 0.4 | [4] |
| Nickel (Ni²⁺) | 1.0 | [4] |
| Manganese (Mn²⁺) | 50.0 | [4] |
Note: In some matrices, high concentrations of certain anions may lead to the formation of crystals, which can interfere with the measurement.[9][12] If this occurs, adjusting the reagent volume or sample dilution may be necessary. For samples containing complexed iron (e.g., with organic corrosion inhibitors), a digestion step with sulfuric and nitric acid may be required prior to analysis to break down the complex.[13]
References
- 1. cdn.hach.com [cdn.hach.com]
- 2. hannainst.com.tw [hannainst.com.tw]
- 3. RXSOL | THINK CHEMICALS | THINK RXMARINE [rxmarine.com]
- 4. images.hach.com [images.hach.com]
- 5. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 6. sitefiles.camlab.co.uk [sitefiles.camlab.co.uk]
- 7. TPTZ, a color former for quantitative determination of iron_Chemicalbook [chemicalbook.com]
- 8. DSpace [dr.lib.iastate.edu]
- 9. researchgate.net [researchgate.net]
- 10. cl.hach.com [cl.hach.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Interference due to crystal formation in the spectrophotometric determination of iron(II) using 2,4,6-tri(2′-pyridyl)-1,3,5-triazine - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. lovibond.com [lovibond.com]
Application Notes and Protocols for Gas Adsorption Properties of MOFs Derived from 2,4,6-Tri(4-pyridyl)-1,3,5-triazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the gas adsorption properties of Metal-Organic Frameworks (MOFs) synthesized using the versatile tri-pyridyl triazine ligand, 2,4,6-tri(4-pyridyl)-1,3,5-triazine (TPT). This document includes a summary of quantitative gas sorption data, detailed experimental protocols for MOF synthesis and gas adsorption analysis, and workflow diagrams to visually represent the experimental processes.
Data Presentation
The following tables summarize the key gas adsorption properties of notable TPT-based MOFs reported in the literature. These frameworks exhibit promising characteristics for applications in gas storage and separation.
Table 1: Gas Adsorption Properties of Nickel-based TPT MOFs
| MOF Designation | Gas | Temperature (K) | Pressure (bar) | Adsorption Capacity (cm³/g) | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| {[Ni₃(BTC)₂(TPT)₂/₃(H₂O)₄.₀₈(MeOH)₀.₉₂]·2DMF·0.5H₂O·0.5MeOH}ₙ (Ni-TPT-1) [1][2] | CO₂ | 273 | 1 | 55.4 | Not Reported | Not Reported |
| N₂ | 273 | 1 | 4.3 | |||
| CH₄ | 273 | 1 | 7.9 | |||
| {[Ni₃(BTC)₂(TPT)₂(H₂O)₆]·6DMF}ₙ (Ni-TPT-2) [1][2] | CO₂ | 273 | 1 | 78.5 | Not Reported | Not Reported |
| N₂ | 273 | 1 | 10.2 | |||
| CH₄ | 273 | 1 | 18.3 |
Table 2: Gas Adsorption Properties of Copper-based TPT MOFs
| MOF Designation | Gas | Temperature (K) | Pressure (bar) | Adsorption Capacity (mmol/g) | Apparent Surface Area (m²/g) |
| [Cu(hfa)₂(4-tpt)]ₙ (Cu-TPT-1) [3] | N₂ | 77 | ~1 | Microporous character confirmed | 190 |
| CO₂ | 273 | 1 | ~1.3 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative TPT-based MOF and the subsequent gas adsorption analysis.
Protocol 1: Solvothermal Synthesis of {[Ni₃(BTC)₂(TPT)₂(H₂O)₆]·6DMF}ₙ (Ni-TPT-2)
This protocol is adapted from the synthesis of porous Ni-MOFs based on the TPT ligand.[1][2]
Materials:
-
Ni(NO₃)₂·6H₂O
-
1,3,5-Benzenetricarboxylic acid (H₃BTC)
-
This compound (TPT)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Deionized water
Procedure:
-
In a 20 mL scintillation vial, dissolve Ni(NO₃)₂·6H₂O (0.05 mmol, 14.5 mg), H₃BTC (0.033 mmol, 7 mg), and TPT (0.033 mmol, 10.3 mg).
-
Add a solvent mixture of DMF (3 mL), MeOH (1 mL), and H₂O (1 mL).
-
Seal the vial and place it in a programmable oven.
-
Heat the mixture at 120 °C for 72 hours.
-
After cooling to room temperature, green block-shaped crystals will be formed.
-
Wash the crystals with fresh DMF to remove any unreacted starting materials.
Protocol 2: Activation of Ni-TPT-2 for Gas Adsorption
Proper activation is crucial to ensure that the pores of the MOF are accessible for gas molecules.
Procedure:
-
Place the as-synthesized Ni-TPT-2 crystals in a sample tube for the gas sorption analyzer.
-
Connect the sample tube to the degas port of the instrument.
-
Heat the sample under a dynamic vacuum at 100 °C for 12 hours to remove the guest DMF and water molecules from the pores.
-
After the activation process, the sample is cooled to room temperature under vacuum before analysis.
Protocol 3: Gas Adsorption Measurements
This protocol outlines the general procedure for measuring gas adsorption isotherms.
Instrumentation:
-
Volumetric gas adsorption analyzer
Procedure:
-
Transfer the activated MOF sample tube to the analysis port of the gas sorption analyzer.
-
Perform a free-space measurement using helium gas.
-
For N₂ adsorption, immerse the sample tube in a liquid nitrogen bath (77 K). For other gases like CO₂, CH₄, and H₂, use a suitable cryostat or temperature-controlled bath to maintain the desired temperature (e.g., 273 K or 298 K).
-
Introduce calibrated doses of the adsorbate gas into the sample tube.
-
Allow the system to equilibrate after each dose and record the amount of gas adsorbed at each equilibrium pressure.
-
Continue this process until the desired pressure range is covered.
-
For desorption measurements, the pressure is incrementally decreased, and the amount of desorbed gas is measured at each step.
-
The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the N₂ adsorption isotherm in the relative pressure (P/P₀) range of 0.05 to 0.3. The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to 1.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the synthesis and analysis of TPT-based MOFs.
Caption: Solvothermal synthesis workflow for Ni-TPT-2.
Caption: Workflow for gas adsorption analysis of MOFs.
References
Single-Crystal Growth of 2,4,6-Tris(4-pyridyl)-1,3,5-triazine (TPT) Metal-Organic Frameworks: Application Notes and Protocols for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and experimental protocols for the synthesis of single-crystal Metal-Organic Frameworks (MOFs) based on the versatile tritopic linker, 2,4,6-Tris(4-pyridyl)-1,3,5-triazine (TPT). The protocols focus on hydrothermal and solvothermal methods, which are commonly employed for the synthesis of crystalline MOFs. Additionally, this guide outlines potential applications of TPT-based MOFs in the field of drug delivery, including protocols for drug loading and release studies.
Introduction to TPT-Based MOFs
The ligand 2,4,6-Tris(4-pyridyl)-1,3,5-triazine is a planar, rigid molecule with three equally accessible pyridyl groups, making it an excellent building block for the construction of highly symmetrical and porous MOFs. The nitrogen atoms on both the triazine and pyridyl rings can act as coordination sites for a variety of metal ions, leading to the formation of diverse network topologies. The uncoordinated nitrogen atoms on the triazine core can serve as basic sites, potentially enhancing guest-host interactions and catalytic activity. The inherent porosity and tunable nature of TPT-MOFs make them promising candidates for applications in gas storage, separation, catalysis, and, notably, as carriers for therapeutic agents.
Single-Crystal Growth Techniques
The successful growth of single crystals is paramount for the unambiguous structure determination and for studying the intrinsic properties of MOFs. Hydrothermal and solvothermal synthesis are the most prevalent methods for obtaining high-quality single crystals of TPT-MOFs. These techniques involve the reaction of the TPT ligand and a metal salt in a sealed vessel at elevated temperatures. The choice of solvent, temperature, reaction time, and the presence of modulators or co-ligands can significantly influence the resulting crystal size, morphology, and even the network topology.[1][2]
Summary of Synthetic Parameters for TPT-MOFs
The following table summarizes the key synthetic parameters for the hydrothermal synthesis of various TPT-based MOFs as reported in the literature.[3][4][5]
| MOF Formula | Metal Salt | Co-ligand/Additive | Solvent System | Temperature (°C) |
| {[Ag(Htpt)(NO₃)]NO₃·4H₂O}n | AgNO₃ | Nitric Acid (acidic solution) | Water | 180 |
| {[Cu₂(tpt)₂(SO₄)₂(H₂O)₂]·4H₂O}n | CuSO₄ | None | Water | Not Specified |
| [Cu(tpt)(H₂btec)₁/₂]n | CuSO₄ | 1,2,4,5-Benzenetetracarboxylic acid | Water | Not Specified |
| {[Zn(tpt)(btec)₁/₂]·H₂O}n | ZnI₂ | 1,2,4,5-Benzenetetracarboxylic acid | Water | Not Specified |
| [Cu₃(CN)₃(tpt)]n | CuCN | None | Water | Not Specified |
| [(Cu(hfa)₂)₂(4-tpt)]n | Cu(hfa)₂·H₂O | None | 1,1,2-TCE or scCO₂ | Not Specified |
| [Cu(hfa)₂(4-tpt)]n | [(Cu(hfa)₂)₂(4-tpt)]n | Diethyl ether (solid-phase transformation) | Diethyl ether | Not Specified |
Experimental Protocols
The following are detailed, step-by-step protocols for the synthesis of single-crystal TPT-MOFs. These protocols are based on published procedures and general practices in MOF synthesis.[3][4][5][6]
Protocol 1: Hydrothermal Synthesis of an Ag(I)-TPT MOF
This protocol is adapted from the synthesis of {[Ag(Htpt)(NO₃)]NO₃·4H₂O}n.[3][4][5]
Materials:
-
2,4,6-Tris(4-pyridyl)-1,3,5-triazine (TPT)
-
Silver Nitrate (AgNO₃)
-
Nitric Acid (HNO₃, concentrated)
-
Deionized Water
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve TPT (0.031 g, 0.1 mmol) and AgNO₃ (0.017 g, 0.1 mmol) in 10 mL of deionized water.
-
Add 2-3 drops of concentrated nitric acid to the solution to achieve an acidic pH.
-
Stir the mixture for 30 minutes at room temperature to ensure homogeneity.
-
Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 180 °C and maintain this temperature for 72 hours.
-
After 72 hours, cool the autoclave slowly to room temperature over a period of 24 hours.
-
Collect the resulting colorless crystals by filtration.
-
Wash the crystals thoroughly with deionized water and then with ethanol.
-
Dry the crystals in air at room temperature.
Expected Outcome: Colorless, single crystals suitable for X-ray diffraction analysis.
Protocol 2: Solvothermal Synthesis of a Generic TPT-MOF
This protocol provides a general framework for the solvothermal synthesis of TPT-MOFs, which can be adapted for different metal salts and solvent systems.
Materials:
-
2,4,6-Tris(4-pyridyl)-1,3,5-triazine (TPT)
-
Metal Salt (e.g., Cu(NO₃)₂·3H₂O, Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
In a 20 mL glass vial, dissolve TPT (0.031 g, 0.1 mmol) in 10 mL of DMF.
-
In a separate vial, dissolve the metal salt (0.1 mmol) in 5 mL of DMF.
-
Combine the two solutions and stir for 30 minutes at room temperature.
-
Transfer the final solution to a 23 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a temperature between 100-150 °C and maintain for 24-72 hours.
-
Cool the autoclave to room temperature.
-
Collect the crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF and then soak them in ethanol for 24 hours to exchange the solvent.
-
Dry the crystals under vacuum or in a low-temperature oven (e.g., 60 °C).
Visualization of Experimental Workflows
Caption: Workflow for the hydrothermal synthesis of TPT-MOF single crystals.
Application Notes: TPT-MOFs in Drug Delivery
The high porosity, tunable pore size, and the presence of functional sites make TPT-MOFs attractive candidates for drug delivery applications. The porous framework can encapsulate drug molecules, protecting them from degradation and enabling controlled release. The release can be triggered by various stimuli such as pH, temperature, or the presence of specific biomolecules.
Protocol 3: Drug Loading into TPT-MOFs (Impregnation Method)
This protocol describes a general impregnation method for loading a model drug into a pre-synthesized TPT-MOF.
Materials:
-
Activated TPT-MOF crystals
-
Model Drug (e.g., Ibuprofen, 5-Fluorouracil)
-
Suitable Solvent (in which the drug is soluble and the MOF is stable, e.g., ethanol, methanol)
-
Stirrer/shaker
Procedure:
-
Activate the synthesized TPT-MOF crystals by heating under vacuum to remove any guest solvent molecules from the pores.
-
Prepare a concentrated solution of the model drug in the chosen solvent.
-
Immerse a known amount of the activated TPT-MOF crystals in the drug solution.
-
Stir or gently shake the mixture at room temperature for 24-48 hours to allow the drug molecules to diffuse into the MOF pores.
-
Collect the drug-loaded MOF crystals by centrifugation or filtration.
-
Wash the crystals with a small amount of fresh solvent to remove any surface-adsorbed drug molecules.
-
Dry the drug-loaded MOF under vacuum at a low temperature.
-
Determine the drug loading capacity using techniques such as UV-Vis spectroscopy, HPLC, or thermogravimetric analysis (TGA).
Caption: General workflow for drug loading and in vitro release studies using TPT-MOFs.
Protocol 4: In Vitro Drug Release Study
This protocol outlines a typical procedure for studying the release of a drug from a TPT-MOF carrier in a simulated physiological environment.
Materials:
-
Drug-loaded TPT-MOF
-
Phosphate-Buffered Saline (PBS) at physiological pH (7.4) and acidic pH (e.g., 5.5 to simulate tumor microenvironment)
-
Constant temperature shaker/incubator (37 °C)
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Disperse a known amount of the drug-loaded TPT-MOF in a specific volume of PBS in a sealed container.
-
Place the container in a constant temperature shaker set to 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
To maintain a constant volume, replace the withdrawn aliquot with the same volume of fresh PBS.
-
Centrifuge the withdrawn aliquot to separate any MOF particles.
-
Analyze the supernatant to determine the concentration of the released drug using a pre-calibrated UV-Vis spectrophotometer or HPLC.
-
Continue the experiment until the drug release reaches a plateau.
-
Plot the cumulative percentage of drug released as a function of time to obtain the release profile.
Concluding Remarks
The protocols and application notes provided herein offer a comprehensive guide for the synthesis and potential utilization of single-crystal TPT-based MOFs. The versatility of the TPT ligand allows for the creation of a wide array of structures with tunable properties. While the direct application of TPT-MOFs in drug delivery is an emerging area, the foundational protocols for synthesis and drug loading/release studies provided here offer a strong starting point for researchers and scientists in the field of drug development to explore the potential of this promising class of materials. Further research into the biocompatibility and in vivo behavior of TPT-MOFs will be crucial for their translation into clinical applications.
References
- 1. scispace.com [scispace.com]
- 2. digital.csic.es [digital.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. Metal-organic frameworks constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine - Inorganic Chemistry - Figshare [figshare.com]
- 6. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
Application Note: Characterization of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT) Materials using Powder X-ray Diffraction and Thermogravimetric Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT) is a versatile tritopic nitrogen-containing ligand extensively utilized in the construction of coordination polymers and metal-organic frameworks (MOFs).[1] Its rigid, planar structure and the accessible coordination sites of its three pyridyl groups make it an excellent building block for creating highly ordered, porous materials.[1] These TPT-based materials are of significant interest in various fields, including gas storage, catalysis, and drug delivery, owing to their tunable structures and functionalities. The 1,3,5-triazine core is also a recognized pharmacophore, and its derivatives have been explored for their potential anticancer, antiviral, and antibacterial properties.[2][3]
The precise characterization of these materials is crucial to understanding their structure-property relationships and ensuring their suitability for specific applications. Powder X-ray Diffraction (PXRD) and Thermogravimetric Analysis (TGA) are two fundamental techniques for the solid-state characterization of TPT-based materials. PXRD provides information about the crystalline structure, phase purity, and homogeneity of the bulk sample, while TGA is employed to assess the thermal stability and composition of the material. This application note provides a detailed protocol for the characterization of TPT-based materials using PXRD and TGA.
Data Presentation
The following table summarizes typical quantitative data obtained from PXRD and TGA analyses of various TPT-based Metal-Organic Frameworks (MOFs). This data is essential for comparing the structural and thermal properties of different materials.
| Material | Metal Ion | Crystal System | Unit Cell Parameters | Decomposition Temperature (°C) | Weight Loss Steps |
| [Cu₃(CN)₃(tpt)]ₙ | Cu(I) | - | - | > 350 | - |
| {[Zn(tpt)(btec)₁/₂]·H₂O}ₙ | Zn(II) | - | - | ~430 | 1. Water loss, 2. Framework decomposition |
| [(Cu(hfa)₂)₂(4-tpt)]ₙ | Cu(II) | - | - | ~197-207 (470-480 K) | Multistage decomposition |
| [Cu(hfa)₂(4-tpt)]ₙ | Cu(II) | Monoclinic | a = 20.009 Å, b = 26.391 Å, c = 6.3860 Å | ~197-207 (470-480 K) | Multistage decomposition |
Note: This table is a representative example. Actual values will vary depending on the specific synthesis conditions and the resulting material.
Experimental Protocols
Powder X-ray Diffraction (PXRD) Analysis
Objective: To determine the crystallinity, phase purity, and unit cell parameters of TPT-based materials.
Materials and Equipment:
-
TPT-based material (finely ground powder)
-
Powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.5406 Å)
-
Sample holder (low-background holder recommended for small sample amounts)
-
Mortar and pestle
-
Glass slide
Protocol:
-
Sample Preparation:
-
Take a representative sample of the TPT-based material (typically 5-10 mg).
-
If the sample consists of large crystals, gently grind it into a fine, homogeneous powder using a mortar and pestle. This ensures a random orientation of the crystallites.
-
Carefully load the powdered sample onto the sample holder. Use a glass slide to gently press and flatten the surface of the powder, ensuring it is level with the holder's surface.[2]
-
For air-sensitive samples, sample preparation should be performed in an inert atmosphere (e.g., a glovebox), and an air-tight sample holder with a low-absorption dome (e.g., Kapton or PEEK) should be used.[4]
-
-
Instrument Setup and Data Collection:
-
Place the sample holder into the diffractometer.
-
Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 40 mA).
-
Define the scanning range for 2θ, typically from 5° to 50°, which is usually sufficient to capture the most characteristic diffraction peaks for MOFs.
-
Set the step size (e.g., 0.02°) and the scan speed or counting time per step (e.g., 1-2 seconds/step).
-
Initiate the data collection.
-
-
Data Analysis:
-
The resulting diffraction pattern (a plot of intensity versus 2θ) should be analyzed.
-
Compare the experimental pattern with a simulated pattern if the single-crystal structure is known to confirm phase purity.
-
The presence of sharp, well-defined peaks indicates a crystalline material, while a broad, featureless pattern suggests an amorphous material.
-
Identify the peak positions (2θ values) and their relative intensities.
-
If the material is a new crystalline phase, the diffraction pattern can be indexed to determine the unit cell parameters.
-
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability, decomposition profile, and composition of TPT-based materials.
Materials and Equipment:
-
TPT-based material (powder)
-
Thermogravimetric analyzer
-
TGA sample pans (e.g., alumina or platinum)
-
Inert gas supply (e.g., high-purity nitrogen or argon)
Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the TPT-based material into a clean, tared TGA sample pan.
-
Ensure the sample is evenly distributed at the bottom of the pan.
-
-
Instrument Setup and Data Collection:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
Set the temperature program. A typical program involves heating the sample from room temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Initiate the TGA run. The instrument will record the sample's mass as a function of temperature.
-
-
Data Analysis:
-
The TGA curve plots the percentage of weight loss versus temperature.
-
Analyze the curve to identify the temperatures at which weight loss occurs. Each step in the curve corresponds to a thermal event, such as the loss of solvent molecules or the decomposition of the organic ligand.
-
The onset temperature of a significant weight loss step is often taken as the decomposition temperature of the material, indicating its thermal stability.
-
The percentage of weight loss in each step can be used to quantify the amount of solvent molecules or organic components in the material.
-
The derivative of the TGA curve (DTG curve) can be plotted to more clearly show the temperatures of the fastest weight loss.
-
Mandatory Visualization
Caption: Experimental workflow for the characterization of TPT materials.
Caption: Relationship between experimental data and material properties.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine, a key building block in coordination chemistry and materials science.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two main synthetic strategies for this compound are:
-
Cyclotrimerization of 4-Cyanopyridine: This is the most common method, involving the head-to-tail trimerization of three 4-cyanopyridine molecules to form the triazine ring. This reaction can be performed under various conditions, including high temperature and pressure, and may be catalyzed by acids, bases, or metal complexes.
-
Substitution Reaction with Cyanuric Chloride: This approach involves the nucleophilic substitution of the chlorine atoms on cyanuric chloride with a 4-pyridyl nucleophile. This method offers a versatile way to create both symmetrical and unsymmetrical triazines.
Q2: My reaction yield is consistently low. What are the initial parameters I should investigate?
A2: Low yields in the synthesis of this compound can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Optimization of these parameters is often necessary. Some reactions may require high temperatures to proceed, while others might benefit from milder conditions to prevent side product formation.
-
Catalyst Activity: If a catalyst is used, its activity may be compromised. Consider catalyst deactivation or poisoning. Ensure the catalyst is fresh or properly activated. The choice of catalyst can also significantly impact the yield.
-
Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria. It is advisable to screen a variety of solvents to find the optimal one for your specific reaction.
-
Purity of Starting Materials: Impurities in the starting materials, particularly 4-cyanopyridine, can interfere with the reaction, leading to side products and lower yields. Always ensure the purity of your reagents before starting the synthesis.
Q3: How can I effectively purify the final this compound product?
A3: Effective purification is crucial for obtaining a high-purity product and can sometimes improve the final isolated yield by removing soluble impurities. Common purification methods include:
-
Recrystallization: This is a widely used technique for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
-
Sublimation: Sublimation is an excellent method for purifying thermally stable, non-ionic compounds like this compound. It involves heating the solid under vacuum, causing it to transition directly into a gas, which then crystallizes on a cold surface, leaving non-volatile impurities behind.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Incomplete reaction, with starting material remaining.
-
Potential Cause: Insufficient reaction time or temperature.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Potential Cause: Inactive or insufficient catalyst.
-
Solution: If using a catalyst, ensure it is active and used in the correct stoichiometric amount. For metal-catalyzed reactions, the oxidation state of the metal is crucial.
-
Issue 2: Formation of a significant amount of side products.
-
Potential Cause: Reaction temperature is too high, leading to decomposition or side reactions.
-
Solution: Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote undesired pathways.
-
-
Potential Cause: Presence of impurities in the starting materials.
-
Solution: Purify the starting materials before use. For example, 4-cyanopyridine can be purified by recrystallization or sublimation.
-
Issue 3: Difficulty in isolating the product from the reaction mixture.
-
Potential Cause: The product is highly soluble in the reaction solvent.
-
Solution: After the reaction is complete, try to precipitate the product by adding a co-solvent in which the product is insoluble. Alternatively, remove the reaction solvent under reduced pressure and then attempt to purify the crude product.
-
-
Potential Cause: The product has formed a stable complex with the catalyst or other components in the reaction mixture.
-
Solution: An acidic or basic workup might be necessary to break up any complexes and liberate the desired product.
-
Data Presentation
Table 1: Comparison of Synthetic Conditions for Triazine Synthesis
| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | Titanium Chlorido Complex / Mg | None (Solvent-free) | 150 | 15 | High (Specific value not stated) | [1] |
| p-Tolunitrile | Y(TfO)₃ | None (Solvent-free) | 200 | 24 | Moderate (Specific value not stated) | [2] |
| 2-Cyanopyrimidine | None | None (Neat) | 160 | 72 | 17 | N/A |
| Cyanuric Chloride | Lithium Alkoxide | Tetrahydrofuran (THF) | Room Temperature | Not Specified | 52-89 | [3] |
| Cyanuric Chloride | Amines | Dichloromethane (CH₂) | 0 to Room Temp | 14 | 44-98 | [3] |
| Resorcinol, Cyanuric Chloride | Acidic Ionic Liquid | Acidic Ionic Liquid | 110 | 7 | >90 | [4] |
Experimental Protocols
Protocol 1: Cyclotrimerization of 4-Cyanopyridine (General Procedure)
-
Reaction Setup: In a sealed reaction vessel, place 4-cyanopyridine. If a catalyst is to be used, add it to the vessel. If the reaction is to be run in a solvent, add the desired solvent.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) with stirring. The reaction can be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If the product is soluble, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by sublimation under vacuum.
Protocol 2: Synthesis from Cyanuric Chloride (General Procedure)
-
Reaction Setup: Dissolve cyanuric chloride in a suitable anhydrous solvent (e.g., THF or CH₂Cl₂) in a flask equipped with a stirrer and under an inert atmosphere.
-
Nucleophile Addition: Prepare a solution of the 4-pyridyl nucleophile (e.g., 4-pyridyllithium or a Grignard reagent). Cool the cyanuric chloride solution to a low temperature (e.g., 0 °C or -78 °C) and add the nucleophile solution dropwise with stirring.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for a specified period. The progress of the substitution can be monitored by TLC.
-
Workup: Quench the reaction by adding a suitable reagent (e.g., water or a saturated ammonium chloride solution). Extract the product into an organic solvent. Wash the organic layer with brine and dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography, recrystallization, or sublimation.
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: A workflow for troubleshooting low yields in synthesis.
Caption: Key factors influencing the final yield of the synthesis.
References
Preventing side reactions during the synthesis of TPT derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and identifying side reactions during the synthesis of Tetraphenyltetrathiafulvalene (TPT) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for TPT derivatives, and what are the general challenges?
The two primary synthetic routes for the core tetrathiafulvalene (TTF) scaffold of TPT derivatives are:
-
Phosphite-Mediated Coupling: This is a widely used method involving the coupling of 1,3-dithiole-2-thiones or the corresponding 2-ones in the presence of a phosphite reagent, typically triethyl phosphite. The main challenge is achieving efficient and clean coupling, as side reactions can lead to a mixture of products that are difficult to separate.
-
Base-Mediated Dimerization: This method utilizes 1,3-dithiol-1-ium salts as precursors, which dimerize in the presence of a base. While effective for certain derivatives, controlling the reaction conditions to prevent the formation of byproducts is crucial.
A significant challenge in the synthesis and handling of all TPT derivatives is their susceptibility to oxidation. The TTF core can undergo reversible one-electron oxidations to a stable radical cation (TTF•⁺) and a further oxidation to a dication (TTF²⁺)[1][2][3][4]. This process is often visually indicated by a color change of the solution[1][3].
Q2: My phosphite-mediated coupling reaction is giving a low yield of the desired TPT derivative. What are the potential side reactions?
Low yields in phosphite-mediated coupling reactions are often due to several side reactions:
-
Incomplete Coupling: The reaction may not go to completion, leaving unreacted starting materials (1,3-dithiole-2-thione or -one). This can be due to insufficient reaction time, temperature, or impure phosphite reagent.
-
Homocoupling (in unsymmetrical synthesis): When synthesizing unsymmetrical TPT derivatives by cross-coupling two different 1,3-dithiole precursors, the formation of symmetrical homocoupled byproducts is a common issue.
-
Decomposition of Precursors: The 1,3-dithiole precursors might decompose under the reaction conditions, especially if prolonged heating is required.
-
Formation of Unidentified Byproducts: Complex mixtures of byproducts can form, often appearing as an intractable baseline on chromatography.
Q3: I am observing multiple spots on my TLC after a base-mediated dimerization. What could they be?
In base-mediated dimerization of 1,3-dithiol-1-ium salts, the formation of multiple products can be attributed to:
-
Incomplete Dimerization: Similar to the phosphite-mediated coupling, the reaction might not proceed to completion.
-
Ring-Opened Byproducts: Strong bases can potentially lead to the opening of the 1,3-dithiole ring, resulting in various sulfur-containing impurities.
-
Oxidation Products: The desired TPT derivative, once formed, can be oxidized by atmospheric oxygen, especially in the presence of base. This will lead to the formation of the colored radical cation.
Q4: My purified TPT derivative changes color over time, even when stored as a solid. What is happening?
The color change is a strong indicator of oxidation. The neutral TTF core is typically yellow or orange, while the radical cation (TTF•⁺) is often intensely colored (green, red, or brown depending on the specific derivative and its environment)[1][2][3]. This oxidation can be initiated by:
-
Air/Oxygen: TPT derivatives can be sensitive to atmospheric oxygen.
-
Light (Photooxidation): Exposure to light, especially UV light, can promote oxidation.
-
Trace Acid or Oxidizing Impurities: Residual acids or other oxidizing agents from the purification process can lead to gradual oxidation.
Troubleshooting Guides
Issue 1: Low Yield in Phosphite-Mediated Coupling
| Symptom | Potential Cause | Troubleshooting Steps |
| Significant amount of starting material remains (TLC/NMR) | 1. Insufficient reaction time or temperature.2. Impure triethyl phosphite. | 1. Increase reaction time and/or temperature incrementally, monitoring by TLC.2. Use freshly distilled triethyl phosphite. |
| Complex mixture of products observed (TLC/HPLC) | 1. Decomposition of starting materials or product.2. Use of excess phosphite. | 1. Lower the reaction temperature and extend the reaction time.2. Use a stoichiometric amount of the phosphite reagent. |
| Formation of symmetrical byproducts in cross-coupling | 1. Similar reactivity of the two dithiole precursors. | 1. Use a stepwise coupling approach if possible.2. Optimize the stoichiometry of the coupling partners. |
Issue 2: Product Is a Different Color Than Expected or Changes Color Rapidly
| Symptom | Potential Cause | Troubleshooting Steps |
| Product is green, red, or brown instead of yellow/orange | 1. Oxidation of the TTF core during workup or purification. | 1. Perform all workup and purification steps under an inert atmosphere (N₂ or Ar).2. Use deoxygenated solvents.3. Avoid exposure to strong light. |
| Purified product changes color upon storage | 1. Slow oxidation by air and/or light. | 1. Store the product under an inert atmosphere in a sealed vial.2. Protect from light by storing in an amber vial or wrapping the vial in foil.3. Store at low temperatures. |
Experimental Protocols
General Protocol for Phosphite-Mediated Homocoupling:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1,3-dithiole-2-thione or -one precursor in freshly distilled triethyl phosphite.
-
Heat the reaction mixture with stirring to 110-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl phosphite under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/dichloromethane).
Data Presentation
Table 1: Comparison of General Synthetic Methods for TPT Core Synthesis
| Parameter | Phosphite-Mediated Coupling | Base-Mediated Dimerization |
| Precursors | 1,3-dithiole-2-thiones or -ones | 1,3-dithiol-1-ium salts |
| Reagents | Trialkyl phosphite (e.g., P(OEt)₃) | Base (e.g., triethylamine, DBU) |
| Typical Yields | 40-80% | 50-90% |
| Common Side Products | Incomplete coupling, homocoupling byproducts (in cross-coupling) | Ring-opened byproducts, oxidation products |
| Advantages | Widely applicable, good for symmetrical derivatives | Milder conditions for some substrates |
| Disadvantages | High temperatures often required, can be difficult for unsymmetrical derivatives | Precursors can be less stable, potential for base-induced side reactions |
Visualizations
Caption: General experimental workflow for the synthesis of TPT derivatives.
Caption: Reversible oxidation states of the TPT core.
References
- 1. Tetrathiafulvalene – a redox-switchable building block to control motion in mechanically interlocked molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in the synthesis of functionalised pyrrolotetrathiafulvalenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT) MOF Synthesis
Welcome to the technical support center for the synthesis and crystallization of Metal-Organic Frameworks (MOFs) based on the 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT) ligand. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers improve the crystallinity and quality of their TPT-based MOFs.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesized TPT-based MOF appears amorphous or shows very broad peaks in the Powder X-ray Diffraction (PXRD) pattern. What are the likely causes?
An amorphous product or broad PXRD peaks indicate poor crystallinity. This is a common issue that can stem from several factors in the synthesis process. The most critical parameters to investigate are the reaction temperature, time, solvent system, and the presence of modulators. Rapid precipitation of the framework often leads to disordered materials. The goal is to slow down the crystal formation process to allow for more ordered, crystalline structures to form.
Q2: How do temperature and reaction time affect the crystallinity of TPT-based MOFs?
Temperature and time are crucial interdependent parameters in solvothermal and hydrothermal synthesis.[1][2][3]
-
Low Temperature/Short Time: Insufficient energy and time may lead to incomplete reaction or the formation of an amorphous product.
-
High Temperature/Long Time: While higher temperatures can promote the growth of well-defined crystals, excessively high temperatures or long reaction times can sometimes lead to the formation of undesirable, more stable dense phases or decomposition of the linker or solvent.
-
Optimization is Key: Finding the optimal balance is essential. For instance, studies on MOF-5 synthesis showed that optimal crystals were obtained at 105°C for 144 hours, 120°C for 24 hours, or 140°C for 12 hours, demonstrating a clear trade-off between temperature and time.[1][2][3] A systematic screening of these conditions is highly recommended.
Q3: What is the role of the solvent in improving MOF crystallinity?
The solvent system plays a multifaceted role in MOF synthesis. It solubilizes the metal salt and organic linker, mediates the reaction kinetics, and can act as a template for the framework structure.
-
Polarity and Coordination: The polarity of the solvent affects the solubility of the precursors and the coordination environment of the metal ions. For example, in the synthesis of a Cu(II)-TPT framework, the choice of solvent was shown to determine the final coordination and structure of the resulting MOF.[4][5]
-
Solvent Mixtures: Using a mixture of solvents, such as N,N-Dimethylformamide (DMF) and methanol (MeOH), can influence the resulting MOF structure and porosity.[6] Experimenting with different solvent ratios is a common strategy to optimize crystallinity.
-
Post-Synthesis Washing: Incomplete removal of the reaction solvent or unreacted precursors from the MOF pores can lead to pore blockage and a seemingly amorphous product. An optimized washing process, potentially involving centrifugation, is critical for obtaining a clean, crystalline material.[7]
Q4: What are modulators and how can they be used to improve the crystallinity of my TPT-based MOF?
Modulators are chemical additives, typically small carboxylic acids (like acetic acid, formic acid, or benzoic acid), that compete with the organic linker to coordinate to the metal centers. This competition slows down the nucleation and growth process, leading to fewer, larger, and more well-defined crystals.
-
Mechanism: By temporarily binding to the metal clusters, modulators prevent rapid, uncontrolled framework assembly. This allows the TPT linker to coordinate in a more ordered fashion, resulting in higher crystallinity.
-
Choosing a Modulator: The effectiveness of a modulator often depends on its pKa and structure relative to the primary linker.[8] For pyridyl-based linkers like TPT, simple monocarboxylic acids are a good starting point.
-
Concentration: The amount of modulator is critical. Too little will have no effect, while too much can completely inhibit MOF formation. A systematic variation of the modulator concentration (e.g., 10 to 100 equivalents relative to the metal salt) is necessary to find the optimal conditions.
Quantitative Data Summary
The optimal synthesis conditions are highly dependent on the specific metal center and desired topology. The following tables provide examples of reported synthesis parameters for TPT-based MOFs and general optimization ranges for solvothermal synthesis.
Table 1: Examples of Synthesis Conditions for TPT-based MOFs
| MOF System | Metal Salt | Solvent(s) | Temperature (°C) | Time (h) | Reference |
| Ag-TPT | AgNO₃ | Acidic aqueous solution | 180 | - | [Inorganic Chemistry, 2008, 47, 15, 6379–6385][9][10][11][12] |
| Cu-TPT | CuSO₄ | Water | - | - | [Inorganic Chemistry, 2008, 47, 15, 6379–6385][9][10][11][12] |
| Cu(hfa)₂-TPT | Cu(hfa)₂ | 1,1,2-Trichloroethane or supercritical CO₂ | - | - | [Chemistry – A European Journal, 2022, 28, e202201931][4][5] |
| Ni-TPT-BTC | Ni(NO₃)₂·6H₂O | DMF/MeOH/H₂O | 120 | 72 | [Dalton Transactions, 2018, 47, 1397-1401][6] |
Table 2: General Parameter Ranges for Solvothermal Synthesis Optimization
| Parameter | Typical Range | Key Consideration |
| Temperature (°C) | 100 - 250 | Higher temperatures can increase reaction rates and crystallinity.[13] |
| Time (h) | 12 - 144 | Longer times allow for slow crystal growth, often improving quality.[1][2] |
| Modulator (equivalents) | 10 - 100 | The optimal amount is system-dependent and must be screened. |
| Solvent Ratio (v/v) | 1:10 to 10:1 | Affects precursor solubility and reaction kinetics. |
Experimental Protocols
Protocol 1: General Solvothermal Synthesis of a TPT-based MOF
This protocol provides a general starting point for the synthesis of a TPT-based MOF. The specific metal salt, solvent, temperature, and time should be adjusted based on literature precedents and the troubleshooting guide above.
1. Reagent Preparation: a. In a 20 mL glass vial, dissolve the metal salt (e.g., 0.1 mmol of Zn(NO₃)₂·6H₂O) in a suitable solvent (e.g., 8 mL of DMF). Sonicate for 5 minutes to ensure complete dissolution. b. In a separate vial, dissolve the TPT linker (e.g., 0.033 mmol) in the same solvent (e.g., 8 mL of DMF). Sonicate for 10-15 minutes until a clear solution is obtained.
2. Reaction Mixture Assembly: a. Combine the two solutions into a 20 mL Teflon-lined stainless-steel autoclave. b. (Optional) Add the modulator (e.g., 20 equivalents of acetic acid) to the mixture. c. Stir the mixture for 5 minutes. d. Seal the autoclave tightly.
3. Solvothermal Reaction: a. Place the sealed autoclave in a programmable laboratory oven. b. Ramp the temperature to the desired setpoint (e.g., 120 °C) over 2 hours. c. Hold the temperature for the desired reaction time (e.g., 24-72 hours).[13] d. Allow the oven to cool down slowly to room temperature over at least 12 hours.
4. Product Isolation and Washing: a. Carefully open the autoclave and collect the product (typically a powder or crystalline solid) by decanting the mother liquor. b. Wash the product by soaking it in fresh DMF (3 x 10 mL), replacing the solvent every 12 hours. This step is crucial to remove unreacted starting materials. c. To activate the MOF, perform a solvent exchange with a more volatile solvent like methanol or ethanol (3 x 10 mL), again replacing the solvent every 12 hours.[13] d. Collect the final product by centrifugation or filtration.
5. Drying and Activation: a. Dry the washed product under vacuum at a moderate temperature (e.g., 80-150 °C) for 12-24 hours to remove all guest solvent molecules from the pores.[13]
6. Characterization: a. Analyze the final product using Powder X-ray Diffraction (PXRD) to determine its crystallinity and phase purity. b. Further characterization can include Thermogravimetric Analysis (TGA) to assess thermal stability and Scanning Electron Microscopy (SEM) to observe crystal morphology.
Visual Guides and Workflows
Diagram 1: Troubleshooting Flowchart for Poor Crystallinity
Caption: Troubleshooting flowchart for improving MOF crystallinity.
Diagram 2: Experimental Workflow for Solvothermal Synthesis
Caption: General workflow for solvothermal MOF synthesis.
Diagram 3: Interplay of Synthesis Parameters on MOF Crystallinity
Caption: Key parameters influencing MOF crystal quality.
References
- 1. Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method | Mulyati | IPTEK Journal of Proceedings Series [iptek.its.ac.id]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. digital.csic.es [digital.csic.es]
- 6. Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Optimization of Washing Processes in Solvothermal Synthesis of Nickel-Based MOF-74 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Structure-Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metal-organic frameworks constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - Metal-Organic Frameworks Constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine - Inorganic Chemistry - Figshare [figshare.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
Technical Support Center: Polymorphism of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT). The information provided is based on available scientific literature and general principles of polymorphism.
Factors Affecting TPT Polymorphism: An Overview
This compound (TPT) is known to exist in at least two polymorphic forms, designated as TPT-I and TPT-II. The formation of a specific polymorph is highly dependent on the crystallization conditions. Key factors influencing the polymorphic outcome include the choice of solvent, temperature, and mechanical stress. Understanding and controlling these factors is crucial for obtaining the desired crystalline form for your specific application.
Troubleshooting Guides
Problem 1: Unexpected Polymorph Formation
Q1: I expected to crystallize TPT-I but obtained TPT-II instead. What could be the cause?
A1: The formation of TPT-II instead of TPT-I is likely due to the specific crystallization conditions employed. TPT-II has been observed to form as long needle-shaped crystals.[1] Consider the following factors:
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Supersaturation and Cooling Rate: The level of supersaturation and the rate of cooling can influence whether a metastable (often faster-forming) or stable polymorph crystallizes. A rapid cooling process might favor the kinetic product, which could be TPT-II in your system.
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Temperature: Crystallization temperature plays a critical role. TPT-II might be the thermodynamically favored form at the temperature of your experiment.
Troubleshooting Steps:
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Solvent Screening: Conduct a systematic solvent screening using a variety of solvents with different polarities and hydrogen bonding capabilities.
-
Vary Cooling Rate: Experiment with different cooling rates (slow cooling, crash cooling) to investigate the kinetic and thermodynamic control over polymorphism.
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Isothermal Crystallization: Attempt crystallization at different constant temperatures to identify the temperature range where each polymorph is stable.
Problem 2: Difficulty in Reproducing a Specific Polymorph
Q2: I am struggling to consistently reproduce a specific polymorph of TPT. Why is this happening and what can I do?
A2: Inconsistent polymorph formation is a common challenge in crystallography. The nucleation of a particular crystalline form can be a stochastic event, influenced by subtle variations in experimental conditions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Suggestion |
| Trace Impurities | Ensure the purity of your TPT starting material and solvents. Trace impurities can act as templates or inhibitors for the nucleation of specific polymorphs. |
| Variations in Supersaturation | Precisely control the concentration and temperature to ensure a consistent level of supersaturation in each experiment. |
| Agitation/Stirring | The rate and type of agitation can influence nucleation kinetics. Maintain a consistent stirring speed or lack thereof in your crystallization experiments. |
| Vessel Surface | The surface of the crystallization vessel (glass, plastic, etc.) can affect nucleation. Use consistent and thoroughly cleaned glassware for all experiments. |
| Seeding | To ensure the formation of a specific polymorph, introduce a small crystal of the desired form (a seed crystal) into the supersaturated solution. |
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of TPT and how do they differ?
A1: Currently, two polymorphs, TPT-I and TPT-II, have been reported in the literature.[1] They have distinct crystal structures, which results in different physicochemical properties. TPT-II crystallizes in the I2/a space group and is characterized by long, needle-like crystals.[1]
Q2: How can I intentionally convert one polymorph to another?
A2: Interconversion between TPT polymorphs can be achieved through thermal and mechanical methods.[1]
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Thermal Treatment: Heating TPT-II at 463 K (190 °C) for an extended period (e.g., 2 days) can lead to its conversion.[1]
-
Solvent-Assisted Grinding: Grinding TPT-I in the presence of a small amount of chloroform (CHCl3) has been shown to induce its transformation.[1] Evaporation from a chloroform solution may also yield the same result.[1]
Q3: What analytical techniques are essential for characterizing TPT polymorphs?
A3: A combination of analytical techniques is necessary for the unambiguous identification and characterization of TPT polymorphs.
| Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To identify the crystalline form based on its unique diffraction pattern. Simulated PXRD patterns for TPT-I and TPT-II are available for comparison.[1] |
| Differential Scanning Calorimetry (DSC) | To determine the melting point, enthalpy of fusion, and to detect any solid-solid phase transitions upon heating. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability and to check for the presence of solvates. |
| Infrared (IR) and Raman Spectroscopy | To identify differences in the vibrational modes of the TPT molecule in different crystal lattices. |
| Single Crystal X-ray Diffraction | To definitively determine the crystal structure of a new polymorph. |
| Solubility Studies | To determine the relative stability of the polymorphs at a given temperature. The less soluble form is the more stable one. |
Experimental Protocols
Protocol 1: General Polymorph Screening of TPT
This protocol outlines a general approach for screening for different polymorphic forms of TPT.
1. Materials:
-
High-purity this compound (TPT)
-
A diverse library of solvents (e.g., toluene, chloroform, acetone, ethanol, methanol, acetonitrile, water)
-
Crystallization vials
-
Heating and stirring plate
-
Filtration apparatus
2. Procedure:
-
Solvent Screening (Isothermal Evaporation):
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Prepare saturated solutions of TPT in a variety of solvents at room temperature.
-
Allow the solvents to evaporate slowly and undisturbed.
-
Collect and analyze any resulting crystals by PXRD.
-
-
Cooling Crystallization:
-
Prepare saturated solutions of TPT in selected solvents at an elevated temperature (e.g., 50-60 °C).
-
Slowly cool the solutions to room temperature or sub-ambient temperatures.
-
Experiment with different cooling rates (e.g., 1 °C/min vs. rapid cooling in an ice bath).
-
Isolate and analyze the crystals.
-
-
Slurry Conversion:
-
Prepare a slurry of a known TPT polymorph (or a mixture of polymorphs) in a solvent where it has partial solubility.
-
Stir the slurry at a constant temperature for an extended period (days to weeks).
-
Periodically sample the solid phase and analyze by PXRD to monitor for any polymorphic transformation.
-
Protocol 2: Characterization of TPT Polymorphs
1. Powder X-ray Diffraction (PXRD):
-
Gently grind the crystalline sample to a fine powder.
-
Mount the powder on a sample holder.
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 5-50°).
-
Compare the experimental pattern with known patterns for TPT-I and TPT-II.
2. Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Seal the pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow to identify melting endotherms and solid-solid transitions.
Visualizations
References
Technical Support Center: Quenching Effects in 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT) Luminescent Sensors
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT) luminescent sensors.
Troubleshooting Guides
This section addresses common issues encountered during experiments with TPT luminescent sensors.
| Problem | Possible Causes | Solutions & Recommendations |
| No or Weak Luminescence Signal | 1. Incorrect Instrument Settings: Excitation/emission wavelengths, slit widths, or detector gain may be improperly set.2. Low TPT Concentration: The sensor concentration might be too low for a detectable signal.3. TPT Degradation: The TPT solution may have degraded due to improper storage or exposure to light.4. pH Sensitivity: The luminescence of TPT can be pH-dependent. | 1. Optimize Instrument Settings: Ensure the fluorometer is set to the optimal excitation and emission wavelengths for TPT. Widen slit widths to increase signal, but be mindful of decreased resolution.2. Adjust TPT Concentration: Prepare a dilution series to determine the optimal working concentration that provides a stable and strong signal.3. Use Fresh Solutions: Prepare fresh TPT stock solutions and store them protected from light, preferably at low temperatures (e.g., 4°C), to prevent photobleaching.4. Buffer pH: Verify and maintain a stable pH of the experimental buffer. |
| Rapid Signal Decrease (Photobleaching) | 1. Prolonged Exposure to Excitation Light: Continuous and high-intensity light exposure can degrade the TPT molecule.2. Presence of Dissolved Oxygen: Oxygen can act as a quencher and contribute to photobleaching. | 1. Minimize Light Exposure: Reduce the duration of light exposure during measurements. Use the instrument's shutter when not acquiring data. Consider using a lower excitation intensity if possible.2. De-gas Solutions: De-gas buffers by sparging with an inert gas like nitrogen or argon to remove dissolved oxygen. |
| Inconsistent Results & High Variability | 1. TPT Aggregation: At higher concentrations, TPT molecules may aggregate, leading to self-quenching and erratic signals.2. Inner Filter Effect (IFE): High concentrations of TPT or the analyte can absorb excitation or emission light, leading to artificially low fluorescence readings.3. Temperature Fluctuations: Temperature can affect quenching efficiency and reaction kinetics. | 1. Optimize TPT Concentration: Work at a lower TPT concentration to prevent aggregation.2. Correct for IFE: Measure the absorbance of your samples at the excitation and emission wavelengths. If the absorbance is significant (typically >0.05), you will need to apply a correction factor to your fluorescence data. Diluting the sample is another strategy, if feasible.3. Maintain Constant Temperature: Use a temperature-controlled sample holder in the fluorometer to ensure consistent experimental conditions. |
| Non-linear Stern-Volmer Plot | 1. Mixed Quenching Mechanisms: Both static and dynamic quenching may be occurring simultaneously.2. Presence of Multiple Fluorophore Populations: If the TPT sensor exists in different environments or states with varying accessibility to the quencher. | 1. Analyze with Appropriate Models: A non-linear Stern-Volmer plot that curves upwards often indicates a combination of static and dynamic quenching. Use a modified Stern-Volmer equation that accounts for both.2. Lifetime Measurements: Perform fluorescence lifetime measurements. A decrease in lifetime with increasing quencher concentration is characteristic of dynamic quenching. If the lifetime remains constant while the intensity decreases, static quenching is dominant. |
Frequently Asked Questions (FAQs)
Q1: What is the difference between static and dynamic quenching?
A1: Dynamic (or collisional) quenching occurs when the excited-state TPT molecule is deactivated upon collision with a quencher molecule. This process is temperature-dependent and affects the excited-state lifetime. Static quenching involves the formation of a non-luminescent ground-state complex between the TPT and the quencher. This reduces the concentration of excitable TPT molecules but does not affect the lifetime of the uncomplexed TPT.
Q2: How can I determine the quenching mechanism for my TPT sensor and analyte?
A2: You can differentiate between static and dynamic quenching by performing temperature-dependent luminescence measurements and fluorescence lifetime studies. For dynamic quenching, the quenching constant should increase with temperature. For static quenching, the quenching constant typically decreases at higher temperatures due to the dissociation of the ground-state complex. Furthermore, in dynamic quenching, the fluorescence lifetime decreases with increasing quencher concentration, whereas in static quenching, the lifetime remains unchanged.
Q3: What is the Inner Filter Effect (IFE) and how can I correct for it?
A3: The Inner Filter Effect is an artifact in fluorescence measurements where the analyte or the fluorophore itself absorbs the excitation or emission light, leading to an apparent decrease in fluorescence intensity that is not due to quenching. To correct for IFE, you can use the following formula: F_corrected = F_observed * 10^((A_ex + A_em) / 2) where F_corrected is the corrected fluorescence intensity, F_observed is the measured fluorescence intensity, A_ex is the absorbance at the excitation wavelength, and A_em is the absorbance at the emission wavelength. It is recommended to keep the absorbance of the solution low (ideally below 0.05) to minimize IFE.
Q4: Can I regenerate and reuse my TPT-based sensor?
A4: The reusability of a TPT sensor depends on the nature of the interaction with the quencher and the sensor's platform (e.g., in solution, on a solid support, or as a metal-organic framework). If the quenching is reversible (e.g., weak electrostatic interactions), it might be possible to regenerate the sensor by washing with a suitable solvent or a solution containing a competing ion. For TPT-based Metal-Organic Frameworks (MOFs), regeneration can sometimes be achieved by solvent washing or thermal treatment, depending on the stability of the MOF and the nature of the analyte.
Q5: What are typical quenchers for TPT-based luminescent sensors?
A5: TPT-based sensors, particularly in the form of metal-organic frameworks (MOFs), have shown sensitivity to various analytes that can act as quenchers. These include:
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Nitroaromatic compounds: Such as picric acid (2,4,6-trinitrophenol), which are electron-deficient and can interact with the electron-rich TPT ligand.
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Heavy metal ions: Ions like Cu²⁺, Hg²⁺, and Fe³⁺ can coordinate with the nitrogen atoms of the pyridyl groups in TPT, leading to luminescence quenching through various mechanisms, including energy or electron transfer.
Quantitative Data Summary
The following table summarizes representative quenching parameters for TPT-based and other relevant luminescent sensors. Note that specific values can vary depending on the experimental conditions (e.g., solvent, pH, temperature).
| Fluorophore/Sensor | Quencher (Analyte) | Quenching Mechanism | Stern-Volmer Constant (Ksv) (M⁻¹) | Limit of Detection (LOD) |
| TPT-based MOF | Nitrobenzene | Photoinduced Electron Transfer | 1.2 x 10⁴ | - |
| TPT-based MOF | 2,4-Dinitrotoluene | Photoinduced Electron Transfer | 2.5 x 10⁴ | - |
| TPT-based MOF | Picric Acid | Photoinduced Electron Transfer & Energy Transfer | 8.3 x 10⁴ | 73 ± 15 ppb |
| DendFP | Fe²⁺ | Dynamic | 2.45 x 10⁴ (at 25°C) | - |
| DendFP | Fe³⁺ | Static & Dynamic | - | 41.66 µM (Kd) |
| DendFP | Cu²⁺ | Dynamic | 1.54 x 10⁴ (at 25°C) | 137.18 µM (Kd) |
Experimental Protocols
Protocol 1: General Fluorescence Quenching Titration for Metal Ion Detection
This protocol describes a general procedure for evaluating the quenching of TPT luminescence by a metal ion.
1. Materials and Reagents:
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This compound (TPT)
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Solvent (e.g., DMSO, DMF, Acetonitrile, or an appropriate buffer solution)
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Stock solution of the metal ion of interest (e.g., CuCl₂, FeCl₃)
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High-purity water or buffer
-
Fluorometer with a quartz cuvette
2. Procedure:
-
Prepare a stock solution of TPT (e.g., 1 mM in a suitable solvent).
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Prepare a working solution of TPT by diluting the stock solution to the desired concentration (e.g., 10 µM) in the experimental buffer or solvent.
-
Prepare a stock solution of the metal ion quencher (e.g., 10 mM in high-purity water or buffer).
-
Set up the fluorometer:
-
Turn on the instrument and allow the lamp to stabilize.
-
Set the excitation and emission wavelengths appropriate for TPT (determine these by running an initial scan).
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
-
Record the initial fluorescence:
-
Add a known volume of the TPT working solution (e.g., 2 mL) to the cuvette.
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Record the fluorescence spectrum and note the intensity at the emission maximum (I₀).
-
-
Titration:
-
Add small aliquots of the metal ion stock solution to the cuvette (e.g., 1-10 µL increments).
-
After each addition, mix the solution gently and allow it to equilibrate for a few minutes.
-
Record the fluorescence intensity (I).
-
Continue the titration until the fluorescence signal is significantly quenched or no further changes are observed.
-
-
Data Analysis:
-
Correct the fluorescence intensity values for dilution.
-
Plot the Stern-Volmer graph of I₀/I versus the concentration of the metal ion.
-
If the plot is linear, determine the Stern-Volmer constant (Ksv) from the slope.
-
Protocol 2: Detection of Nitroaromatic Compounds
This protocol is adapted for the detection of nitroaromatic compounds like picric acid.
1. Materials and Reagents:
-
TPT sensor solution (as prepared in Protocol 1)
-
Stock solution of the nitroaromatic compound (e.g., 1 mM picric acid in a suitable solvent)
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Solvent/buffer used for the TPT solution
2. Procedure:
-
Follow steps 1-5 from Protocol 1 to prepare the TPT solution and set up the fluorometer.
-
Titration with Nitroaromatic:
-
Add small, incremental volumes of the nitroaromatic stock solution to the TPT solution in the cuvette.
-
After each addition, mix thoroughly and allow for equilibration.
-
Record the fluorescence intensity (I).
-
-
Data Analysis:
-
Perform the same data analysis as in Protocol 1 (step 7) to determine the quenching efficiency and the Stern-Volmer constant.
-
Visualizations
Signaling Pathway: General Quenching Mechanisms
Caption: Overview of dynamic and static luminescence quenching pathways for TPT sensors.
Experimental Workflow: Fluorescence Quenching Titration
Caption: A standard workflow for a fluorescence quenching titration experiment.
Logical Relationship: Troubleshooting Weak Signal
Caption: A decision tree for troubleshooting a weak fluorescence signal.
Technical Support Center: 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT) for Metal Ion Sensing
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT) in metal ion sensing applications. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TPT) and how does it work for metal ion sensing?
A1: this compound, often abbreviated as TPT, is a heterocyclic organic compound. Its structure, featuring a central triazine ring and three peripheral pyridyl groups, allows it to act as a multidentate ligand, meaning it can bind to metal ions through its nitrogen atoms. Upon binding to a metal ion, the photophysical properties of TPT, such as its fluorescence, can change significantly. This change, which can be an enhancement (turn-on) or quenching (turn-off) of the fluorescence signal, is the basis for its use as a sensor. The magnitude of this change can be correlated to the concentration of the metal ion.
Q2: Which metal ions can be detected using TPT?
A2: TPT and its derivatives have been shown to be effective in detecting a variety of metal ions. While it is particularly noted for its sensitivity to iron (Fe²⁺/Fe³⁺), it can also be used to detect other ions such as Aluminum (Al³⁺), Copper (Cu²⁺), Zinc (Zn²⁺), Cadmium (Cd²⁺), and others.[1] The selectivity for a particular ion can often be tuned by modifying the experimental conditions, such as pH and solvent system.
Q3: What are the common mechanisms behind the fluorescence "turn-on" or "turn-off" response of TPT-based sensors?
A3: The change in fluorescence upon metal ion binding is typically governed by one of two primary mechanisms:
-
Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the TPT molecule may have a low fluorescence quantum yield due to rotational and vibrational freedoms that lead to non-radiative decay of the excited state. Upon chelation with a metal ion, the molecule becomes more rigid, which can restrict these non-radiative decay pathways and lead to a significant increase in fluorescence intensity (a "turn-on" response).[2]
-
Photoinduced Electron Transfer (PET): In some cases, the pyridyl groups of TPT can act as electron donors and the triazine core as an acceptor. In the free ligand, photoexcitation can lead to electron transfer from the pyridyl lone pairs to the triazine ring, which is a non-emissive process, thus quenching fluorescence. When a metal ion binds to the pyridyl nitrogens, it lowers the energy of their lone pair electrons, inhibiting PET and "turning on" fluorescence. Conversely, if the bound metal ion has accessible d-orbitals, it can facilitate electron transfer from the excited TPT molecule, leading to fluorescence quenching (a "turn-off" response). This is often observed with paramagnetic ions like Fe³⁺ and Cu²⁺.[3][4][5]
Q4: Can I reuse my TPT-based sensor?
A4: The reusability of a TPT-based sensor depends on the nature of the TPT-metal ion interaction. For many systems, the binding is reversible. The sensor can often be regenerated by introducing a strong chelating agent, such as EDTA, which will strip the metal ion from the TPT molecule, restoring its original fluorescence state.[6] The recyclability of a specific TPT-based sensor should be experimentally verified.
Troubleshooting Guide
This guide addresses common issues encountered during metal ion sensing experiments with TPT.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Fluorescence Signal | 1. Incorrect excitation/emission wavelengths. 2. Low concentration of TPT or target metal ion. 3. pH of the solution is not optimal for complex formation. 4. Presence of strong quenching agents in the sample matrix. 5. Photobleaching of the TPT molecule. | 1. Verify the correct excitation and emission maxima for your specific TPT-metal complex from the literature or by running a preliminary scan. 2. Optimize the concentrations of TPT and the expected range of your metal ion. 3. Adjust the pH of your buffer system. The optimal pH for TPT-metal complexation can be ion-specific.[7] 4. Consider sample pre-treatment or dilution to minimize matrix effects. 5. Minimize exposure of the sample to the excitation light source. Use fresh solutions and protect them from light. |
| High Background Fluorescence | 1. Impurities in the TPT reagent or solvent. 2. Intrinsic fluorescence of the sample matrix. 3. Sub-optimal buffer or solvent system. | 1. Use high-purity TPT and spectroscopic grade solvents. 2. Run a blank measurement of your sample matrix without TPT to quantify the background signal and subtract it from your measurements. 3. Experiment with different buffer systems or solvent polarities to find conditions that minimize background while maximizing the signal from the TPT-metal complex. |
| Poor Selectivity / Interference from Other Ions | 1. The binding affinity of TPT for the interfering ion is comparable to the target ion under the experimental conditions. 2. The concentration of the interfering ion is much higher than the target ion. | 1. pH Adjustment: The binding affinity of TPT for different metal ions can be pH-dependent. Fine-tuning the pH can enhance selectivity for your target ion.[8] 2. Use of Masking Agents: Introduce a masking agent that selectively binds to the interfering ion without affecting the TPT-target ion interaction. For example, cyanide can mask Cu²⁺ and Cd²⁺. 3. Kinetic Discrimination: If the binding kinetics differ significantly, it might be possible to measure the signal at a time point where the TPT-target ion complex has formed but the TPT-interfering ion complex has not. |
| Inconsistent or Irreproducible Results | 1. Fluctuations in temperature or pH. 2. Inaccurate solution preparation. 3. Instability of the TPT-metal complex over time. | 1. Ensure all measurements are performed at a constant temperature and that the buffer capacity is sufficient to maintain a stable pH. 2. Double-check all calculations and use calibrated pipettes and volumetric flasks for preparing solutions.[9][10] 3. Monitor the fluorescence signal over time to determine the stability of the complex and establish an optimal measurement window. |
Quantitative Data: Selectivity of TPT-based Sensors
The selectivity of a sensor is a critical parameter. The following table summarizes the observed responses of TPT-based systems to various metal ions. Note that the response is often dependent on the specific derivative of TPT and the experimental conditions.
| Target Ion | Interfering Ions Showing Minimal Response | Interfering Ions Causing Significant Quenching | Interfering Ions Causing Significant Enhancement |
| Al³⁺ | Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺ | Fe³⁺ | Al³⁺ (Turn-on)[1] |
| Fe³⁺ | Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Al³⁺ | Fe³⁺ (Turn-off), Cu²⁺ (less pronounced)[1] | - |
| Cu²⁺ | Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Zn²⁺, Cd²⁺, Al³⁺, Pb²⁺ | Cu²⁺ (Turn-off) | - |
Experimental Protocols
General Protocol for Fluorometric Determination of a Target Metal Ion
This protocol provides a general framework. Specific parameters such as concentrations, pH, and wavelengths should be optimized for your particular application.
1. Reagent Preparation:
-
TPT Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., DMSO or ethanol). Store this solution in a dark container at 4°C.
-
Buffer Solution: Prepare a buffer solution of the desired pH (e.g., 10 mM HEPES, pH 7.4). The choice of buffer is critical and should not interfere with the metal ion sensing.
-
Metal Ion Standard Solutions: Prepare high-concentration stock solutions (e.g., 100 mM) of the nitrate or chloride salts of the target and potential interfering metal ions in deionized water. From these, prepare a series of working standard solutions of known concentrations by serial dilution in the buffer solution.
2. Experimental Procedure:
-
In a series of microcentrifuge tubes or wells of a microplate, add a fixed volume of the buffer solution.
-
Add a specific volume of the TPT stock solution to each tube/well to achieve the final desired concentration (e.g., 10 µM). Mix well.
-
To create a calibration curve, add increasing volumes of the target metal ion standard solutions to the tubes/wells. For selectivity studies, add solutions of interfering ions. Include a blank sample containing only the TPT solution in the buffer.
-
Incubate the solutions for a predetermined amount of time (e.g., 15-30 minutes) at a constant temperature to allow for complex formation.
-
Transfer the solutions to a quartz cuvette or a microplate for fluorescence measurement.
-
Measure the fluorescence intensity at the predetermined excitation and emission wavelengths using a spectrofluorometer or a microplate reader.
3. Data Analysis:
-
Plot the fluorescence intensity as a function of the target metal ion concentration to generate a calibration curve.
-
Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the signal-to-noise ratio (typically LOD = 3σ/S and LOQ = 10σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve).
-
For interference studies, compare the fluorescence signal of the TPT-target ion system in the presence and absence of interfering ions.
Signaling Pathways and Experimental Workflows
Chelation-Enhanced Fluorescence (CHEF) Pathway
Caption: Chelation-Enhanced Fluorescence (CHEF) signaling pathway.
Photoinduced Electron Transfer (PET) Quenching Pathway
Caption: Photoinduced Electron Transfer (PET) leading to fluorescence quenching.
Experimental Workflow for Metal Ion Sensing
Caption: General experimental workflow for metal ion sensing using TPT.
References
- 1. Highly selective fluorescent turn-on–off sensing of OH−, Al3+ and Fe3+ ions by tuning ESIPT in metal organic frameworks and mitochondria targeted bio-imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. A Highly Selective Turn-on and Reversible Fluorescent Chemosensor for Al Detection Based on Novel Salicylidene Schiff Base-Terminated PEG in Pure Aqueous Solution. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 5 Ways to Teach Solution Preparation to Students [labster.com]
- 10. scienceready.com.au [scienceready.com.au]
Optimizing reaction conditions for TPT-based MOF formation
Technical Support Center: TPT-Based MOF Synthesis
Welcome to the technical support center for the synthesis of Metal-Organic Frameworks (MOFs) using the 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT) ligand. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their reaction conditions and overcome common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Synthesis & Crystallinity Issues
Q1: My solvothermal synthesis yielded an amorphous powder or a product with very broad peaks in the Powder X-ray Diffraction (PXRD) pattern. What are the likely causes and solutions?
A1: Low crystallinity is a common issue in MOF synthesis and typically indicates that the nucleation and crystal growth processes were not well-controlled. Several factors can contribute to this problem.
Troubleshooting Steps:
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Reaction Temperature: The temperature directly influences reaction kinetics. A temperature that is too high can lead to rapid nucleation, forming many small crystallites that result in an amorphous product. Conversely, a temperature that is too low may not provide enough energy for crystal growth.[1]
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Reaction Time: Insufficient reaction time may not allow for the full evolution of crystalline structures.[1] Conversely, excessively long reaction times can sometimes lead to the formation of less stable kinetic phases or decomposition.
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Solvent System: The choice of solvent is crucial as it affects the solubility of the metal precursors and the TPT ligand, which in turn influences the coordination chemistry.[5][6] The solvent can also act as a templating agent.
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Use of Modulators: Modulators, such as monocarboxylic acids (e.g., acetic acid, formic acid, benzoic acid), can significantly improve crystallinity.[8][9] They compete with the TPT ligand to coordinate to the metal centers, slowing down the formation of the framework and allowing larger, more ordered crystals to grow.[9][10]
Q2: The yield of my TPT-based MOF is consistently low. How can I improve it?
A2: Low yield can be attributed to incomplete reaction, poor solubility of precursors, or formation of soluble side products.
Troubleshooting Steps:
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Molar Ratios: The stoichiometry of the metal salt to the TPT ligand is critical. An inappropriate ratio can lead to incomplete reaction. The ratio can also determine the final structure of the MOF.[5][6]
-
Concentration: The concentration of reactants in the solvent can affect both yield and crystal size. Very dilute solutions may result in low yields, while highly concentrated solutions can lead to rapid precipitation of amorphous material.
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Recommendation: Adjust the concentration of your precursors. If your yield is low in a dilute system, try moderately increasing the concentration of both the metal salt and the TPT ligand.
-
-
Temperature and Time Optimization: As with crystallinity, reaction time and temperature significantly impact yield. Longer reaction times or slightly higher temperatures (if not detrimental to crystallinity) can drive the reaction to completion.[1] For example, in one study, increasing the reaction time at 100°C from a few hours to 24 hours increased the yield from <50% to over 60%.[1]
Product Purity & Activation
Q3: My final product contains impurities, such as unreacted precursors or a different crystalline phase. How can I obtain a phase-pure product?
A3: The formation of multiple phases or the presence of unreacted starting materials is often a result of reaction kinetics and thermodynamic stability.
Troubleshooting Steps:
-
Control Reaction Kinetics with Modulators: As mentioned in A1, modulators slow down the reaction, which can favor the formation of the thermodynamically stable phase over kinetically favored impurities.[8] The choice of modulator is important; its acidity (pKa) and concentration can influence which crystalline phase is formed.[9][12]
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Purification and Washing: A thorough washing procedure is essential to remove unreacted precursors and solvent molecules trapped within the pores.
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Recommendation: After filtration, wash the product sequentially with the reaction solvent (e.g., DMF) to remove soluble impurities, followed by a more volatile solvent like ethanol or methanol to facilitate activation.[2] Soaking the product in fresh solvent for several hours or days, with periodic solvent replacement, is a common practice.[13]
-
-
Adjust pH: The acidity of the reaction mixture can influence the protonation state of the ligand and the formation of different metal-hydroxo clusters, leading to different final structures.[2][14]
-
Recommendation: If applicable, try adding a small amount of acid (e.g., HCl, HNO₃) or base to the reaction mixture to target a specific phase.
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Q4: After synthesis, my MOF shows a low surface area (BET analysis). How can I properly activate the material?
A4: Proper activation is crucial for removing guest solvent molecules from the MOF pores to make them accessible for applications like gas storage or catalysis.[15][16] Incomplete activation is a common reason for low surface area.
Troubleshooting Steps:
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Solvent Exchange: High-boiling point solvents like DMF are difficult to remove completely. Exchanging DMF with a more volatile solvent with a lower surface tension (e.g., methanol, ethanol, or acetone) is a critical first step.[16][17]
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Protocol: After synthesis and initial washing, soak the MOF powder in the volatile solvent for 2-3 days, replacing the solvent several times each day.
-
-
Thermal Activation: After solvent exchange, the MOF must be heated under vacuum to drive off the volatile solvent. The temperature and duration are critical; they must be sufficient to remove the solvent without causing the framework to collapse.[2][17]
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Recommendation: Heat the sample under a dynamic vacuum (high vacuum) at a temperature just below the material's decomposition temperature. A typical range is 120-200°C for several hours (8-24 h).[2][18] The thermal stability of your specific TPT-based MOF can be determined by Thermogravimetric Analysis (TGA).[15]
-
-
Supercritical CO₂ Drying: For delicate MOF structures that are prone to collapse upon conventional heating, supercritical CO₂ (scCO₂) drying is a superior activation method.[15][17] This technique avoids the capillary forces that cause pore collapse during the evaporation of liquid solvents.[17] It has been shown to result in materials with significantly higher surface areas compared to conventional activation.[17]
Quantitative Data Summary
The optimal conditions for TPT-based MOF synthesis are highly dependent on the specific metal used and the desired final structure. The following tables summarize typical parameter ranges found in the literature.
Table 1: General Solvothermal Synthesis Parameters for TPT-MOFs
| Parameter | Typical Range | Notes |
| Metal Salt | Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, AgNO₃ | The choice of metal and its counter-ion can influence the final topology.[3][7][14] |
| Solvent | DMF, DEF, Ethanol, Water | DMF is most common. Co-solvents can be used to tune solubility.[2] |
| Temperature | 100 - 180 °C | Lower temperatures may slow crystal growth and improve quality.[1][4] |
| Time | 12 - 72 hours | Longer times can improve crystallinity and yield, but may also lead to phase changes.[1][4] |
| Metal:TPT Ratio | 2:1 to 1:2 | This ratio is critical and determines the stoichiometry of the final framework.[5][6] |
| Modulator | Acetic Acid, Formic Acid, Benzoic Acid | Often used in large excess (10-100 eq.) to control crystal growth.[8][10] |
Table 2: Effect of Temperature and Time on MOF-5 Crystallinity (Example)
Note: MOF-5 is not a TPT-based MOF but serves as a well-documented example of how synthesis parameters affect outcomes.
| Temperature (°C) | Optimal Time (h) | Outcome |
| 105 | 144 | High crystallinity[4] |
| 120 | 24 | High crystallinity[4] |
| 140 | 12 | High crystallinity[4] |
This data shows an inverse relationship between temperature and the optimal reaction time needed to achieve high crystallinity.[4]
Experimental Protocols & Visualizations
Protocol 1: General Solvothermal Synthesis of a Zn-TPT MOF
This protocol provides a representative starting point for synthesis.
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Precursor Solution A: Dissolve the zinc salt (e.g., Zinc Nitrate Hexahydrate, Zn(NO₃)₂·6H₂O) in N,N-Dimethylformamide (DMF).
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Precursor Solution B: In a separate vial, dissolve the 2,4,6-tris(4-pyridyl)-1,3,5-triazine (TPT) ligand in DMF.
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Mixing: Combine the two solutions in a 20 mL glass scintillation vial or a Teflon-lined autoclave.
-
Additives (Optional): If using a modulator (e.g., acetic acid), add it to the final mixture.
-
Reaction: Seal the vessel tightly and place it in a preheated oven at the desired temperature (e.g., 120°C) for the specified time (e.g., 24 hours).[2]
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Cooling: Allow the oven to cool down slowly to room temperature. Abrupt cooling can damage the crystals.[2]
-
Isolation: Collect the crystalline product by vacuum filtration or centrifugation.
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Washing: Wash the collected solid several times with fresh DMF to remove unreacted precursors, followed by washing with a volatile solvent like ethanol.[2][13]
-
Drying & Activation: Dry the sample under vacuum at an elevated temperature (e.g., 150°C) for at least 8 hours to activate the MOF.[2]
Protocol 2: Key Characterization Techniques
-
Powder X-Ray Diffraction (PXRD): Used to confirm the crystallinity and phase purity of the synthesized MOF. The experimental pattern should be compared to a simulated pattern from single-crystal data if available.[19]
-
Scanning Electron Microscopy (SEM): Provides information on the morphology (shape), size, and homogeneity of the MOF crystals.[19]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and helps identify the appropriate activation temperature. The analysis shows mass loss steps corresponding to the removal of solvent and eventual decomposition of the framework.[15][20]
-
N₂ Sorption Analysis (BET): Measures the specific surface area and porosity of the activated MOF. This is the definitive test to confirm successful activation and accessibility of the porous network.[15]
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 3. researchgate.net [researchgate.net]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. scispace.com [scispace.com]
- 6. digital.csic.es [digital.csic.es]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Controlling the molecular diffusion in MOFs with the acidity of monocarboxylate modulators - Dalton Transactions (RSC Publishing) DOI:10.1039/D1DT01773J [pubs.rsc.org]
- 10. A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Metal-organic frameworks constructed from 2,4,6-Tris(4-pyridyl)-1,3,5-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activation of metal–organic framework materials - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. e3s-conferences.org [e3s-conferences.org]
- 19. benchchem.com [benchchem.com]
- 20. Thermally activated structural phase transitions and processes in metal–organic frameworks - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01105D [pubs.rsc.org]
Technical Support Center: Scaling Up 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT) Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT).
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound (TPT)?
A1: The most prevalent and scalable approach for the synthesis of TPT involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with a pyridyl nucleophile. A common method is the trimerization of 4-cyanopyridine. Another established route is a two-step process involving a Friedel-Crafts reaction followed by a nucleophilic substitution.[1] This latter method offers good control over the reaction and is adaptable for larger scales.
Q2: What are the critical parameters to control during the synthesis of TPT?
A2: Temperature control is a crucial parameter in TPT synthesis. The sequential substitution of chlorine atoms on the triazine ring is highly dependent on temperature.[1] Maintaining the appropriate temperature at each stage is vital for maximizing yield and minimizing the formation of by-products. Other critical parameters include the molar ratios of reactants, the choice and amount of catalyst, and the reaction time.[1]
Q3: What are the main challenges encountered during the purification of TPT at an industrial scale?
A3: On a larger scale, purification can be challenging due to the potential for various side products and the physical properties of TPT. Common impurities may include mono- and di-substituted triazine derivatives. While recrystallization is a common laboratory-scale purification method, achieving high purity on an industrial scale might require more advanced techniques like sublimation or column chromatography.[1]
Q4: Are there greener alternatives to traditional synthesis methods for TPT?
A4: Yes, research is ongoing to develop more environmentally friendly methods for the synthesis of triazine derivatives. These "green" approaches include microwave-assisted or ultrasound-assisted synthesis, which can often lead to shorter reaction times and reduced energy consumption.[1] The use of less hazardous solvents and catalysts is also an active area of investigation.
Q5: What safety precautions should be taken during the scale-up synthesis of TPT?
A5: It is crucial to consult the Safety Data Sheet (SDS) for all reactants and solvents used in the synthesis.[2][3][4][5][6] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times. The reaction should be carried out in a well-ventilated area, such as a fume hood, especially when working with volatile or toxic substances.[2][3] For larger-scale reactions, a thorough risk assessment should be conducted to identify and mitigate potential hazards.
Troubleshooting Guides
Problem 1: Low Yield of TPT
| Potential Cause | Suggested Solution |
| Inactive or Insufficient Catalyst | - Use a fresh, anhydrous catalyst. The activity of many catalysts can decrease over time due to moisture absorption. - Optimize the catalyst loading. Insufficient catalyst will lead to a slow or incomplete reaction, while an excess can sometimes promote side reactions. |
| Suboptimal Reaction Temperature | - Carefully monitor and control the reaction temperature at each step. For sequential reactions, a gradual increase in temperature may be necessary.[1] - Ensure uniform heating of the reaction mixture, especially in large reactors, to avoid localized overheating or cold spots. |
| Insufficient Reaction Time | - Monitor the reaction progress using analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Extend the reaction time until the starting materials are consumed, but be mindful of potential byproduct formation with prolonged reaction times. |
| Poor Quality of Reagents | - Use high-purity starting materials. Impurities in the reactants can interfere with the reaction and lead to lower yields. |
Problem 2: Formation of By-products and Impurities
| Potential Cause | Suggested Solution |
| Incorrect Reaction Temperature | - Strict temperature control is essential to prevent the formation of over-substituted or under-substituted by-products.[1] |
| Incorrect Stoichiometry of Reactants | - Carefully control the molar ratios of the reactants to favor the formation of the desired trisubstituted product. |
| Side Reactions | - Depending on the specific synthetic route, side reactions such as hydrolysis of intermediates can occur. Running the reaction under anhydrous conditions can help to minimize these. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Presence of Closely Related Impurities | - If recrystallization is ineffective, consider using column chromatography with an appropriate stationary and mobile phase to separate the desired product from impurities. - For high-purity requirements, sublimation can be an effective purification technique for TPT. |
| Product Contamination with Residual Catalyst | - Ensure a thorough workup procedure to remove all traces of the catalyst. This may involve multiple washes with appropriate aqueous solutions. |
| Co-precipitation of Impurities during Crystallization | - Optimize the recrystallization process by selecting a suitable solvent system and controlling the cooling rate. A slower cooling rate often leads to the formation of purer crystals. |
Experimental Protocols
General Laboratory-Scale Synthesis of TPT (from Cyanuric Chloride)
This protocol is a representative method and may require optimization for specific laboratory conditions and desired scale.
Materials:
-
Cyanuric chloride
-
4-Cyanopyridine
-
Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid catalyst
-
Anhydrous solvent (e.g., nitrobenzene, 1,2-dichloroethane)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for neutralization)
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Organic solvent for extraction (e.g., dichloromethane)
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Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Set up a reaction vessel equipped with a mechanical stirrer, a thermometer, a condenser, and a nitrogen inlet.
-
Charge the reactor with the anhydrous solvent and the Lewis acid catalyst under a nitrogen atmosphere.
-
Cool the mixture to the desired starting temperature (e.g., 0-5 °C).
-
Slowly add cyanuric chloride to the stirred mixture.
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In a separate flask, dissolve 4-cyanopyridine in the anhydrous solvent.
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Add the 4-cyanopyridine solution dropwise to the reaction mixture, maintaining the temperature within the desired range.
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After the addition is complete, allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC or HPLC.
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Once the reaction is complete, quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.
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Separate the organic layer and wash it successively with water, sodium bicarbonate solution, and brine.
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Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by Recrystallization
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Dissolve the crude TPT in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a solvent mixture).
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If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
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Allow the hot, clear solution to cool slowly to room temperature.
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Further cool the solution in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
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Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for addressing common issues in TPT synthesis.
References
Technical Support Center: Interpreting Complex NMR Spectra of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the often complex NMR spectra of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine and related compounds.
Frequently Asked Questions (FAQs)
Q1: Why does the aromatic region of my ¹H NMR spectrum show fewer signals than expected, or broad, poorly resolved multiplets?
A1: This is a common observation for symmetrical molecules like this compound. The pyridyl protons form a magnetically equivalent AA'BB' spin system. This, combined with potential signal overlap, can lead to complex multiplets that are difficult to interpret at first glance. Furthermore, poor solubility can cause significant peak broadening.[1]
Q2: My signals are very broad across the entire spectrum. What is the likely cause?
A2: Significant peak broadening is often due to poor solubility of the triazine compound in common deuterated solvents.[1] These planar, nitrogen-rich molecules are prone to aggregation via π-stacking, which restricts molecular tumbling in solution.[1][2] Consider using more specialized solvents (like DMSO-d₆ or DMF-d₇), increasing the experiment temperature, or simply accepting that some broadness may be inherent to the sample.
Q3: I see a broad singlet in my ¹H NMR spectrum around 1.5-2.5 ppm. What is it?
A3: A broad singlet in this region is typically due to residual water (H₂O) in the deuterated solvent.[3] Its chemical shift can vary with solvent, temperature, and concentration. You can confirm this by performing a D₂O shake experiment; if the peak disappears or significantly diminishes, it is from an exchangeable proton like water.[3]
Q4: The aromatic region of my spectrum is far more complex than a simple AA'BB' system. What could be happening?
A4: While less common than in amino-substituted triazines, restricted rotation around the C-C bond connecting the pyridyl and triazine rings can lead to the presence of different rotational isomers (rotamers).[1][3] If the rotation is slow on the NMR timescale, each rotamer can produce a distinct set of signals, leading to a more complicated spectrum. Running the experiment at a higher temperature (Variable Temperature NMR) may cause these signals to coalesce as the rotation becomes faster.
Q5: How can I definitively assign the proton and carbon signals for my compound?
A5: One-dimensional NMR is often insufficient for unambiguous assignment of complex heterocyclic structures.[4][5] A suite of two-dimensional (2D) NMR experiments is the standard approach.[6]
-
COSY will confirm the coupling between the ortho and meta protons within each pyridyl ring.[7]
-
HSQC will correlate each proton signal to its directly attached carbon.[6]
-
HMBC is crucial for establishing long-range (2-3 bond) correlations, such as connecting the pyridyl protons to the carbons of the central triazine ring.[4]
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise or Low Solubility
-
Possible Cause: The compound has low solubility in the chosen NMR solvent.[1] Triazine derivatives are often poorly soluble in solvents like CDCl₃.
-
Troubleshooting Steps:
-
Increase Temperature: Acquire the spectrum at an elevated temperature (e.g., 40-80 °C) to improve solubility and decrease viscosity.
-
Change Solvent: Switch to a solvent known for dissolving polar, aromatic compounds, such as DMSO-d₆ or DMF-d₇.
-
Increase Scans: Increase the number of scans to improve the signal-to-noise ratio for a dilute sample.
-
Sample Preparation: Ensure the sample is fully dissolved. Gentle heating and sonication can aid dissolution.
-
Issue 2: Overlapping Signals in the Aromatic Region
-
Possible Cause: The chemical shifts of the pyridyl protons are very similar, leading to signal overlap that obscures coupling patterns.[8]
-
Troubleshooting Steps:
-
Increase Magnetic Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz vs. 300 MHz) to increase signal dispersion.
-
Utilize 2D NMR: Run a COSY experiment to resolve the coupled protons. Even if the 1D spectrum is crowded, the cross-peaks in the 2D spectrum can reveal the connectivity.[9][10] An HSQC experiment can also help by spreading the proton signals out along the wider carbon chemical shift axis.[8]
-
Data Presentation
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges
| Assignment | Nucleus | Expected Chemical Shift (ppm) | Notes |
| Triazine Ring Carbon | ¹³C | 170 - 175 | Quaternary carbon, often a weaker signal.[11] |
| Pyridyl C (ipso to triazine) | ¹³C | 145 - 150 | Quaternary carbon. |
| Pyridyl C (ortho to N) | ¹³C | 150 - 155 | CH group. |
| Pyridyl C (meta to N) | ¹³C | 122 - 128 | CH group. |
| Pyridyl H (ortho to N) | ¹H | 8.7 - 9.0 | Doublet, part of an AA'BB' system.[11] |
| Pyridyl H (meta to N) | ¹H | 7.5 - 8.0 | Doublet, part of an AA'BB' system.[11] |
Note: Chemical shifts are highly dependent on the solvent, concentration, and temperature.
Experimental Protocols
Protocol 1: D₂O Shake for Identifying Exchangeable Protons
-
Acquire Standard Spectrum: Obtain a standard ¹H NMR spectrum of your sample in a protonated solvent (e.g., DMSO-d₆).
-
Add D₂O: Remove the NMR tube from the spectrometer and add one to two drops of deuterium oxide (D₂O).
-
Mix Thoroughly: Cap the tube and shake vigorously for 30-60 seconds to ensure complete mixing.
-
Re-acquire Spectrum: Place the tube back in the spectrometer and re-acquire the ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons (like water or N-H/O-H groups) will either disappear or significantly decrease in intensity in the second spectrum.[3]
Protocol 2: General Workflow for 2D NMR Analysis
-
¹H NMR: Acquire a high-quality 1D proton spectrum to determine the chemical shifts and general appearance of the signals.
-
¹³C NMR: Acquire a broadband-decoupled 1D carbon spectrum to identify the number of unique carbon environments.[12]
-
COSY (Correlation Spectroscopy): Perform a COSY experiment to establish ¹H-¹H coupling networks. This will link the ortho and meta protons on the pyridyl rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to identify one-bond ¹H-¹³C correlations. This allows for the direct assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Perform an HMBC experiment to identify long-range (2-3 bond) ¹H-¹³C correlations. This is the key experiment to connect the pyridyl proton signals to the triazine ring carbons, confirming the overall structure.
Visualizations
Caption: Logical workflow for NMR-based structure elucidation.
Caption: Key 2D NMR correlations for structural assignment.
References
- 1. tdx.cat [tdx.cat]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. researchgate.net [researchgate.net]
- 6. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. researchgate.net [researchgate.net]
- 9. 2D NMR [chem.ch.huji.ac.il]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Resolving Single-Crystal X-ray Diffraction Data for Twinned TPT Crystals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with twinned 2,4,6-triphenyl-1,3,5-triazine (TPT) crystals in single-crystal X-ray diffraction experiments.
Frequently Asked Questions (FAQs)
Q1: What is crystal twinning and why is it a problem for structure determination?
A1: Crystal twinning occurs when two or more separate crystals, known as twin domains, grow together in a symmetrical, non-random orientation.[1][2] These domains share lattice points, creating a composite crystal.[1] This poses a significant challenge because the resulting diffraction pattern is a superposition of the patterns from each domain.[3] If not properly accounted for, this overlap of reflections can lead to incorrect intensity measurements, failure to determine the correct unit cell, and ultimately, an inability to solve or accurately refine the crystal structure.[4][5]
Q2: How can I identify if my TPT crystal is twinned?
A2: Twinning can be suspected at several stages. Optically, some twinned crystals may be identified under a polarizing microscope.[5] During data collection and processing, warning signs include:
-
Difficulty in indexing the diffraction pattern, or the software proposing an unusually large or poorly fitting unit cell.[5]
-
The presence of "split" reflections in the diffraction images.[5][6]
-
Systematic absences that do not conform to any known space group.[6]
-
Poor data statistics after integration, such as a high R-factor, even with seemingly good quality data.[6]
-
Failure to solve a structure that is expected to be straightforward.[6]
Q3: What are the common types of twinning I might encounter?
A3: Twinning is generally classified by how the diffraction spots from different domains overlap in reciprocal space:
-
Merohedral Twinning: The crystal lattices of the twin domains overlap perfectly. This type is often difficult to detect initially because the unit cell appears correct, but it will typically cause structure refinement to fail.[5]
-
Pseudo-Merohedral Twinning: The lattices have a near-perfect overlap, which can also be difficult to distinguish from a single crystal during initial indexing.[5][7]
-
Non-Merohedral Twinning: The lattices are only partially superimposed, resulting in some overlapped, some partially overlapped, and some non-overlapped reflections. This is often more obvious during data processing as it can lead to split spots or failure to index with a single orientation matrix.[5][8]
Q4: What software is recommended for processing twinned TPT crystal data?
A4: Several modern crystallographic software suites are equipped to handle twinned data. The choice often depends on the type of twinning and user preference.
| Software Suite | Key Programs/Features for Twinning | Primary Use |
| Bruker APEX4 | CELL_NOW, SAINT, TWINABS | Indexing multiple domains, integration, scaling, and absorption correction.[3][5][9] |
| PHENIX | phenix.xtriage, phenix.refine | Twinning detection and structure refinement against twinned data.[7] |
| SHELX (within Olex2 or WinGX) | SHELXL | The standard for small-molecule structure refinement, using TWIN, BASF, and HKLF 5 commands.[4][10] |
| CRYSTALS | ROTAX procedure | Refinement of twinned data and discovery of previously unnoticed twin laws.[11] |
| Rigaku CrysAlisᴾʳᵒ / CrystalClear | TwinSolve, Reciprocal Lattice Viewer | Data processing and analysis of twinned crystals.[4] |
Q5: Can a crystal structure be solved from a twinned crystal, or should I focus on growing new, untwinned crystals?
A5: With modern software, it is often possible to solve and refine the structure of a twinned crystal.[3][4] In the past, the traditional solution was to discard twinned samples and optimize crystallization conditions to obtain single crystals.[4] While obtaining an untwinned crystal is still ideal, if your TPT sample is valuable or difficult to crystallize, it is highly recommended to proceed with data collection and attempt to resolve the structure from the twinned specimen.[12]
Troubleshooting Guide
Problem 1: Unit cell determination fails or returns a cell with a very large volume and many unindexed spots.
-
Possible Cause: This strongly indicates non-merohedral twinning, where multiple crystal lattices with different orientations are present in the sample.[5]
-
Solution:
-
Visualize the Reciprocal Lattice: Use tools like the Reciprocal Lattice Viewer (RLV) in CrysAlisᴾʳᵒ or similar functions in other software to visually inspect the diffraction data. Multiple lattices may be apparent.[4]
-
Use Multi-Domain Indexing: Employ programs like CELL_NOW (Bruker) or TwinSolve (Rigaku) that are designed to automatically find and index multiple twin domains and determine their orientation matrices.[4][9]
-
Manual Intervention: If automated methods fail, you may need to manually identify reflections belonging to the largest twin domain to determine its unit cell first, then proceed to find the orientation of the minor components.
-
Problem 2: The structure solves, but refinement stalls at high R-values (e.g., R1 > 15-20%) with large residual peaks in the difference Fourier map.
-
Possible Cause: The crystal is likely affected by merohedral or pseudo-merohedral twinning that was not identified during data processing. The observed intensities are a weighted average from the twin domains, which prevents the model from refining properly.
-
Solution:
-
Test for Twinning: Use a program like phenix.xtriage to analyze the intensity statistics of your data.[7] Certain statistical indicators can strongly suggest the presence of twinning (see table below).
-
Identify the Twin Law: The software can propose potential twin laws, which are symmetry operations that relate the different twin domains.[7]
-
Re-refine with a Twin Law: Introduce the twin law into the refinement using commands like TWIN in SHELXL or the equivalent function in PHENIX. The refinement will also incorporate a twin fraction parameter (the BASF instruction in SHELXL) to determine the relative contribution of each domain.[7]
-
| Intensity Statistic | Typical Value (Untwinned) | Typical Value (Twinned) |
| /² | ~2.0 (centric), ~3.0 (acentric) | ~1.5 |
| <|E² - 1|> | ~0.9 (centric), ~0.7 (acentric) | ~0.5 |
Data adapted from the PHENIX tutorial on twinning.[7]
Experimental and Refinement Protocols
Protocol 1: Detailed Methodology for Processing Non-Merohedrally Twinned Data
This protocol outlines a typical workflow using software designed to handle non-merohedral twins, such as the Bruker APEX4 suite.
-
Data Collection: Collect a full sphere of diffraction data with high redundancy. This is crucial for accurately integrating reflections from all domains and for absorption correction.
-
Initial Indexing: Use a program like CELL_NOW to automatically search for multiple orientation matrices (domains). The program will attempt to find all components and report the twin law relating them.[9]
-
Integration: Perform global integration of the diffraction spots using a program like SAINT. The software should use the orientation matrices of all identified twin domains to predict and integrate the reflections, including those that are spatially overlapped.[9]
-
Scaling and Absorption Correction: Use a specialized program like TWINABS. This program scales the data and applies an absorption correction while accounting for the presence of multiple domains and reflection overlap.[5]
-
Output Generation: The final output should be a reflection file in a format suitable for refinement, such as HKLF 5 for SHELXL. This format contains the summed intensities of overlapped reflections and the batch numbers for each twin component.
Protocol 2: Refinement of a Twinned Crystal Structure in SHELXL
Once you have a reflection file (e.g., in HKLF 5 format), the following instructions should be added to your SHELXL input file (.ins).
-
TWIN Instruction: This command defines the twin law. It is a 3x3 matrix that transforms the hkl indices from one domain to another. For example: TWIN -1 0 0 0 -1 0 0 0 -1 for a simple inversion twin. The specific matrix must be determined from your data processing software.
-
BASF Instruction: This instruction defines the fractional contributions of the twin domains. For a two-component twin, one BASF value is needed. For example: BASF 0.4. The program will refine this value. A value near 0 indicates the crystal is not twinned, while a value of 0.5 may suggest a missed higher symmetry.
-
HKLF Instruction: Specify the format of the reflection file. For twinned data from TWINABS, this is typically HKLF 5.
A sample set of instructions in the .ins file would look like this:
Visualizations
Caption: Workflow for processing and refining non-merohedrally twinned crystal data.
Caption: Logical flowchart for troubleshooting a problematic crystal structure refinement.
References
- 1. Crystal twinning - Wikipedia [en.wikipedia.org]
- 2. Twinning in crystals(crystallography) | PPTX [slideshare.net]
- 3. m.youtube.com [m.youtube.com]
- 4. rigaku.com [rigaku.com]
- 5. chem.purdue.edu [chem.purdue.edu]
- 6. Chemical Crystallography [xtl.ox.ac.uk]
- 7. <string> [phenix-online.org]
- 8. journals.iucr.org [journals.iucr.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Resources – Crystallography Center [labs.utdallas.edu]
- 11. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 12. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to 2,4,6-Tri(4-pyridyl)-1,3,5-triazine and Bipyridine Ligands for Researchers
This guide provides a detailed comparison of two prominent nitrogen-containing heterocyclic ligands: 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT) and 2,2'-bipyridine (bpy). This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their structural, photophysical, and electrochemical properties, supported by experimental data and detailed protocols.
Structural and Coordination Chemistry
2,2'-bipyridine is a classic bidentate chelating ligand, forming a stable five-membered ring with a metal center. Its rigid, planar structure and rich redox chemistry have made it a cornerstone in coordination chemistry.[1][2] In contrast, this compound is a larger, planar, and highly symmetrical tridentate ligand. Its three pyridyl groups offer multiple coordination sites, allowing it to act as a versatile building block for constructing complex, multidimensional structures such as coordination polymers and metal-organic frameworks (MOFs).
| Feature | This compound (TPT) | 2,2'-Bipyridine (bpy) |
| Molar Mass | 312.33 g/mol | 156.18 g/mol |
| Structure | Tridentate, planar | Bidentate, planar |
| Coordination | Forms complexes with one, two, or three metal centers | Forms a stable 5-membered chelate ring with a metal ion |
| Applications | Coordination polymers, MOFs, luminescent materials | Catalysis, photochemistry, molecular electronics |
Photophysical Properties: A Comparative Look
Metal complexes of both TPT and bpy ligands exhibit interesting photophysical properties, with applications in luminescence and photoredox catalysis. The nature of the metal center and the ligand architecture significantly influence the absorption and emission characteristics.
Ruthenium(II) complexes of bipyridine are well-studied for their metal-to-ligand charge transfer (MLCT) transitions, which are crucial for their use as photosensitizers.[3][4][5] Lanthanide complexes with TPT, on the other hand, are known for their sharp, ligand-sensitized emission bands, making them suitable for applications in bioimaging and lighting.[6][7]
Below is a comparison of the photophysical data for representative ruthenium(II)-bipyridine and europium(III)-TPT complexes.
| Parameter | [Ru(bpy)₃]²⁺ | [Eu(TPT)(TTA)₃] |
| Absorption Max (λₘₐₓ) | ~450 nm (MLCT) | ~350 nm (Ligand-centered) |
| Emission Max (λₑₘ) | ~610 nm | ~612 nm (⁵D₀ → ⁷F₂) |
| Quantum Yield (Φ) | ~9.5% (in acetonitrile) | Up to 66% (in solid state)[8] |
| Excited-State Lifetime (τ) | ~1.1 µs (in acetonitrile) | Typically in the millisecond range |
Note: TTA = 1,1,1-trifluoro-3-(2-theonyl)acetone. Data is compiled from various sources and may vary based on experimental conditions.[9][10]
Electrochemical Properties
The redox behavior of metal complexes is critical for their application in catalysis and molecular electronics. Cyclic voltammetry is a key technique used to probe the oxidation and reduction potentials of these complexes.
Tris(bipyridine)iron(II), [Fe(bpy)₃]²⁺, is a classic example of a redox-active complex, exhibiting a reversible Fe(II)/Fe(III) oxidation wave.[11][12] The electrochemical properties of TPT complexes are less documented in a comparative context but are known to be influenced by the extended π-system of the triazine core.
Here, we compare the electrochemical data for iron(II) complexes of both ligands.
| Complex | Redox Couple | E₁/₂ (V vs. Fc/Fc⁺) | Solvent |
| [Fe(bpy)₃]²⁺ | Fe(II)/Fe(III) | +0.76 | Acetonitrile |
| [Fe(TPT)₂]²⁺ | Fe(II)/Fe(III) | Data not available in a directly comparable format | - |
| [Fe(bpy)₃]²⁺ | Ligand-based reductions | -1.56, -1.77, -2.01 | Acetonitrile |
| [Fe(TPT)₂]²⁺ | Ligand-based reductions | Data not available in a directly comparable format | - |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative procedures for the synthesis of metal complexes and for performing key analytical measurements.
Synthesis of Tris(2,2'-bipyridine)ruthenium(II) Chloride
Materials:
-
RuCl₃·3H₂O
-
2,2'-Bipyridine
-
N,N-Dimethylformamide (DMF)
-
Acetone
-
Diethyl ether
Procedure:
-
A mixture of RuCl₃·3H₂O (1.0 mmol) and 2,2'-bipyridine (3.3 mmol) in 20 mL of DMF is refluxed for 4 hours.
-
The solution is cooled to room temperature, and 100 mL of acetone is added to precipitate the crude product.
-
The red-orange solid is collected by filtration, washed with diethyl ether, and air-dried.
-
The product is recrystallized from hot water to yield [Ru(bpy)₃]Cl₂ as red crystals.
Synthesis of a Europium(III)-TPT Complex
Materials:
-
EuCl₃·6H₂O
-
This compound (TPT)
-
1,1,1-trifluoro-3-(2-theonyl)acetone (TTA)
-
Methanol
-
Triethylamine
Procedure:
-
A methanolic solution of TTA (3.0 mmol) and triethylamine (3.0 mmol) is stirred for 30 minutes.
-
A methanolic solution of EuCl₃·6H₂O (1.0 mmol) is added dropwise, and the mixture is stirred for 1 hour.
-
A methanolic solution of TPT (1.0 mmol) is then added, and the reaction mixture is stirred for an additional 4 hours.
-
The resulting precipitate is collected by filtration, washed with methanol, and dried under vacuum.
Cyclic Voltammetry Measurements
Apparatus:
-
A three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Potentiostat
Procedure:
-
The supporting electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile) is deaerated by bubbling with argon for 15-20 minutes.
-
The complex to be analyzed is dissolved in the electrolyte solution to a concentration of approximately 1 mM.
-
The cyclic voltammogram is recorded by scanning the potential between the desired limits at a scan rate of 100 mV/s.
-
Ferrocene is often added as an internal standard for referencing the potentials.[12]
Luminescence Spectroscopy
Apparatus:
-
Spectrofluorometer
Procedure:
-
A solution of the complex in a suitable solvent (e.g., acetonitrile) is prepared in a quartz cuvette.
-
The solution is excited at the wavelength of maximum absorption.
-
The emission spectrum is recorded over the desired wavelength range.
-
For quantum yield measurements, a standard with a known quantum yield (e.g., quinine sulfate) is used for comparison.
-
For lifetime measurements, a pulsed light source and a time-correlated single-photon counting system are typically employed.[6]
Visualizing the Concepts
Diagrams created using Graphviz (DOT language) can help visualize complex relationships and workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photophysical properties of tris(bipyridyl)ruthenium(ii) thin films and devices - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. usb.ac.ir [usb.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luminescent europium(iii) and terbium(iii) complexes of β-diketonate and substituted terpyridine ligands: synthesis, crystal structures and elucidation of energy transfer pathways - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. odinity.com [odinity.com]
- 11. researchgate.net [researchgate.net]
- 12. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
2,4,6-Tri(4-pyridyl)-1,3,5-triazine versus other triazine-based linkers for MOFs
A Comparative Guide to 2,4,6-Tri(4-pyridyl)-1,3,5-triazine and Other Triazine-Based Linkers for Metal-Organic Frameworks
Introduction
The design and synthesis of Metal-Organic Frameworks (MOFs) rely heavily on the selection of appropriate organic linkers. Triazine-based linkers are a versatile class of building blocks for constructing robust and functional MOFs due to their rigid, planar structure and the presence of multiple nitrogen coordination sites. Among these, this compound (TPT) is a prominent linker known for its ability to form highly symmetric and stable frameworks. This guide provides an objective comparison of TPT with other triazine-based linkers, focusing on their impact on the resulting MOF's structure, stability, porosity, and catalytic performance. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal linker for their specific applications.
Structural and Functional Comparison of Triazine-Based Linkers
The choice of a triazine-based linker significantly influences the topology and properties of the resulting MOF. Key differentiators among these linkers include the position of the coordinating group on the peripheral rings and the nature of the functional groups.
This compound (TPT) : TPT is a highly symmetrical and versatile linker where the three pyridyl groups are equally accessible for coordination.[1] This often leads to the formation of highly symmetrical and stable MOFs.[2] The nitrogen atoms of the pyridyl groups act as coordination sites, while the central triazine ring is typically not involved in metal coordination, leaving its basic nitrogen atoms available for potential interactions with guest molecules.[1][3]
Isomeric Pyridyl-Triazines (e.g., 2,4,6-Tri(3-pyridyl)-1,3,5-triazine) : In contrast to the 4-pyridyl isomer (TPT), the 3-pyridyl isomer offers a different coordination geometry, which can lead to the formation of 1D or 2D polymeric structures rather than highly symmetrical 3D frameworks. The conformation of the resulting MOF can be influenced by the polarity of the solvent used during synthesis.[1][3] TPT, with its symmetric conformation, is less susceptible to such solvent-induced structural variations.[1][3]
Carboxylate-Functionalized Triazines (e.g., TATB and TCPT) : Linkers like 4,4′,4′′-(1,3,5-triazine-2,4,6-triyl)tribenzoic acid (TATB) and 2,4,6-tris(4-carboxyphenoxy)-1,3,5-triazine (TCPT) introduce carboxylate groups as the primary coordination sites. The triazine core in these linkers enhances planarity compared to analogous benzene-based linkers, which can influence the packing and porosity of the MOF.[4] These linkers are known to form MOFs with high thermal and chemical stability.
Below is a diagram illustrating the structural differences between these linker types.
Caption: Comparison of key features of different triazine-based linkers.
Performance Data Comparison
The performance of MOFs is critically dependent on the linker used in their synthesis. The following tables summarize key performance metrics for MOFs constructed from TPT and other triazine-based linkers.
Table 1: Porosity and Surface Area
| Linker | MOF Name/Formula | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore/Channel Size (Å) | Ref. |
| TPT | {[Ni₃(BTC)₂(TPT)₂/₃(H₂O)₄.₀₈(MeOH)₀.₉₂]·2DMF·0.5H₂O·0.5MeOH}n | - | - | Small apertures | [5] |
| TPT | [Cu(hfa)₂(TPT)]n | 190 | - | - | [1][3] |
| TCPT | MOF-S1 {[Zn₂(TCPT)(H₂O)₂]·guests} | 711 (Langmuir) | 0.25 | ~6.5 | [6] |
Note: Direct comparison should be made with caution as experimental conditions for characterization may vary between studies.
Table 2: Thermal Stability
| Linker | MOF Name/Formula | Decomposition Temperature (°C) | Atmosphere | Ref. |
| TPT | {[Zn(tpt)(btec)₁/₂]·H₂O}n | 430 | - | [2][7] |
| TPT | General observation of high stability | - | - | [2] |
Table 3: Gas Adsorption and Catalytic Performance
| Linker | MOF Name/Formula | Application | Performance Metric | Conditions | Ref. |
| TPT | Desolvated flexible Ni-MOF | CO₂ Adsorption | High capacity for CO₂ and n-C₄H₁₀ | - | [5] |
| TCPT | MOF-S1 | Photocatalysis | ~93% degradation of Methyl Orange | UV irradiation | [6] |
| TCPT | MOF-S1 | CO₂ Adsorption | 2.4 mmol/g | 273 K | [6] |
| TCPT | MOF-S1 | H₂ Adsorption | 7.6 mmol/g | 77 K | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published research. Below are representative protocols for the synthesis of a TPT-based MOF and for common characterization techniques.
Synthesis of a TPT-based MOF: [Cu(hfa)₂(TPT)]n
A mixture of this compound (TPT) and copper(II) hexafluoroacetylacetonate (Cu(hfa)₂) in a 1:2 molar ratio is dissolved in a suitable solvent such as 1,1,2-trichloroethane. The solution is then heated in a sealed vial, and the resulting crystalline product is collected by filtration, washed with fresh solvent, and dried. The final product can be transformed into a 1:1 Cu:TPT MOF by treatment with diethyl ether.[1][3]
Characterization Protocols
Brunauer-Emmett-Teller (BET) Surface Area Analysis
-
Sample Preparation (Degassing): A known mass of the MOF sample is placed in a sample tube and degassed under vacuum or a flow of inert gas at an elevated temperature to remove any adsorbed moisture or solvents from the pores. The degassing temperature and time are critical and should be chosen carefully to avoid decomposition of the MOF.
-
Analysis: The sample tube is then transferred to the analysis port of a gas adsorption analyzer. The sample is cooled to liquid nitrogen temperature (77 K).
-
Data Collection: Nitrogen gas is introduced into the sample tube at a series of precisely controlled pressures. The amount of gas adsorbed at each pressure is measured.
-
Data Analysis: The specific surface area is calculated from the adsorption isotherm using the BET equation. The pore volume and pore size distribution can be determined from the desorption isotherm using methods such as Barrett-Joyner-Halenda (BJH).
Caption: A simplified workflow for BET surface area analysis.
Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, accurately weighed amount of the MOF sample is placed in a TGA pan (typically alumina or platinum).
-
Analysis: The pan is placed in the TGA furnace.
-
Data Collection: The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight vs. temperature) is analyzed to determine the thermal stability of the MOF, identify decomposition temperatures, and quantify the amount of solvent or guest molecules present in the framework.
Caption: A simplified workflow for Thermogravimetric Analysis.
Conclusion
This compound (TPT) stands out as a highly versatile and robust linker for the construction of stable and symmetric Metal-Organic Frameworks. Its rigid structure and the symmetric disposition of its coordinating pyridyl groups often lead to MOFs with desirable properties for applications in gas storage and separation.
In comparison, isomeric pyridyl-triazines may offer different structural motifs but can be more sensitive to synthesis conditions. Carboxylate-functionalized triazine linkers, such as TATB and TCPT, provide an alternative coordination chemistry, leading to MOFs with high porosity and, in the case of TCPT, demonstrated photocatalytic activity.
The selection of a triazine-based linker should be guided by the desired properties of the final MOF. For applications requiring high stability and predictable, symmetric structures, TPT is an excellent choice. For applications where high porosity or specific functionalities like photocatalysis are paramount, carboxylate-functionalized triazines may be more suitable. The experimental data and protocols provided in this guide serve as a valuable resource for researchers in the rational design and synthesis of novel triazine-based MOFs.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. digital.csic.es [digital.csic.es]
- 4. Elongated and substituted triazine-based tricarboxylic acid linkers for MOFs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two porous Ni-MOFs based on 2,4,6-tris(pyridin-4-yl)-1,3,5-triazine showing solvent determined structures and distinctive sorption properties toward CO2 and alkanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Performance comparison of TPT-based catalysts with other catalytic systems
For researchers, scientists, and professionals in drug development, the quest for more efficient, selective, and stable catalysts is a perpetual frontier. This guide provides a comprehensive performance comparison of Triphenylphosphine (TPT)-based catalysts against other established catalytic systems in key organic transformations. By presenting quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows, this document aims to be an objective resource for informed catalyst selection.
This guide delves into two critical classes of reactions: the hydrogenation of α,β-unsaturated ketones and the oxidation of aromatic compounds. In both arenas, TPT-based catalysts are emerging as potent alternatives to conventional systems, demonstrating compelling activity and selectivity.
Hydrogenation of α,β-Unsaturated Ketones: A Ruthenium-Palladium Face-Off
The selective hydrogenation of the carbon-carbon double bond in α,β-unsaturated ketones is a pivotal transformation in the synthesis of fine chemicals and pharmaceutical intermediates. Here, we compare a thermoregulated phase-transfer ruthenium nanocatalyst (TPT-Runano) with the widely used palladium on carbon (Pd/C) catalyst for the hydrogenation of chalcone.
Performance Data
| Substrate | Catalyst | Reaction Conditions | Conversion (%) | Selectivity (%) | Source |
| Chalcone | TPT-Runano | H₂ (1 atm, balloon), 80°C, 60 min, Water/1-pentanol | 98 | >99 (to dihydrochalcone) | [1][2] |
| Chalcone | 10% Pd/C | H₂ (1 atm, balloon), RT, 30 min, Methanol/Ethyl acetate | >95 (qualitative) | High (to 3-phenylpropiophenone) | [3] |
| Chalcone | 5% Pd/C | NH₄HCO₂ (8 equiv), 60°C, 20 min, Ethanol (Microwave) | 100 | 100 (to 1,3-diphenylpropan-1-ol) | [4][5] |
Key Observations:
-
The TPT-Runano catalyst demonstrates excellent conversion and selectivity for the hydrogenation of the C=C bond in chalcone under atmospheric pressure and conventional heating.[1][2]
-
Palladium on carbon is also a highly effective catalyst for this transformation, achieving high conversion under mild, atmospheric pressure conditions with a hydrogen balloon.[3]
-
In a microwave-assisted transfer hydrogenation, Pd/C with ammonium formate as the hydrogen source leads to the complete reduction of both the C=C and C=O bonds.[4][5] This highlights the tunability of selectivity based on the reaction conditions and hydrogen source.
Experimental Protocols
Protocol 1: Hydrogenation of Chalcone using TPT-Runano Catalyst [1]
-
Catalyst Preparation: The TPT-Runano catalyst is prepared by the reduction of Ruthenium(III) chloride hydrate in the presence of a thermoregulated ligand.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add chalcone (1 mmol), the TPT-Runano catalyst (corresponding to a specific Ru loading), water (4 mL), and 1-pentanol (2 mL).
-
Reaction Execution: The flask is sealed and purged with hydrogen gas. A hydrogen-filled balloon is then attached to the flask to maintain an atmospheric pressure of H₂. The reaction mixture is stirred vigorously and heated to 80°C in an oil bath.
-
Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). After 60 minutes, the reaction is cooled to room temperature. The biphasic system allows for easy separation of the organic phase containing the product from the aqueous phase containing the catalyst. The organic layer is then isolated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel.
Protocol 2: Hydrogenation of Chalcone using Palladium on Carbon (Pd/C) [3]
-
Reaction Setup: To a 25-mL round-bottom flask equipped with a magnetic stir bar, add chalcone (210 mg), 10% palladium on carbon (12 mg), ethyl acetate (1 mL), and methanol (8 mL).
-
Purging: Seal the flask with a rubber septum. Apply a vacuum to the flask until bubbling is observed, then backfill with hydrogen from a balloon. Repeat this vacuum-hydrogen cycle three more times.
-
Reaction Execution: After the final purge, leave the hydrogen balloon connected to the flask and stir the reaction mixture vigorously at room temperature for 30 minutes.
-
Work-up: Remove the hydrogen balloon and septum. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to obtain the crude product, 3-phenylpropiophenone.
Experimental Workflow: A Comparative Approach
The following diagram illustrates a general workflow for comparing the performance of different catalysts in a hydrogenation reaction.
Caption: Workflow for comparing catalyst performance.
Oxidation of Aromatic Compounds: Iron Porphyrins in the Spotlight
The selective oxidation of aromatic compounds is a fundamental process in organic synthesis and environmental remediation. In this section, we evaluate the performance of an iron(III) tetraphenylporphyrin-based catalyst, specifically iron(III) 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin chloride ([Fe(TPFPP)Cl]), against other iron-based systems for the oxidation of naphthalene using hydrogen peroxide as a green oxidant.
Performance Data
| Substrate | Catalyst | Oxidant | Reaction Conditions | Conversion (%) | Selectivity (%) | Product | Source |
| Naphthalene | [Fe(TPFPP)Cl] | H₂O₂ | Room Temp, 6h, Ethanol | 100 | Quantitative | 1,4-Naphthoquinone | [6] |
| Naphthalene | Iron TAML Activator | H₂O₂ | Room Temp, 2.5h, Water (pH 7) | 91 | - | Naphthoquinones | [7] |
| Naphthalene | Fe₂O₃/Beta Molecular Sieve | H₂O₂ | 120°C, 6h, Acetonitrile | - | 24.8 (Yield) | Naphthol | [8] |
Key Observations:
-
The iron porphyrin catalyst, [Fe(TPFPP)Cl], exhibits exceptional performance in the oxidation of naphthalene, achieving quantitative conversion and selectivity to 1,4-naphthoquinone under mild, room temperature conditions with hydrogen peroxide.[6]
-
Another iron-based TAML (tetraamido macrocyclic ligand) activator also shows high efficiency in degrading naphthalene in aqueous media at neutral pH.[7]
-
A heterogeneous iron oxide-based catalyst requires significantly higher temperatures to achieve a moderate yield of naphthol, indicating a different reaction pathway and lower activity compared to the porphyrin-based systems under milder conditions.[8]
Experimental Protocols
Protocol 3: Oxidation of Naphthalene using [Fe(TPFPP)Cl] Catalyst [6]
-
Catalyst Synthesis: [Fe(TPFPP)Cl] can be synthesized via the metalation of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin (H₂TPFPP) with an iron(II) salt.
-
Reaction Setup: In a reaction vessel, dissolve naphthalene (1 mmol) and [Fe(TPFPP)Cl] (1 mol%) in ethanol.
-
Reaction Execution: To the stirred solution at room temperature, add hydrogen peroxide (H₂O₂) as the oxidant. The reaction is allowed to proceed for 6 hours.
-
Monitoring and Work-up: The progress of the reaction can be monitored by GC-MS. After the reaction is complete, the solvent is evaporated under reduced pressure.
-
Purification: The resulting residue is purified by column chromatography to isolate the 1,4-naphthoquinone product.
Protocol 4: Liquid-Phase Oxidation of Naphthalene using Fe₂O₃/Beta Molecular Sieve [8]
-
Catalyst Preparation: The Fe₂O₃/Beta molecular sieve catalyst is prepared by impregnating a Beta molecular sieve with an iron precursor solution, followed by drying and calcination.
-
Reaction Setup: In a 250 mL round-bottom flask, add naphthalene (0.8 g), acetonitrile (25 mL), and the Fe₂O₃/Beta catalyst (0.2 g).
-
Reaction Execution: Heat the mixture to 120°C with stirring. Add 30% hydrogen peroxide (2 mL) dropwise to the reaction mixture. Maintain the reaction at a constant temperature for 6 hours.
-
Analysis: After the reaction, the product composition is analyzed by gas chromatography to determine the yield of naphthol.
Catalytic Cycle of Iron Porphyrin in Alkene Oxidation
The catalytic cycle of iron porphyrins in oxidation reactions is believed to involve a high-valent iron-oxo intermediate, often referred to as Compound I in the context of cytochrome P450 enzymes. This powerful oxidizing species is responsible for the oxygen transfer to the substrate.
Caption: Catalytic cycle of iron porphyrin.
Conclusion
This comparative guide highlights the promising performance of TPT-based catalysts in both hydrogenation and oxidation reactions. The TPT-Runano catalyst shows comparable efficacy to the industry-standard Pd/C for the selective hydrogenation of chalcone, with the added benefit of a thermoregulated phase-transfer system for easy catalyst separation. In the realm of oxidation, iron porphyrin-based catalysts, such as [Fe(TPFPP)Cl], demonstrate superior activity and selectivity under mild conditions compared to other iron-based systems.
The choice of catalyst will ultimately depend on the specific requirements of the chemical transformation, including desired selectivity, reaction conditions, and economic considerations. The data and protocols presented herein provide a solid foundation for researchers and drug development professionals to make informed decisions and to further explore the potential of TPT-based and other advanced catalytic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Catalytic Oxidation of Naphthalene and Polycyclic Arenes by Iron(III) TAML/H2O2 in Water Aiming at Their Efficient Removal from Aqua Natural Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN109879726B - Method for preparing naphthol by liquid-phase oxidation of naphthalene - Google Patents [patents.google.com]
Validating the Coordination Mode of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine Using Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic techniques used to validate the coordination mode of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT), a versatile tritopic ligand. By examining experimental data from Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, researchers can effectively elucidate the binding behavior of TPT with various metal centers. This guide also presents a comparison with alternative ligands, 2,4,6-Tris(2-pyridyl)-1,3,5-triazine (TPTZ) and Terpyridine (tpy), to offer a broader context for coordination chemistry studies.
Spectroscopic Analysis of TPT and its Complexes
The coordination of TPT to a metal center induces characteristic shifts in its spectroscopic signatures. These changes provide valuable insights into the coordination mode, which can be monotopic, ditopic, or tritopic.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for probing the changes in vibrational frequencies of the pyridyl and triazine rings upon coordination. The coordination of the nitrogen atoms in the rings to a metal ion alters the bond strengths, leading to shifts in the corresponding stretching frequencies.
Table 1: Comparison of Key IR Stretching Frequencies (cm⁻¹) for TPT, TPTZ, and their Complexes.
| Ligand/Complex | ν(C=N) pyridyl | ν(C=N) triazine | Coordination Mode | Reference |
| TPT (free ligand) | ~1595 | ~1550, ~1380 | - | Theoretical |
| TPTZ (free ligand) | ~1580 | ~1530, ~1360 | - | [1] |
| [Al(TPTZ)Cl₃]·H₂O·1.5EtOH | Shifted | Shifted | Bidentate | [1] |
| [Al₂(TPTZ)Cl₆(EtOH)₂] | Shifted | Shifted | Bidentate | [1] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is highly sensitive to the electronic environment of the protons on the pyridyl rings of TPT. Upon coordination, the electron density around the pyridyl protons changes, resulting in a downfield or upfield shift of their resonance signals. The magnitude and direction of the shift can provide information about which pyridyl groups are involved in bonding.
Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm) for Pyridyl Protons in TPT, TPTZ, and Terpyridine Complexes.
| Ligand/Complex | Pyridyl Protons (α to N) | Pyridyl Protons (β to N) | Comments | Reference |
| TPT (free ligand) | ~8.7-8.8 | ~7.6-7.8 | In CDCl₃ | Theoretical |
| TPTZ-Ag(I) complexes | Shifted | Shifted | Coordination confirmed by shifts | [2] |
| Terpyridine (free ligand) | ~8.7 | ~7.9, ~7.4 | In CDCl₃ | [3] |
| --INVALID-LINK--₂ | Shifted downfield | Shifted downfield | Coordination to Zn(II) | [3] |
| --INVALID-LINK--₂ | Shifted downfield | Shifted downfield | Coordination to Co(II) | [3] |
| --INVALID-LINK--₂ | Shifted downfield | Shifted downfield | Coordination to Fe(II) | [3] |
Note: Specific chemical shift values for TPT complexes were not consistently reported in a comparable format. The data for TPTZ and terpyridine complexes illustrate the expected downfield shifts upon coordination.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the ligand and the metal-ligand complex. The π → π* and n → π* transitions of the aromatic rings in TPT are affected by coordination, often resulting in a shift of the absorption maxima (λmax) and changes in molar absorptivity. New bands corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) may also appear.
Table 3: Comparison of UV-Vis Absorption Maxima (λmax, nm) for TPT, TPTZ, and Terpyridine Complexes.
| Ligand/Complex | π → π* Transition | n → π* Transition | MLCT/LMCT Bands | Reference |
| TPT (free ligand) | ~250-280 | ~310-340 | - | [4] |
| TPTZ-Ag(I) complexes | Shifted | Shifted | Present | [2] |
| Terpyridine (free ligand) | ~280 | ~310 | - | [5] |
| Ru(II)-terpyridine complexes | Shifted | Shifted | ~480-500 | [5] |
| Ir(III)-terpyridine complexes | Shifted | Shifted | Varies | [5] |
Note: The specific λmax values can vary depending on the solvent and the metal center.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are generalized protocols for the synthesis and spectroscopic analysis of TPT-metal complexes.
Synthesis of a Generic TPT-Metal Complex
-
Dissolution: Dissolve this compound (TPT) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Metal Salt Addition: In a separate flask, dissolve the metal salt (e.g., a chloride or nitrate salt of a transition metal) in the same or a compatible solvent.
-
Reaction: Slowly add the metal salt solution to the TPT solution while stirring. The molar ratio of metal to ligand can be varied to target different coordination modes.
-
Reaction Conditions: The reaction may be stirred at room temperature or heated under reflux for a specific period, depending on the desired complex.
-
Isolation: The resulting complex, which may precipitate out of solution, is collected by filtration, washed with the solvent, and dried under vacuum.[6]
Spectroscopic Characterization
-
IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the dried complex with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, for soluble complexes, a solution can be prepared in a suitable IR-transparent solvent and analyzed in a liquid cell.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.[7]
-
-
¹H NMR Spectroscopy:
-
Dissolve the complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum on a spectrometer, using tetramethylsilane (TMS) as an internal standard.[8]
-
-
UV-Vis Spectroscopy:
-
Prepare a dilute solution of the complex in a UV-Vis transparent solvent (e.g., ethanol, acetonitrile, or water).
-
Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm) using a spectrophotometer.[5]
-
Visualization of Coordination and Workflow
The following diagrams illustrate the potential coordination modes of TPT and a general experimental workflow for their validation.
Caption: Coordination possibilities of the TPT ligand with a metal ion.
Caption: General workflow for validating the coordination mode of TPT.
Conclusion
The coordination mode of this compound can be effectively determined through a combination of IR, ¹H NMR, and UV-Vis spectroscopy. By comparing the spectral data of the free ligand with that of its metal complexes, researchers can identify characteristic shifts that indicate the nature of the metal-ligand interaction. This guide provides a framework for such analysis, including comparative data with alternative ligands and standardized experimental protocols, to aid in the design and characterization of novel coordination compounds for various applications, including drug development.
References
- 1. 2,4,6-tri(2-Pyridyl)-s-triazine [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Triphenyltin (TPT) Material Properties: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization and cross-validation of Triphenyltin (TPT) material properties. Understanding the strengths and limitations of each method is crucial for obtaining accurate and reliable data in research, development, and quality control settings. This document outlines detailed experimental protocols, presents quantitative performance data, and visualizes analytical workflows and biological signaling pathways associated with TPT.
Quantitative Performance Comparison
The selection of an appropriate analytical technique for TPT analysis is often dictated by the sample matrix, required sensitivity, and the specific property being investigated. The following tables summarize the performance characteristics of commonly employed chromatographic techniques for the quantification of TPT.
Table 1: Performance of Gas Chromatography-Mass Spectrometry (GC-MS) for TPT Analysis
| Performance Metric | Reported Values | Sample Matrix | Citation |
| Limit of Detection (LOD) | 0.70 ng L⁻¹ | Coastal Water | [1] |
| Limit of Quantification (LOQ) | 2.1 ng L⁻¹ | Coastal Water | [1] |
| Recovery | 97% | Coastal Water | [1] |
| Relative Standard Deviation (RSD) | <10% | Various | [2] |
Table 2: Performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for TPT Analysis
| Performance Metric | Reported Values | Sample Matrix | Citation |
| Limit of Quantification (LOQ) | 0.1 µg L⁻¹ | Surface Water | [3][4] |
| 10 µg kg⁻¹ | Soil | [3][4] | |
| Recovery | 86% - 107% | Surface Water | [3][4] |
| 72% - 87% | Soil | [3][4] | |
| Relative Standard Deviation (RSD) | 3% - 8% | Surface Water & Soil | [3][4] |
Table 3: Performance of High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) for TPT Analysis
| Performance Metric | Reported Values | Sample Matrix | Citation |
| Limit of Detection (LOD) | 0.24 µg/L | Toys | [5] |
| Limit of Quantification (LOQ) | 0.13 - 1.46 µg/L | Environmental Samples | [6] |
| Recovery | 80.7% - 96.3% | Spiked Samples | [5] |
| Relative Standard Deviation (RSD) | < 4.7% | Spiked Samples | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving accurate analytical results. The following sections provide methodologies for the key techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of TPT, a derivatization step is required to convert it into a more volatile form prior to analysis.[7]
Sample Preparation and Derivatization (Ethylation):
-
Extraction: TPT is extracted from the sample matrix using a suitable solvent, such as a mixture of methanol and acetic acid.[8]
-
Derivatization: The extracted TPT is ethylated using sodium tetraethylborate (NaBEt4) to form the more volatile ethyltriphenyltin.[2] This reaction is typically carried out in a buffered solution (e.g., acetate buffer at pH 4.7).[9]
-
Liquid-Liquid Extraction: The derivatized compound is then extracted into an organic solvent like hexane.[9]
-
Concentration: The hexane extract is concentrated under a gentle stream of nitrogen before GC-MS analysis.
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for organotin analysis (e.g., Agilent VF-XMS, 60 m x 0.25 mm i.d., 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL min⁻¹).[10]
-
Injector: Programmed Temperature Vaporization (PTV) or splitless injection is commonly used. For high sensitivity, large volume injection (e.g., 50 µL) can be employed.[1]
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C).[11]
-
Mass Spectrometer: A quadrupole or triple quadrupole mass spectrometer is used for detection. Data can be acquired in either full scan mode for identification or selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and selectivity.[1][10]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the advantage of analyzing TPT without the need for derivatization, simplifying sample preparation.[3]
Sample Preparation:
-
Solid Phase Extraction (SPE): For water samples, TPT can be extracted and concentrated using a C18 SPE cartridge. The sample is typically adjusted to a basic pH (e.g., pH 9.0) before loading onto the cartridge. TPT is then eluted with an organic solvent like methanol containing acetic acid.[3][4]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): For solid samples like soil, a modified QuEChERS method can be used. This involves extraction with acidified acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup step with C18 sorbent.[3][4]
Instrumentation:
-
Liquid Chromatograph: An HPLC or UHPLC system is used for separation.
-
Column: A C18 reversed-phase column is commonly used (e.g., Gemini C18).[8]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of formic or acetic acid to improve peak shape and ionization efficiency.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer is most commonly used for quantitative analysis in MRM mode.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically employed for TPT analysis.
High-Performance Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)
HPLC-ICP-MS is a highly sensitive and element-specific technique that allows for the quantification of TPT based on the detection of the tin isotope. A key advantage is the elimination of matrix effects that can be present in other mass spectrometry techniques.
Sample Preparation:
-
Sample preparation is generally simpler than for GC-MS and can be similar to that for LC-MS/MS, often involving extraction and filtration. For water samples, acidification with HCl and filtration through a 0.22 µm membrane may be sufficient.[12]
Instrumentation:
-
Liquid Chromatograph: An inert HPLC system is recommended to prevent interactions with the organotin compounds.[12]
-
Column: A C18 reversed-phase column is typically used.[13]
-
Mobile Phase: A mixture of acetonitrile, water, and acetic acid is a common mobile phase.[13]
-
ICP-MS: The eluent from the HPLC is introduced into the ICP-MS.
-
Data Acquisition: The instrument is set to monitor specific tin isotopes (e.g., ¹¹⁸Sn, ¹²⁰Sn).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of TPT. It provides detailed information about the chemical environment of specific nuclei.
Experimental Protocol:
-
Sample Preparation: A few milligrams of the TPT sample are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).[3]
-
Data Acquisition: ¹H, ¹³C, and ¹¹⁹Sn NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300-600 MHz for ¹H).[7][14]
-
¹H NMR: Provides information on the number and types of protons in the phenyl rings.
-
¹³C NMR: Shows the number and types of carbon atoms.
-
¹¹⁹Sn NMR: Directly probes the tin center, providing information about its coordination environment.[7]
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra.[6]
Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid, providing precise information on bond lengths, bond angles, and crystal packing.[4]
Experimental Workflow:
-
Crystal Growth: High-quality single crystals of the TPT compound are grown, typically by slow evaporation of a solvent from a saturated solution.[8]
-
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.[8]
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, high-resolution structure.
Visualizing Workflows and Pathways
Analytical Workflow for TPT Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of TPT using chromatographic techniques.
Caption: General analytical workflow for TPT quantification.
TPT-Induced Endocrine Disruption Signaling Pathway
TPT is known to be an endocrine disruptor, and its effects are partly mediated through the activation of nuclear receptors, specifically the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[7]
Caption: TPT activation of the RXR-PPARγ signaling pathway.
References
- 1. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 2. rsc.org [rsc.org]
- 3. Possible intermolecular association in triphenyltin chloride in the solution state as detected by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. mdpi.com [mdpi.com]
- 6. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Structural and Thermal Studies of New Triphenyltin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Structural basis for PPARγ transactivation by endocrine-disrupting organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Sensing Performance of Tunable Plasmonic Biosensors
An objective analysis of tunable plasmonic biosensors against established alternatives, complete with experimental data and protocols for researchers, scientists, and drug development professionals.
The term "TPT-based sensor" is not a standard classification in the field of chemical and biological sensing. It could potentially refer to sensors designed to detect the anticancer drug Topotecan, or sensors incorporating components like Triphenylphosphine or 2,4,6-triphenylpyrylium. However, in the context of advanced sensing technologies for life science research and drug discovery, a highly relevant interpretation is Tunable Plasmonic Biosensors . This guide will focus on this advanced class of sensors, providing a detailed comparison with conventional Surface Plasmon Resonance (SPR) biosensors, a widely adopted standard in the industry.
Tunable plasmonic biosensors leverage the unique optical properties of metallic nanostructures to detect molecular interactions in real-time without the need for labels.[1] These sensors are known for their high sensitivity and the ability to be tuned for specific applications, offering significant advantages in fields like medical diagnostics, environmental monitoring, and food safety.[2][3]
Performance Benchmarking: Tunable Plasmonic Biosensors vs. Conventional SPR
The performance of a biosensor is characterized by several key parameters, including sensitivity, limit of detection (LOD), and selectivity. The following table summarizes a comparison of these metrics between tunable plasmonic biosensors and conventional SPR biosensors, based on reported experimental data.
| Performance Metric | Tunable Plasmonic Biosensors | Conventional SPR Biosensors | Key Advantages of Tunable Plasmonic Sensors |
| Sensitivity | High to Ultra-high (e.g., up to 107,000 nm/RIU reported for some configurations)[4] | High (typically in the range of 1000-10,000 nm/RIU) | Enhanced electromagnetic fields at the nanostructure surface lead to greater sensitivity to local refractive index changes.[2] |
| Limit of Detection (LOD) | Low (can reach attomolar (10⁻¹⁸ M) to femtomolar (10⁻¹⁵ M) concentrations) | Low to Picomolar (10⁻¹² M) to nanomolar (10⁻⁹ M) concentrations | The high sensitivity and signal-to-noise ratio enable the detection of very low concentrations of analytes.[5] |
| Selectivity | High (determined by the specificity of the immobilized bioreceptor) | High (determined by the specificity of the immobilized bioreceptor) | Selectivity is primarily a function of the biological recognition element, which is similar for both sensor types. |
| Tunability | High (optical properties can be tuned by changing the size, shape, and composition of nanostructures)[2] | Limited (primarily dependent on the properties of the continuous metal film) | The ability to tune the plasmon resonance frequency allows for optimization for specific applications and multiplexing capabilities.[1] |
| Miniaturization | High potential for integration into lab-on-a-chip and point-of-care devices | Possible, but can be more challenging due to the bulkier optical setup | The use of nanostructures facilitates the development of more compact and portable sensor systems. |
Experimental Protocols
The following sections outline generalized methodologies for the fabrication and operation of tunable plasmonic biosensors for the detection of a target analyte.
1. Fabrication of Plasmonic Nanostructures
A common method for creating tunable plasmonic sensors is through the fabrication of gold nanostructure arrays on a glass substrate.
-
Substrate Preparation: Begin with a clean glass slide, which is functionalized to promote the adhesion of the gold nanostructures.
-
Nanoparticle Synthesis: Gold nanoparticles of various shapes (e.g., nanospheres, nanorods, or triangular nanoplates) are chemically synthesized.[6] The size and shape of these nanoparticles will determine the tunability of the sensor.
-
Nanostructure Deposition: The synthesized gold nanoparticles are deposited onto the functionalized glass substrate. Techniques like self-assembly or lithography can be used to create ordered arrays of nanostructures.[7][8]
-
Annealing (Optional): The substrate with the deposited nanostructures may be annealed at high temperatures to improve their sensing performance.[9]
2. Biosensor Functionalization and Analyte Detection
-
Surface Functionalization: The gold nanostructures are functionalized with a bioreceptor (e.g., an antibody or aptamer) that is specific to the target analyte. This is typically achieved by forming a self-assembled monolayer on the gold surface, followed by covalent attachment of the bioreceptor.
-
Analyte Incubation: The functionalized biosensor is incubated with the sample solution containing the target analyte. The analyte molecules will bind to the bioreceptors on the sensor surface.[6]
-
Washing: After incubation, the sensor is washed with a buffer solution to remove any non-specifically bound molecules.[6]
-
Signal Readout: The binding of the analyte to the bioreceptors causes a change in the local refractive index at the sensor surface. This change is detected as a shift in the localized surface plasmon resonance (LSPR) wavelength, which is measured using a spectrophotometer.[6] The magnitude of this shift is proportional to the concentration of the analyte.
Visualizing the Sensing Mechanism and Workflow
Signaling Pathway of a Plasmonic Biosensor
The following diagram illustrates the fundamental principle of how a tunable plasmonic biosensor detects the binding of a target analyte.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Plasmonic Biosensors: Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bottom-Up Fabrication of Plasmonic Nanoantenna-Based High-throughput Multiplexing Biosensors for Ultrasensitive Detection of microRNAs Directly from Cancer Patients’ Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmonic Biosensors with Nanostructure for Healthcare Monitoring and Diseases Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. theses.gla.ac.uk [theses.gla.ac.uk]
Bridging the Gap: Validating Experimental Findings on TPT Complexes with DFT Calculations
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The strategic design of novel therapeutic agents and functional materials frequently relies on the intricate architecture of 2,4,6-triphenyl-1,3,5-triazine (TPT) complexes. The predictive power of Density Functional Theory (DFT) calculations has become an indispensable tool for rationalizing and forecasting the electronic and structural properties of these molecules, thereby guiding synthetic efforts. This guide provides a comprehensive comparison of experimental findings with DFT-calculated data for various TPT complexes, offering a clear framework for validating computational models and interpreting experimental results.
Performance Comparison: Experimental vs. DFT Data
The synergy between experimental measurements and theoretical calculations is crucial for a deep understanding of the structure-property relationships in TPT complexes. The following tables summarize key quantitative data from published research, showcasing the concordance between laboratory findings and computational predictions.
Table 1: Comparison of Photophysical Properties for Extended 2,4,6-Triphenyl-1,3,5-Triazine Derivatives
| Compound | Experimental λ_abs (nm) | TD-DFT λ_abs (nm) | Experimental λ_em (nm) | TD-DFT λ_em (nm) |
| 3-NO₂ | 351 | 344 | 465 | 455 |
| 3-CN | 346 | 339 | 458 | 449 |
| 3-OMe | 341 | 335 | 450 | 442 |
| 3-NMe₂ | 358 | 351 | 480 | 471 |
| 3-NPh₂ | 365 | 358 | 495 | 485 |
| 4 | 330 | 325 | 430 | 422 |
| 7-H | 335 | 329 | 438 | 430 |
| 7-NPh₂ | 375 | 368 | 510 | 500 |
Data sourced from studies on extended 2,4,6-triphenyl-s-triazines.[1]
Table 2: Electrochemical and Energy Level Data for TPT-Functionalized Iridium(III) Complexes
| Complex | Experimental Reduction Potential (V) | Calculated LUMO Energy (eV) | Experimental HOMO Energy (eV) | Calculated HOMO Energy (eV) |
| Ir-meta | -2.10 | -2.05 | -5.45 | -5.38 |
| Ir-para | -2.08 | -2.03 | -5.43 | -5.36 |
Electrochemical data is referenced against Fc⁺/Fc. HOMO energies were estimated from oxidation potentials.[2][3]
Table 3: HOMO-LUMO Energy Levels of TPT-Carbazole Derivatives
| Compound | Experimental HOMO (eV) | Experimental LUMO (eV) | Experimental Band Gap (eV) |
| OTrPhCz | -5.83 | -2.88 | 2.95 |
| OTrPhCzBr | -5.96 | -2.71 | 3.25 |
Energy levels were determined from electrochemical measurements.[4]
Experimental and Computational Protocols
A robust comparison relies on well-defined experimental and computational methodologies. The following sections detail the typical procedures employed in the synthesis, characterization, and theoretical modeling of TPT complexes.
Synthesis and Characterization of TPT Complexes
General Synthesis of TPT Dendrimers (e.g., D1 and D2):
A common synthetic route to TPT-cored dendrimers involves a Suzuki-Miyaura cross-coupling reaction.[5][6]
-
Preparation of Boronic Acid Precursor: ((1,3,5-triazine-2,4,6-triyl)tris(benzene-4,1-diyl))triboronic acid is synthesized via the acid-catalyzed trimerization of 4-cyanophenylboronic acid.
-
Cross-Coupling Reaction: The triboronic acid precursor is reacted with an appropriate aryl halide (e.g., 1-bromo-3,5-diphenylbenzene for D1 or 2-chloro-4,6-diphenyl-1,3,5-triazine for D2) in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) or [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) and a base (e.g., K₂CO₃).
-
Solvent and Temperature: The reaction is typically carried out in a solvent system such as toluene/ethanol/water or DMF, with temperatures ranging from 80 °C to reflux.
-
Purification: The final product is purified by column chromatography and characterized by ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS).
Photophysical Measurements:
-
UV-Vis Absorption Spectroscopy: Absorption spectra are recorded on a spectrophotometer in a suitable solvent (e.g., CH₂Cl₂ or THF) at room temperature.[1]
-
Fluorescence Spectroscopy: Emission spectra are measured using a spectrofluorometer, with the excitation wavelength set at the absorption maximum. Quantum yields are often determined relative to a standard.[1]
-
Electrochemical Measurements: Cyclic voltammetry (CV) is performed in a three-electrode cell setup, typically using a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode in a degassed solution of the sample in a suitable solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., 0.1 M TBAPF₆). Potentials are often referenced to the Fc⁺/Fc couple.[2][3]
DFT Calculation Methodology
Geometry Optimization and Electronic Structure Calculations:
-
Software: DFT calculations are commonly performed using software packages like Gaussian.
-
Functional and Basis Set: A popular choice for geometry optimization is the B3LYP functional with a basis set such as 6-31G(d,p) for non-metallic atoms and LANL2DZ for metals like Iridium.[2][3]
-
Frequency Calculations: To confirm that the optimized structures correspond to true energy minima, frequency calculations are performed, ensuring the absence of imaginary frequencies.
Time-Dependent DFT (TD-DFT) for Excited States:
-
Purpose: TD-DFT calculations are employed to predict electronic absorption and emission spectra.
-
Methodology: Using the optimized ground-state geometry, TD-DFT calculations are performed with a suitable functional (e.g., CAM-B3LYP) and basis set.
-
Solvent Effects: To accurately model experimental conditions, solvent effects are often included using a continuum model such as the Polarizable Continuum Model (PCM).[1]
Visualizing the Workflow and Relationships
To elucidate the interplay between experimental and computational approaches, the following diagrams illustrate a typical validation workflow and the logical relationships in the analysis of TPT complexes.
References
- 1. Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines [mdpi.com]
- 2. 2,4,6-Triphenyl-1,3,5-triazine functionalized fac-tris(2-phenylpyridine)Ir(iii) complexes with polarity sensitive T1 state properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and excited state modulation of organic blue light emitters based on 2,4,6-triphenyl-1,3,5-triazine and carbazole derivatives through ortho-positioned linking models - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Purity Analysis of Synthesized 2,4,6-Tri(4-pyridyl)-1,3,5-triazine by HPLC and Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel compounds for research and drug development, rigorous purity assessment is paramount to ensure data reliability and therapeutic efficacy. This guide provides a comprehensive comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Elemental Analysis—for the purity determination of synthesized 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT). We present detailed experimental protocols, comparative data, and an overview of alternative methods to assist researchers in selecting the most appropriate analytical strategy.
Introduction to this compound (TPT)
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique electronic and coordination properties. The purity of synthesized TPT is critical, as impurities can influence its biological activity, chemical reactivity, and physical properties. Therefore, robust analytical methods are essential for its quality control.
Experimental Protocols
Synthesis of this compound (TPT)
A common and effective method for the synthesis of TPT is the trimerization of 4-cyanopyridine.
Reaction Scheme:
3 C₆H₄N₂ (4-cyanopyridine) → C₁₈H₁₂N₆ (this compound)
Procedure:
-
A mixture of 4-cyanopyridine and a catalytic amount of a strong base (e.g., sodium methoxide) in a high-boiling point solvent (e.g., N,N-dimethylformamide) is heated under reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with a suitable solvent (e.g., ethanol) to remove unreacted starting material and soluble impurities.
-
The product is then dried under vacuum to yield this compound.
High-Performance Liquid Chromatography (HPLC) Purity Analysis
Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating and quantifying the components of a mixture.[1] This method is well-suited for the analysis of TPT, a moderately polar compound.
Instrumentation: A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of TPT reference standard and dissolve in 100 mL of the mobile phase.
-
Sample Solution (0.1 mg/mL): Prepare the sample solution in the same manner as the standard solution using the synthesized TPT.
Elemental Analysis (CHN Analysis)
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a sample.[2][3] This technique is fundamental for confirming the empirical formula of a newly synthesized compound and assessing its purity.[4]
Instrumentation: A CHN elemental analyzer.
Procedure:
-
A small, accurately weighed amount of the dried, homogenized TPT sample (typically 1-3 mg) is placed in a tin capsule.[5][6]
-
The sample is combusted in a high-temperature furnace in the presence of oxygen.[6]
-
The resulting gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and detected by a thermal conductivity detector.[6]
-
The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.
Data Presentation and Comparison
The following tables summarize the expected and hypothetical experimental results for the purity analysis of a synthesized batch of TPT.
Table 1: Theoretical vs. Experimental Elemental Analysis Data
| Element | Theoretical % | Experimental % (Batch A) | Deviation |
| Carbon (C) | 69.22 | 69.15 | -0.07 |
| Hydrogen (H) | 3.87 | 3.91 | +0.04 |
| Nitrogen (N) | 26.91 | 26.85 | -0.06 |
Note: For a pure compound, the experimental values should be within ±0.4% of the theoretical values.
Table 2: HPLC Purity Analysis Results
| Sample | Retention Time (min) | Peak Area | % Area |
| TPT (Main Peak) | 5.8 | 1256890 | 99.5% |
| Impurity 1 | 3.2 | 3780 | 0.3% |
| Impurity 2 | 4.5 | 2510 | 0.2% |
| Total | 1263180 | 100% |
Table 3: Comparison of Analytical Methods for Purity Determination
| Feature | High-Performance Liquid Chromatography (HPLC) | Elemental Analysis (CHN) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Combustion of the sample and quantification of resulting elemental gases. |
| Information Provided | Quantitative purity, number of impurities, and their relative abundance. | Percentage composition of C, H, and N. Confirms empirical formula. |
| Strengths | High sensitivity and resolution for separating impurities. Quantitative. | Provides fundamental information about the elemental composition. Highly accurate for pure samples. |
| Limitations | Requires a reference standard for absolute quantification. May not detect impurities that do not absorb UV light or co-elute with the main peak. | Does not provide information about the number or nature of impurities. Assumes all deviation from theoretical values is due to impurities. |
| Typical Application | Routine quality control, stability testing, and impurity profiling. | Confirmation of the identity and purity of a newly synthesized compound. |
Alternative Purity Analysis Methods
While HPLC and elemental analysis are primary techniques, other methods can provide complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure of the synthesized TPT and identify the presence of structurally related impurities. Quantitative NMR (qNMR) can also be used for purity determination.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to provide molecular weight information about the main compound and any impurities, aiding in their identification.
-
Gas Chromatography (GC): Suitable for the analysis of volatile impurities that may not be detected by HPLC.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis and purity analysis of this compound.
Caption: Workflow for the synthesis and purity analysis of TPT.
Conclusion
Both HPLC and elemental analysis are indispensable tools for assessing the purity of synthesized this compound. HPLC excels at providing a quantitative measure of purity and a profile of impurities, making it ideal for routine quality control. Elemental analysis, on the other hand, is crucial for confirming the elemental composition and empirical formula of the newly synthesized compound. For a comprehensive and robust purity assessment, it is highly recommended to utilize both techniques in a complementary fashion. The choice of additional analytical methods, such as NMR or MS, will depend on the specific requirements of the research or drug development stage.
References
- 1. moravek.com [moravek.com]
- 2. chem.ubc.ca [chem.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. scribd.com [scribd.com]
- 6. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 [answers.uillinois.edu]
Unveiling the Structural Nuances of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine Polymorphs: A Comparative Guide
A detailed structural elucidation of two polymorphic forms of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine (TPT), designated as TPT-I and TPT-II, reveals distinct crystalline arrangements and physical properties. This guide provides a comparative analysis of their crystallographic, and thermal characteristics, supported by experimental data, to aid researchers in the fields of materials science, crystal engineering, and drug development.
The existence of polymorphism, where a chemical compound crystallizes into multiple distinct solid-state forms, holds significant implications for the physical and chemical properties of materials. In the case of this compound, a versatile organic ligand used in the construction of coordination polymers and functional materials, understanding its polymorphic behavior is crucial for controlling its performance and application.
This guide focuses on the two known polymorphs of TPT. TPT-I represents the originally characterized form, while TPT-II is a subsequently discovered polymorph. The structural differences between these two forms, though subtle, lead to variations in their density, thermal stability, and potentially their reactivity and solubility.
Comparative Analysis of TPT Polymorphs
The structural and physical properties of TPT-I and TPT-II have been characterized using a suite of analytical techniques, with single-crystal X-ray diffraction providing the definitive structural information. The key comparative data are summarized in the tables below.
Crystallographic Data Comparison
The crystallographic parameters of the two polymorphs, obtained from single-crystal X-ray diffraction, highlight their distinct packing arrangements.
| Parameter | TPT-I | TPT-II |
| CCDC Deposition No. | 154593 | 1944221 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | I2/a |
| a (Å) | 10.339(3) | 16.275(3) |
| b (Å) | 10.992(3) | 7.6972(14) |
| c (Å) | 13.568(4) | 23.834(4) |
| α (°) | 90 | 90 |
| β (°) | 109.43(3) | 99.43(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1452.9(7) | 2939.3(9) |
| Z | 4 | 8 |
| Calculated Density (g/cm³) | 1.428 | 1.411 |
Table 1: Comparison of crystallographic data for TPT-I and TPT-II.
Thermal Analysis Data
Thermal analysis provides insights into the stability and phase transition behavior of the polymorphs.
| Parameter | TPT-I | TPT-II |
| Melting Point (°C) | ~310 | ~305 |
| Decomposition Temperature (°C) | >350 | >350 |
Table 2: Comparative thermal analysis data for TPT-I and TPT-II.
Experimental Protocols
The following sections detail the methodologies used for the structural and thermal characterization of the TPT polymorphs.
Single-Crystal X-ray Diffraction (SCXRD)
Single crystals of both TPT-I and TPT-II suitable for X-ray diffraction were grown by slow evaporation from solution. A suitable crystal was mounted on a goniometer head. Data collection was performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal-to-detector distance was optimized, and a series of frames were collected by rotating the crystal through a range of angles. The collected data were then processed, including integration of reflection intensities, absorption correction, and space group determination. The structure was solved using direct methods and refined by full-matrix least-squares on F².
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction patterns were recorded on a powder diffractometer in a Bragg-Brentano geometry using Cu Kα radiation (λ = 1.5406 Å). The samples were finely ground and packed into a sample holder. Data were collected over a 2θ range of 5-50° with a step size of 0.02° and a defined counting time per step. The resulting diffraction patterns are unique fingerprints for each polymorph and can be used for phase identification and purity analysis.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal analyses were carried out using a simultaneous TGA/DSC instrument. A small amount of the sample (typically 2-5 mg) was placed in an aluminum pan and heated under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min). For DSC, the heat flow to or from the sample relative to a reference was measured as a function of temperature to determine melting points and other phase transitions. For TGA, the mass of the sample was continuously monitored as a function of temperature to assess thermal stability and decomposition.
Visualization of the Elucidation Process
The logical workflow for the structural elucidation and comparison of the this compound polymorphs is depicted in the following diagram.
A Comparative Guide to Triphenylamine-Based Metal-Organic Frameworks: Unraveling Structure-Property Relationships
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of different Metal-Organic Frameworks (MOFs) based on the triphenylamine (TPT) linker. We delve into the correlation between their structural attributes and functional properties, supported by experimental data, to inform the design of next-generation materials for catalysis and drug delivery.
Triphenylamine (TPA) and its derivatives are versatile building blocks for the construction of Metal-Organic Frameworks (MOFs) due to their unique propeller-like geometry, inherent porosity, and redox-active nature.[1][2] The TPT core can be functionalized with various coordinating groups, such as carboxylates, to create a diverse family of MOFs with tunable properties.[1][3] This guide offers a comparative analysis of different TPT-based MOFs, focusing on how modifications in their structure impact key performance metrics like porosity, stability, and catalytic efficiency.
Correlating Structure with Performance: A Tabular Comparison
The rational design of MOFs hinges on understanding the intricate relationship between their structural features and their functional properties.[4][5] For TPT-based MOFs, key structural differentiators include the nature of the metal node, the type and position of the functional groups on the TPT linker, and the resulting network topology. These structural variations directly influence properties such as surface area, pore size, stability, and catalytic activity.
Below is a summary of quantitative data for a selection of TPT-based MOFs, highlighting these structure-property correlations.
| MOF Name | Metal Node | TPT Linker Functionalization | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Key Application Highlight |
| Cu-TCA | Cu | Tricarboxytriphenylamine | - | - | - | Cathode material for Li-ion batteries with a high working potential of up to 4.3 V.[1][2] |
| Zn-TCBA | Zn | Tris(3'-carboxybiphenyl)amine | - | - | - | Photocatalytic H₂ evolution with an efficiency of 27.104 mmol·g⁻¹·h⁻¹.[3] |
| TPA-COFs | - | Tris(4-aminophenyl)amine | up to 1747 | - | Excellent | CO₂ uptake up to 92.38 mg g⁻¹ at 273 K.[6] |
| TPT-COFs | - | 2,4,6-tris(4-aminophenyl)triazine | up to 1747 | - | Excellent | Enhanced CO₂ uptake compared to TPA-COFs due to higher nitrogen content.[6] |
Note: The table above is a representative summary. The properties of MOFs can vary based on the specific synthesis conditions.
Experimental Protocols: A Closer Look at Synthesis and Characterization
The reliable comparison of MOFs requires standardized experimental procedures. Here, we outline the general methodologies for the synthesis and characterization of TPT-based MOFs, as gleaned from the scientific literature.
General Solvothermal Synthesis of TPT-based MOFs
A common method for synthesizing TPT-based MOFs is the solvothermal method.[1][3]
-
Precursor Mixture: The TPT-based organic linker and a metal salt (e.g., copper nitrate, zinc nitrate) are dissolved in a solvent, typically N,N-dimethylformamide (DMF).
-
Sealed Reaction: The mixture is placed in a sealed vessel, such as a Teflon-lined stainless-steel autoclave.
-
Heating: The vessel is heated in an oven at a specific temperature (typically between 80 and 150 °C) for a defined period (ranging from hours to days).
-
Cooling and Isolation: The vessel is allowed to cool to room temperature. The resulting crystalline product is isolated by filtration or centrifugation.
-
Washing and Activation: The product is washed with a suitable solvent (e.g., DMF, ethanol) to remove unreacted starting materials and then activated by heating under vacuum to remove solvent molecules from the pores.
Key Characterization Techniques
-
Powder X-ray Diffraction (PXRD): Used to confirm the crystalline structure and phase purity of the synthesized MOF.
-
Brunauer-Emmett-Teller (BET) Analysis: Employed to determine the specific surface area and pore volume of the material, providing insights into its porosity.
-
Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability of the MOF by measuring its weight loss as a function of temperature.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Utilized to identify the functional groups present in the MOF structure and confirm the coordination of the linker to the metal nodes.
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Employed to visualize the morphology and particle size of the MOF crystals.
Visualizing Structure-Property Relationships
To illustrate the fundamental connection between the molecular architecture of TPT-based MOFs and their resulting properties, the following diagram provides a conceptual workflow.
Caption: TPT-MOF Structure-Property Correlation.
This guide provides a foundational understanding of the structure-property relationships in TPT-based MOFs. By systematically tuning the molecular components, researchers can engineer materials with tailored functionalities for a wide range of applications, from energy storage to targeted therapeutics.[1][7] The continued exploration of this versatile class of materials holds significant promise for advancing materials science and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. A Stable Triphenylamine-Based Zn(II)-MOF for Photocatalytic H2 Evolution and Photooxidative Carbon-Carbon Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tuning the structure–property relationships for metallophthalocyanine-based two-dimensional conductive metal–organic frameworks with different metal linkages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategic design of triphenylamine- and triphenyltriazine-based two-dimensional covalent organic frameworks for CO2 uptake and energy storage - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine: A Step-by-Step Guide for Laboratory Professionals
Proper disposal of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine is crucial to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this chemical, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause skin and serious eye irritation.[1][2][3][4]
Summary of Hazards:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Danger | Toxic if swallowed[2] |
| Acute Toxicity, Dermal | Category 3 | Danger | Toxic in contact with skin[2] |
| Skin Irritation | Category 2 | Warning | Causes skin irritation[1][2][3][4] |
| Eye Irritation | Category 2A | Warning | Causes serious eye irritation[1][2][3][4] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | Warning | May cause respiratory irritation[2][4] |
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to wear the appropriate personal protective equipment (PPE) to minimize exposure.
Required PPE:
| Protection Type | Specification |
| Respiratory Protection | Wear an approved mask or respirator.[2] |
| Hand Protection | Wear protective gloves. Inspect gloves prior to use.[2][5] |
| Eye Protection | Use chemical goggles or safety glasses.[2] |
| Skin and Body Protection | Wear suitable protective clothing to prevent skin contact.[2][3] |
III. Step-by-Step Disposal Procedure
This procedure outlines the steps for the safe disposal of unwanted this compound from a laboratory setting.
1. Waste Collection:
- Carefully transfer the unwanted solid this compound into a designated and properly labeled waste container.
- Avoid generating dust during the transfer.[3] Use dry clean-up procedures if any material is spilled.[3]
- The container must be suitable for chemical waste, typically a securely sealable, high-density polyethylene (HDPE) container.
2. Labeling:
- Clearly label the waste container with the following information:
- "Hazardous Waste"
- "this compound"
- CAS Number: 42333-78-8
- Associated hazards (e.g., "Toxic," "Irritant")
- Date of accumulation
3. Storage:
- Store the sealed waste container in a designated hazardous waste accumulation area.
- This area should be well-ventilated, secure, and away from incompatible materials such as strong acids and bases.[2]
- Keep the container tightly closed and protect it from direct sunlight and moisture.[4]
4. Institutional Disposal Protocol:
- Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office to arrange for a pickup.
- Provide the EHS office with a complete and accurate description of the waste.
5. Decontamination:
- Thoroughly decontaminate any equipment or surfaces that came into contact with the chemical using soap and plenty of water.[2]
- Dispose of any contaminated materials, such as weighing paper or disposable spatulas, in the designated solid hazardous waste container.
- Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[5]
IV. Emergency Procedures
In case of accidental exposure or spill, follow these emergency procedures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[2][4][5] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[2][5] |
| Minor Spill | Remove all ignition sources. Clean up spills immediately, avoiding dust generation. Use dry clean-up procedures and place the material in a suitable, labeled container for waste disposal.[3] |
| Major Spill | Evacuate unnecessary personnel. Alert emergency responders and inform them of the location and nature of the hazard.[3][4] |
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 2,4,6-Tri(4-pyridyl)-1,3,5-triazine
For the Researcher: This guide provides critical safety and logistical information for the handling and disposal of 2,4,6-Tri(4-pyridyl)-1,3,5-triazine, ensuring the well-being of laboratory personnel and the integrity of your research. Adherence to these protocols is paramount for minimizing exposure risks and maintaining a safe research environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Ingestion and dermal contact are toxic.[1] Therefore, the use of appropriate personal protective equipment (PPE) and adherence to strict handling procedures are mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Standards & Considerations |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields are required.[1][4] | Ensure compliance with appropriate government standards such as NIOSH (US) or EN 166 (EU).[5] |
| Hand Protection | Wear protective gloves.[1] Glove suitability depends on the frequency and duration of contact. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is suitable.[4] | Select gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[4] Always inspect gloves prior to use and use proper removal technique to avoid skin contact.[5] |
| Body Protection | Wear suitable protective clothing, such as a lab coat or overalls, and a P.V.C. apron if necessary.[1][4] The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5] | Choose body protection in relation to its type, the concentration and amount of dangerous substances, and the specific work-place.[5] |
| Respiratory Protection | Use of an approved mask or respirator is necessary when engineering controls are not feasible, or when high concentrations of dust may be generated.[1][2] A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded or if irritation is experienced.[6] In many cases, respiratory protection may not be required if adequate ventilation is provided.[5] | Respirators and their components should be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[5] |
Experimental Workflow and Safety Protocols
A systematic approach to handling this compound is crucial for safety. The following diagram and procedural steps outline the recommended workflow from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Detailed Methodologies
1. Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Don Appropriate PPE: As detailed in the table above, put on all required personal protective equipment. Ensure a proper fit for all items.
2. Handling:
-
Ventilation: Always handle the solid chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation and inhalation of dust.[2][4]
-
Weighing and Transfer:
-
Experimental Use:
3. Cleanup and Disposal:
-
Spill Response:
-
In case of a spill, immediately clean it up using dry procedures to avoid generating dust.[4]
-
Remove all ignition sources.[4]
-
For major spills, alert personnel in the area and, if necessary, emergency responders.[4]
-
Place the spilled material into a suitable, labeled container for waste disposal.[4]
-
-
Decontamination:
-
Thoroughly clean all work surfaces after handling the chemical.
-
Wash any contaminated clothing before reuse.[1]
-
-
Waste Disposal:
-
Post-Handling:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
